N-(4-benzylpiperazin-1-yl)-2,2,2-trifluoroacetamide
Description
Properties
IUPAC Name |
N-(4-benzylpiperazin-1-yl)-2,2,2-trifluoroacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F3N3O/c14-13(15,16)12(20)17-19-8-6-18(7-9-19)10-11-4-2-1-3-5-11/h1-5H,6-10H2,(H,17,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHUANYMEKAADGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)NC(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50678177 | |
| Record name | N-(4-Benzylpiperazin-1-yl)-2,2,2-trifluoroacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50678177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1198285-47-0 | |
| Record name | N-(4-Benzylpiperazin-1-yl)-2,2,2-trifluoroacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50678177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of N-(4-benzylpiperazin-1-yl)-2,2,2-trifluoroacetamide
Foreword: The Strategic Importance of Trifluoroacetamides in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to modulate a compound's physicochemical and pharmacokinetic properties. The trifluoroacetyl group, in particular, has emerged as a valuable moiety for enhancing metabolic stability, altering basicity, and improving membrane permeability of drug candidates. This guide provides an in-depth technical overview of the synthesis of N-(4-benzylpiperazin-1-yl)-2,2,2-trifluoroacetamide, a compound of interest for researchers and professionals in drug development. The methodologies described herein are grounded in established chemical principles and supported by field-proven insights to ensure scientific integrity and practical applicability.
Introduction to this compound
This compound is a derivative of 1-benzylpiperazine, a compound known for its diverse biological activities. The introduction of a trifluoroacetamide group at the N-1 position of the piperazine ring significantly alters the electronic and lipophilic character of the parent molecule. This modification can lead to favorable changes in a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, making it a topic of interest for the development of novel therapeutic agents.
This guide will elucidate a robust and reproducible synthetic pathway to this target molecule, detailing the underlying chemical principles, a step-by-step experimental protocol, and comprehensive characterization methods.
Synthetic Strategy and Mechanistic Considerations
The most direct and efficient method for the synthesis of this compound is the N-acylation of 1-benzylpiperazine with a suitable trifluoroacetylating agent. Among the various reagents available, trifluoroacetic anhydride (TFAA) is a common and highly effective choice for this transformation.
The reaction proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom of the secondary amine in 1-benzylpiperazine acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of trifluoroacetic anhydride. This is followed by the departure of a trifluoroacetate anion as a leaving group, resulting in the formation of the desired N-trifluoroacetylated product.
To facilitate the reaction and neutralize the trifluoroacetic acid byproduct, a non-nucleophilic organic base, such as triethylamine (TEA) or pyridine, is typically employed. The choice of solvent is also critical; aprotic solvents like dichloromethane (DCM), diethyl ether, or toluene are preferred to avoid unwanted side reactions with the highly reactive TFAA.
Reaction Scheme:
Detailed Experimental Protocol
This protocol provides a self-validating system for the synthesis of this compound. All reagents should be of high purity, and solvents should be anhydrous.
Materials and Reagents
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Supplier/Purity |
| 1-Benzylpiperazine | C₁₁H₁₆N₂ | 176.26 | 1.76 g (10 mmol) | Sigma-Aldrich, ≥98% |
| Trifluoroacetic Anhydride (TFAA) | C₄F₆O₃ | 210.03 | 2.52 g (1.70 mL, 12 mmol) | Sigma-Aldrich, ≥99% |
| Triethylamine (TEA) | C₆H₁₅N | 101.19 | 1.52 g (2.09 mL, 15 mmol) | Sigma-Aldrich, ≥99.5%, anhydrous |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 50 mL | Sigma-Aldrich, anhydrous, ≥99.8% |
| Saturated Sodium Bicarbonate Solution | NaHCO₃(aq) | - | As needed | Laboratory prepared |
| Brine (Saturated NaCl solution) | NaCl(aq) | - | As needed | Laboratory prepared |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | Sigma-Aldrich, ≥99% |
| Diethyl Ether | C₄H₁₀O | 74.12 | For washing | Sigma-Aldrich, anhydrous |
| Hexanes | C₆H₁₄ | - | For washing | Sigma-Aldrich, anhydrous |
Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 1-benzylpiperazine (1.76 g, 10 mmol) and anhydrous dichloromethane (40 mL).
-
Addition of Base: Cool the solution to 0 °C in an ice bath. Add triethylamine (2.09 mL, 15 mmol) dropwise to the stirred solution.
-
Addition of Acylating Agent: While maintaining the temperature at 0 °C, add trifluoroacetic anhydride (1.70 mL, 12 mmol) dropwise over a period of 10-15 minutes. A white precipitate of triethylammonium trifluoroacetate may form.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes 1:1).
-
Work-up: Upon completion, cool the reaction mixture back to 0 °C and quench by the slow addition of 20 mL of saturated sodium bicarbonate solution to neutralize any remaining TFAA and trifluoroacetic acid.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 20 mL of water and 20 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent. Alternatively, for a crystalline product, recrystallization from a suitable solvent system (e.g., diethyl ether/hexanes) can be employed. This should yield this compound as a white to off-white solid.
Visualization of the Synthetic Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Synthetic workflow for this compound.
Characterization of the Final Product
Thorough characterization of the synthesized this compound is essential to confirm its identity and purity. The following analytical techniques are recommended:
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the benzyl group protons (in the aromatic region, ~7.2-7.4 ppm), the benzylic methylene protons (~3.5 ppm), and the piperazine ring protons. Due to the amide bond, the piperazine protons adjacent to the nitrogen may show distinct signals.
-
¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon of the amide (~155-160 ppm, coupled to fluorine), the trifluoromethyl carbon (~115-120 ppm, a quartet due to C-F coupling), and the carbons of the benzyl and piperazine moieties.
-
¹⁹F NMR: A singlet in the fluorine NMR spectrum around -75 ppm is indicative of the CF₃ group.
Table of Predicted NMR Data:
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H | 7.20 - 7.40 | m | Aromatic protons (5H) |
| ¹H | 3.50 - 3.60 | s | Benzyl CH₂ (2H) |
| ¹H | 3.40 - 3.70 | m | Piperazine protons (4H, N-CH₂) |
| ¹H | 2.40 - 2.60 | m | Piperazine protons (4H, N-CH₂) |
| ¹³C | ~157 (q, JCF ≈ 37 Hz) | q | C=O |
| ¹³C | ~117 (q, JCF ≈ 287 Hz) | q | CF₃ |
| ¹³C | 127 - 138 | m | Aromatic carbons |
| ¹³C | ~63 | s | Benzyl CH₂ |
| ¹³C | ~53 | s | Piperazine CH₂ |
| ¹³C | ~45 | s | Piperazine CH₂ |
| ¹⁹F | ~ -75 | s | CF₃ |
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the target compound. Electrospray ionization (ESI) in positive mode is expected to show the protonated molecular ion [M+H]⁺ at m/z corresponding to the molecular formula C₁₃H₁₅F₃N₂O.
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum will provide information about the functional groups present. Key absorption bands are expected for the amide C=O stretch (around 1680-1700 cm⁻¹), C-F stretches (strong bands in the 1100-1300 cm⁻¹ region), and C-H stretches of the aromatic and aliphatic groups.
Conclusion: A Reliable Pathway to a Key Building Block
The synthesis of this compound via N-acylation of 1-benzylpiperazine with trifluoroacetic anhydride is a robust and efficient method. This guide has provided a comprehensive framework, from the underlying chemical principles to a detailed experimental protocol and characterization guidelines. The successful synthesis and purification of this compound provide researchers with a valuable building block for the development of novel compounds with potential therapeutic applications. Adherence to the principles of scientific integrity and meticulous experimental execution, as outlined in this document, will ensure the reproducible and high-yield synthesis of this important molecule.
References
-
Synthesis of a Similar Compound: Synthesis of N-benzyl-2,2,2-trifluoroacetamide. ResearchGate. [Link]
- General Method for Trifluoroacetyl Substituted Amines: Method for preparing trifluoro acetyl substituted ring amine and its derivative.
-
NMR of N-Acylpiperazines: Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. [Link]
-
Characterization of 1-Benzylpiperazine: 1-Benzylpiperazine. PubChem. [Link]
-
FTIR of Trifluoroacetyl Compounds: Conformational Analysis of Trifluoroacetyl Triflate, CF3C(O)OSO2CF3: Experimental Vibrational and DFT Investigation. MDPI. [Link]
An In-depth Technical Guide to N-(4-benzylpiperazin-1-yl)-2,2,2-trifluoroacetamide: Synthesis, Characterization, and Potential Applications
For: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties of N-(4-benzylpiperazin-1-yl)-2,2,2-trifluoroacetamide, a fluorinated derivative of benzylpiperazine. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from analogous compounds and established chemical principles to present a robust guide for researchers. The guide covers a proposed synthetic pathway, predicted physicochemical and spectral properties, and a discussion of its potential pharmacological relevance based on the well-documented activities of its constituent pharmacophores: benzylpiperazine and trifluoroacetamide. This document aims to serve as a foundational resource to stimulate and support further research into this and related compounds.
Introduction and Rationale
This compound emerges as a compound of significant interest at the intersection of psychoactive substance research and medicinal chemistry. It integrates the core structure of 1-benzylpiperazine (BZP), a compound known for its stimulant and euphoriant properties, with a trifluoroacetamide moiety. The introduction of trifluoromethyl groups is a well-established strategy in drug design to enhance metabolic stability, bioavailability, and binding affinity.[1][2][3] This strategic combination suggests that this compound may possess a unique pharmacological profile, potentially modulating the activity of the parent BZP or introducing novel biological activities.
The benzylpiperazine scaffold is a cornerstone in the development of various centrally acting agents, primarily due to its interaction with dopaminergic and serotonergic pathways.[4][5] On the other hand, the trifluoroacetamide group is recognized for its ability to improve the pharmacokinetic properties of drug candidates.[2][6] The convergence of these two structural features in the target molecule warrants a thorough investigation of its chemical and biological characteristics. This guide aims to provide a detailed, albeit partially predictive, framework for its synthesis, characterization, and potential applications, thereby laying the groundwork for future empirical studies.
Physicochemical Properties
The physicochemical properties of this compound are crucial for understanding its behavior in biological systems and for the design of analytical and formulation strategies. Based on its chemical structure, a set of predicted properties is presented in Table 1.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Method/Source |
| Molecular Formula | C13H16F3N3O | - |
| Molecular Weight | 287.29 g/mol | - |
| CAS Number | 1198285-47-0 | AiFChem |
| LogP (octanol/water) | ~2.5 - 3.5 | Computational Prediction |
| Topological Polar Surface Area (TPSA) | ~50 - 60 Ų | Computational Prediction |
| Hydrogen Bond Donors | 1 | - |
| Hydrogen Bond Acceptors | 4 | - |
| Rotatable Bonds | 3 | - |
Note: Predicted values are derived from computational models and should be confirmed experimentally.
The predicted LogP value suggests that the compound possesses moderate lipophilicity, which is often correlated with good membrane permeability and oral bioavailability.[7] The TPSA is within a range typically associated with CNS-active molecules.
Synthesis and Purification
Proposed Synthetic Pathway
The most direct approach involves the reaction of 1-benzylpiperazine with trifluoroacetic anhydride (TFAA) in the presence of a non-nucleophilic base to neutralize the trifluoroacetic acid byproduct.
Caption: Proposed synthesis of the target compound.
Step-by-Step Experimental Protocol (Proposed)
Materials:
-
1-Benzylpiperazine
-
Trifluoroacetic anhydride (TFAA)
-
Triethylamine (Et3N)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
Reaction Setup: To a solution of 1-benzylpiperazine (1.0 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon) and cooled to 0 °C in an ice bath, add triethylamine (1.1 equivalents).
-
Addition of Acylating Agent: Slowly add trifluoroacetic anhydride (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature at 0 °C. The addition of TFAA can be exothermic.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous NaHCO3 solution. Separate the organic layer, and extract the aqueous layer with DCM (2 x volumes).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous MgSO4 or Na2SO4. Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
Chromatography: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound.
Causality behind Experimental Choices:
-
Anhydrous Conditions: Trifluoroacetic anhydride is highly reactive towards water, which would lead to the formation of trifluoroacetic acid and reduce the yield of the desired product.
-
Low Temperature Addition: The acylation reaction is often exothermic. Adding the TFAA at 0 °C helps to control the reaction rate and minimize side reactions.
-
Base: Triethylamine acts as a scavenger for the trifluoroacetic acid byproduct, preventing the protonation of the starting amine and driving the reaction to completion.
-
Aqueous Work-up: The sodium bicarbonate wash neutralizes any remaining trifluoroacetic acid and the triethylammonium salt. The brine wash helps to remove any residual water from the organic layer.
Spectral Characterization (Predicted)
Detailed spectral analysis is essential for the unambiguous identification and characterization of the synthesized compound. The following are predicted spectral data based on the chemical structure and known spectral properties of similar compounds.
1H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals for the protons of the benzyl group and the piperazine ring.
Caption: Predicted 1H NMR chemical shifts.
-
Aromatic Protons (Ar-H): A multiplet in the region of δ 7.2-7.4 ppm corresponding to the five protons of the phenyl ring.
-
Benzyl Protons (Ar-CH2): A singlet around δ 3.5 ppm for the two protons of the benzylic methylene group.
-
Piperazine Protons: Two distinct sets of signals for the piperazine ring protons. The protons adjacent to the nitrogen bearing the trifluoroacetamide group are expected to be deshielded and appear as a triplet around δ 3.2-3.4 ppm. The protons adjacent to the benzyl group are expected to appear as a triplet around δ 2.5-2.7 ppm.
13C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will provide information on the carbon framework of the molecule.
Table 2: Predicted 13C NMR Chemical Shifts
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C=O (Amide) | ~155-160 (quartet, JC-F ≈ 35-40 Hz) |
| CF3 | ~115-120 (quartet, JC-F ≈ 280-290 Hz) |
| Aromatic C (quaternary) | ~137-139 |
| Aromatic CH | ~127-130 |
| Ar-CH2 | ~62-64 |
| Piperazine CH2 (adjacent to N-COCF3) | ~45-48 |
| Piperazine CH2 (adjacent to N-benzyl) | ~52-54 |
Note: The carbonyl and trifluoromethyl carbons will appear as quartets due to coupling with the three fluorine atoms.[8][9]
FTIR Spectroscopy (Predicted)
The infrared spectrum will show characteristic absorption bands for the functional groups present in the molecule.[10][11][12]
-
N-H Stretch: A weak to medium absorption band is expected around 3300-3400 cm-1, although in some amides this can be absent or very broad.
-
C-H Stretch (Aromatic and Aliphatic): Bands in the region of 3000-3100 cm-1 (aromatic) and 2800-3000 cm-1 (aliphatic).
-
C=O Stretch (Amide): A strong absorption band in the range of 1680-1720 cm-1 is characteristic of the amide carbonyl group.
-
C-F Stretch: Strong and broad absorption bands in the region of 1100-1300 cm-1 are characteristic of the C-F bonds in the trifluoromethyl group.[12]
-
C-N Stretch: Absorptions in the fingerprint region (1000-1250 cm-1).
Mass Spectrometry (Predicted)
Electron ionization mass spectrometry (EI-MS) is expected to show a molecular ion peak ([M]+) at m/z 287. The fragmentation pattern will likely be dominated by the cleavage of the benzyl group and fragmentation of the piperazine ring.[13][14][15]
-
Molecular Ion ([M]+): m/z 287
-
Major Fragments:
Potential Biological Activity and Applications
The pharmacological profile of this compound is hypothesized to be a composite of the activities of its two main structural components.
Benzylpiperazine Pharmacophore: CNS Activity
1-Benzylpiperazine (BZP) is a well-known psychoactive substance that primarily acts as a releasing agent and reuptake inhibitor of dopamine and norepinephrine, with weaker effects on serotonin.[5][16] This results in stimulant and euphoric effects.[17] It is plausible that this compound retains some affinity for monoamine transporters. The trifluoroacetamide group may modulate this activity by altering the compound's binding affinity, selectivity, or metabolic stability.
Caption: Hypothesized mechanism of action on monoamine transporters.
Trifluoroacetamide Moiety: Drug Development Implications
The introduction of a trifluoroacetyl group can significantly impact a molecule's properties in a drug discovery context:[2][18][19]
-
Metabolic Stability: The strong carbon-fluorine bonds can block sites of metabolism, potentially increasing the half-life of the compound.[2]
-
Lipophilicity and Permeability: The trifluoromethyl group increases lipophilicity, which can enhance membrane permeability and absorption.[2]
-
Binding Interactions: The electronegative fluorine atoms can participate in favorable interactions with biological targets, such as hydrogen bonding or dipole-dipole interactions, potentially increasing binding affinity.
Potential Therapeutic Applications
Given its structural features, this compound could be investigated for a range of applications in neuroscience and pharmacology, including:
-
Probes for Monoamine Transporters: As a potential modulator of DAT and NET, it could serve as a research tool to study the function of these transporters.
-
Scaffold for CNS Drug Discovery: The molecule could be a starting point for the development of novel antidepressants, anxiolytics, or treatments for attention-deficit/hyperactivity disorder (ADHD).
-
Dopaminergic and Serotonergic System Modulators: Further structural modifications could lead to compounds with tailored selectivity for different monoamine systems.
Conclusion and Future Directions
This compound represents a scientifically intriguing molecule at the crossroads of established pharmacophores. While direct experimental data remains scarce, this in-depth technical guide provides a solid, albeit predictive, foundation for its synthesis, characterization, and potential biological relevance. The proposed synthetic protocol is robust and based on well-established chemical reactions. The predicted spectral data offer a benchmark for the characterization of this compound.
Future research should focus on the following areas:
-
Experimental Validation: The synthesis and full experimental characterization (NMR, IR, MS, and elemental analysis) of this compound are paramount to confirm the predictions made in this guide.
-
In Vitro Pharmacological Profiling: Screening the compound against a panel of monoamine transporters and receptors will elucidate its primary biological targets and mechanism of action.
-
In Vivo Studies: Should in vitro studies reveal interesting activity, subsequent in vivo experiments in animal models would be necessary to assess its pharmacokinetic profile and behavioral effects.
-
Structure-Activity Relationship (SAR) Studies: Systematic modification of the benzyl and trifluoroacetamide moieties will help to optimize activity and selectivity.
This guide serves as a call to the scientific community to explore the chemical and biological landscape of this and related fluorinated benzylpiperazine derivatives, which hold the potential for the discovery of novel chemical probes and therapeutic agents.
References
-
European Monitoring Centre for Drugs and Drug Addiction. (n.d.). BZP/piperazines drug profile. Retrieved from [Link]
- Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs.
- Gee, P., Richardson, S., Woltersdorf, W., & Moore, G. (2008). Toxic effects of BZP-based party pills. The New Zealand Medical Journal, 121(1272), 83–91.
- Staack, R. F., & Maurer, H. H. (2005). Piperazine-derived designer drugs: a new class of abused psychoactive substances?. Therapeutic Drug Monitoring, 27(6), 739–746.
- Zhu, N., Yu, C., Hua, Z., Xu, P., & Wang, Y. (2021). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society, 42(1), 1-7.
- Castillo-Hernández, J. C., Velázquez-Moyado, J. A., Reyes-Ramírez, A., Ramírez-López, E. G., González-Andrade, M., & Navarrete, A. (2017). Effect of N-Benzylpiperazine, Its Metabolite N-Benzylethylenediamine, and Its Disubstituted Analogue N,N'-Dibenzylpiperazine on the Acquisition, Formation, and Consolidation of Memory in Mice. Pharmacology, 100(1-2), 1–9.
- Sykutera, M., et al. (2020). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. Molecules, 25(19), 4434.
- Staack, R. F., Fritschi, G., & Maurer, H. H. (2002). Studies on the metabolism and toxicological detection of the new designer drug N-benzylpiperazine in urine using gas chromatography-mass spectrometry.
- Olah, G. A., & Prakash, G. K. S. (2005). Calculated and experimental 13 C NMR chemical shifts. Journal of Organic Chemistry, 70(23), 9419-9423.
-
Wishart, D. S. (n.d.). CASPRE - 13C NMR Predictor. Retrieved from [Link]
- Sajed, T., Sayeeda, Z., Lee, B. L., Berjanskii, M., Wang, F., Gautam, V., & Wishart, D. S. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 290.
- Guan, Y., et al. (2021). Accurate Prediction of 1H and 13C Chemical Shifts for Druglike Molecules with a Quantum Chemistry-Machine Learning Approach.
- Prezzavento, O., et al. (2018). Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects. ACS Chemical Neuroscience, 9(10), 2531-2543.
- Cymerman Craig, J., & Young, R. J. (1963). 1-benzylpiperazine. Organic Syntheses, 43, 11.
- CN101481335A. (2009). Process for preparing N-benzyl piperazine.
- Siedenbiedel, G., & Torkelson, J. (2018). FT-IR spectra of trifluoroacetamide-terminated (1), amine-terminated (2) and blocked isocyanate-terminated (3) G5 polyurethane dendrimers. Polymer, 145, 114-123.
- Jensen, J. H. (2004). A Simple Synthesis of N-Alkylpiperazines.
-
NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]
- Meanwell, N. A. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Journal of Medicinal Chemistry, 66(15), 10045-10099.
- Wiens, J. R., et al. (2022). DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking. Molecules, 27(19), 6433.
-
AZoM. (2025). How to Interpret FTIR Results: A Beginner's Guide. Retrieved from [Link]
- Kristoffersen, K. A., et al. (2020). Fourier-transform infrared spectroscopy for monitoring proteolytic reactions using dry-films treated with trifluoroacetic acid. Scientific Reports, 10(1), 8031.
- Wessig, P., & Koenig, B. (2020). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 25(18), 4235.
- Hughes, J. D., Blagg, J., Price, D. A., Bailey, S., DeCrescenzo, G. A., Devraj, R. V., ... & Waring, M. J. (2008). Physicochemical profiling of drugs and drug-like compounds. Bioorganic & Medicinal Chemistry Letters, 18(17), 4872-4875.
- Nikoofard, H., Sargolzaei, M., & Faridbod, F. (2017). Prediction of Physico-chemical Properties of Bacteriostatic N1-Substituted Sulfonamides: Theoretical and Experimental Studies. Acta Chimica Slovenica, 64(4), 842-848.
- Cheong, W. J., & Park, J. H. (2023). Molecular Imprinting of Benzylpiperazine: A Comparison of the Self-Assembly and Semi-Covalent Approaches. Polymers, 15(6), 1391.
- Al-Dhabi, N. A., & Perumal, P. T. (2017). Antimicrobial, antioxidant, cytotoxic and molecular docking properties of N-benzyl-2,2,2-trifluoroacetamide. Journal of the Serbian Chemical Society, 82(9), 963-976.
-
SWGDRUG. (2005). BENZYLPIPERAZINE. Retrieved from [Link]
- Li, Y., et al. (2023).
- Smith, A. B. (2021). Synthesis and Utility of Chiral and Achiral Trifluoroacetamide Substrates in Cycloaddition Reactions. Brigham Young University.
- Lim, H. K., & Chow, S. T. (2011). Analytical Studies on N-Benzylpiperazine and 1-(3-Trifluoromethylphenyl)piperazine- A New Class of Designer Drug of Abuse. Malaysian Journal of Forensic Sciences, 2(1), 18-25.
- Inoue, M., Sumii, Y., & Shibata, N. (2020). Contribution of Fluorine to Drug Development. Journal of Medicinal Chemistry, 63(20), 11417–11457.
- Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359.
- Balachandran, C., et al. (2014). Crystal data and structure tenement parameters of N-benzyl-2,2,2-trifluoroacetamide. SpringerPlus, 3, 538.
- CN103124721B. (2015). Method for preparing 2-amino-n-(2,2,2-trifluoroethyl) acetamide.
-
Hovione. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]
- Kristoffersen, K. A., et al. (2020). Fourier-transform infrared spectroscopy for monitoring proteolytic reactions using dry-films treated with trifluoroacetic acid. Scientific Reports, 10(1), 8031.
-
Organic Chemistry Portal. (n.d.). Trifluoroacetamides. Retrieved from [Link]
- Dickson, A. J., Vorce, S. P., Holler, J. M., & Lyons, T. P. (2010). Detection of 1-benzylpiperazine, 1-(3-trifluoromethylphenyl)-piperazine, and 1-(3-chlorophenyl)-piperazine in 3,4-methylenedioxymethamphetamine-positive urine samples. Journal of Analytical Toxicology, 34(8), 464–469.
-
Bowers Laboratory. (n.d.). Piperazic Acid Synthesis. Retrieved from [Link]
- Ismatov, D. M., et al. (2017). 1-[(4-benzylpiperazin-1-yl)methyl]-4-phenyl-1H-1,2,4-triazole-5(4H)-thione.
- Rahmania, A., & Rohman, A. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 1-14.
- Wube, A. A., et al. (2020). Anti-Infective Properties, Cytotoxicity, and In Silico ADME Parameters of Novel 4′-(Piperazin-1-yl)benzanilides. Molecules, 25(21), 5084.
Sources
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 4. etd.auburn.edu [etd.auburn.edu]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. azooptics.com [azooptics.com]
- 12. researchgate.net [researchgate.net]
- 13. Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs [mdpi.com]
- 14. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]
- 15. researchgate.net [researchgate.net]
- 16. BZP/piperazines drug profile | www.euda.europa.eu [euda.europa.eu]
- 17. Organic Syntheses Procedure [orgsyn.org]
- 18. researchgate.net [researchgate.net]
- 19. Trifluoroacetamides [organic-chemistry.org]
An In-depth Technical Guide to N-(4-benzylpiperazin-1-yl)-2,2,2-trifluoroacetamide: A Prospective Analysis for CNS Drug Discovery
Abstract
This technical guide provides a comprehensive, prospective analysis of N-(4-benzylpiperazin-1-yl)-2,2,2-trifluoroacetamide (CAS Number: 1198285-47-0), a molecule of significant interest at the intersection of psychoactive substance research and modern medicinal chemistry. Lacking extensive characterization in current literature, this document leverages established principles of organic synthesis and neuropharmacology to construct a foundational body of knowledge for researchers, scientists, and drug development professionals. We present a detailed, novel synthetic protocol, predict key physicochemical properties, and outline a robust experimental workflow to investigate its hypothesized mechanism of action as a modulator of monoamine neurotransmitter systems. This guide serves as a foundational resource to catalyze further investigation into this and related compounds as potential central nervous system (CNS) agents.
Introduction: Rationale and Scientific Context
The piperazine scaffold is a well-established pharmacophore, with derivatives exhibiting a wide range of biological activities. Notably, 1-benzylpiperazine (BZP) and its analogs are known for their stimulant properties, primarily mediated through interactions with dopamine and serotonin transporters and receptors.[1][2][3] These compounds potentiate central dopamine, serotonin, and noradrenaline neurotransmission, leading to effects comparable to, albeit less potent than, amphetamines.[1][3] BZP itself was initially explored as a potential antidepressant, highlighting the therapeutic potential of this chemical class.[3]
Concurrently, the strategic incorporation of fluorine atoms, particularly as a trifluoroacetyl group, is a cornerstone of modern drug design.[4] The trifluoroacetyl moiety can significantly enhance a molecule's metabolic stability, bioavailability, and receptor binding affinity by altering its lipophilicity and electronic properties.[4][5][6] It can also serve as a versatile and orthogonal protecting group in complex syntheses.[5][7]
This compound represents a logical fusion of these two chemical motifs. The trifluoroacetylation of the N-amino function of a benzylpiperazine precursor could modulate the parent molecule's pharmacological profile, potentially attenuating certain psychoactive effects while enhancing others, or improving its drug-like properties. This guide, therefore, presents a hypothetical yet scientifically grounded exploration of this compound's synthesis, properties, and potential as a novel CNS-active agent.
Synthesis and Characterization
While specific literature on the synthesis of this compound is unavailable, a plausible and efficient synthetic route can be designed based on established chemical reactions. The proposed synthesis involves a two-step process starting from commercially available 1-benzylpiperazine.
Proposed Synthetic Pathway
The proposed synthesis involves the N-amination of 1-benzylpiperazine followed by trifluoroacetylation of the resulting hydrazine derivative.
Caption: Proposed two-step synthesis of the title compound.
Detailed Experimental Protocol: Synthesis
Step 1: Synthesis of 1-amino-4-benzylpiperazine
-
To a stirred solution of 1-benzylpiperazine (1.0 eq) in an appropriate solvent such as dichloromethane (DCM) or acetonitrile, add a suitable aminating agent like hydroxylamine-O-sulfonic acid (1.1 eq) portion-wise at 0 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 1-amino-4-benzylpiperazine.
Step 2: Synthesis of this compound
-
Dissolve 1-amino-4-benzylpiperazine (1.0 eq) in anhydrous DCM in a flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add trifluoroacetic anhydride (TFAA) (1.2 eq) dropwise to the stirred solution.[8][9] TFAA is highly reactive and moisture-sensitive, so appropriate handling precautions are necessary.[8]
-
After the addition is complete, allow the reaction to proceed at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the final product, this compound.
Characterization
The structure and purity of the synthesized compound should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expected signals would include aromatic protons from the benzyl group, distinct signals for the piperazine ring protons, a singlet for the benzylic CH₂ group, and a broad singlet for the N-H proton.
-
¹³C NMR: Will show characteristic peaks for the aromatic carbons, the piperazine carbons, the benzylic carbon, and the carbonyl and trifluoromethyl carbons of the acetamide group.
-
¹⁹F NMR: A singlet is expected for the -CF₃ group, providing a clear diagnostic peak.[10] The chemical shift of this peak can provide information about the electronic environment of the trifluoroacetyl group.[11][12]
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass and elemental composition of the molecule.
-
Infrared (IR) Spectroscopy: Characteristic absorption bands are expected for the N-H stretch, C=O stretch (amide), aromatic C-H stretches, and strong C-F stretches.
-
Purity Analysis: Purity should be assessed by High-Performance Liquid Chromatography (HPLC).
Predicted Physicochemical Properties
The following table summarizes the predicted physicochemical properties of this compound, which are crucial for assessing its drug-like characteristics.
| Property | Predicted Value | Rationale / Method |
| Molecular Formula | C₁₃H₁₆F₃N₃O | Based on structure |
| Molecular Weight | 287.29 g/mol | Based on structure |
| LogP (octanol/water) | ~2.5 - 3.5 | Increased lipophilicity due to the benzyl and trifluoroacetyl groups. |
| pKa (most basic) | ~7.0 - 8.0 | The basicity of the piperazine nitrogen is reduced by the adjacent electron-withdrawing trifluoroacetamide group. |
| Aqueous Solubility | Low to moderate | The presence of polar groups (amide, piperazine nitrogens) may be offset by the lipophilic benzyl and trifluoromethyl groups. |
| Hydrogen Bond Donors | 1 | The N-H of the amide. |
| Hydrogen Bond Acceptors | 4 | The two piperazine nitrogens, the carbonyl oxygen, and potentially the fluorine atoms. |
| Rotatable Bonds | 3 | Indicating a degree of conformational flexibility. |
Hypothesized Biological Activity and Mechanism of Action
Based on the known pharmacology of its core structures, this compound is hypothesized to be a modulator of the dopaminergic and serotonergic systems.
-
Primary Hypothesis: The compound will act as a releasing agent and/or reuptake inhibitor at the dopamine transporter (DAT) and the serotonin transporter (SERT), similar to BZP.[1] The trifluoroacetamide group may alter the potency and selectivity between these two transporters compared to the parent benzylpiperazine.
-
Mechanism of Action: By inhibiting reuptake or promoting the release of dopamine and serotonin, the compound would increase their concentrations in the synaptic cleft, leading to enhanced neurotransmission. This could result in stimulant, antidepressant, or anxiolytic effects, depending on the precise balance of its actions on the two systems.[2]
Caption: Hypothesized mechanism of action on monoamine transporters.
Proposed Research Workflow: A Roadmap for Investigation
To validate the hypothesized biological activity, a systematic, multi-tiered experimental approach is recommended.
In Vitro Assays: Target Engagement and Functional Activity
The initial phase of investigation should focus on confirming the interaction of the compound with its putative molecular targets.
Experimental Protocol: Radioligand Binding Assays
-
Objective: To determine the binding affinity (Ki) of the compound for human dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters.
-
Methodology:
-
Prepare cell membrane homogenates from HEK293 cells stably expressing the respective human transporters.
-
Incubate the membranes with a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT) and increasing concentrations of the test compound.
-
After incubation, separate bound from free radioligand by rapid filtration.
-
Quantify the bound radioactivity using liquid scintillation counting.
-
Calculate the IC₅₀ value from the competition curve and convert it to a Ki value using the Cheng-Prusoff equation.
-
-
Rationale: This assay provides direct evidence of target engagement and allows for the determination of affinity and selectivity.[13][14]
Experimental Protocol: Neurotransmitter Uptake Assays
-
Objective: To assess the functional effect of the compound on transporter activity.
-
Methodology:
-
Use synaptosomes prepared from rat brain tissue or HEK293 cells expressing the transporters.
-
Pre-incubate the cells/synaptosomes with various concentrations of the test compound.
-
Add a radiolabeled neurotransmitter (e.g., [³H]dopamine or [³H]serotonin).
-
After a short incubation period, terminate the uptake by rapid filtration and washing.
-
Measure the amount of radioactivity taken up by the cells/synaptosomes.
-
-
Rationale: This functional assay determines whether the compound acts as an inhibitor of neurotransmitter reuptake, a key mechanism for CNS stimulants and antidepressants.[15]
In Vivo Studies: Behavioral Pharmacology
Should the in vitro data support the hypothesis, preliminary in vivo studies in rodent models would be warranted to assess the compound's CNS effects.
Experimental Protocol: Locomotor Activity Assay
-
Objective: To evaluate the stimulant or sedative effects of the compound.
-
Methodology:
-
Administer the compound (e.g., via intraperitoneal injection) to mice at various doses.
-
Place individual animals in open-field arenas equipped with infrared beams to automatically track movement.
-
Record locomotor activity (e.g., distance traveled, rearing frequency) over a set period (e.g., 60-120 minutes).
-
-
Rationale: An increase in locomotor activity is a hallmark of CNS stimulants that enhance dopaminergic activity.[2]
Caption: Recommended workflow for preclinical evaluation.
Conclusion and Future Directions
This compound stands as an uncharacterized but promising molecule for CNS drug discovery. This guide provides the first, albeit prospective, in-depth technical overview of this compound. By wedding the known CNS activity of the benzylpiperazine core with the advantageous physicochemical properties conferred by the trifluoroacetamide group, this molecule warrants empirical investigation. The proposed synthetic route is robust and relies on well-established chemical transformations. The outlined experimental workflow provides a clear and logical path for elucidating its pharmacological profile. Future research should focus on executing this workflow to determine the compound's affinity, functional activity, and in vivo effects, thereby establishing a foundation for potential therapeutic applications.
References
-
Impure but not inactive: behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis. PubMed Central. Available at: [Link]
-
Synthesis of N,N'-substituted piperazine and homopiperazine derivatives with polyamine-like actions at N-methyl-D-aspartate receptors. PubMed. Available at: [Link]
-
Effect of N-Benzylpiperazine, Its Metabolite N-Benzylethylenediamine, and Its Disubstituted Analogue N,N'-Dibenzylpiperazine on the Acquisition, Formation, and Consolidation of Memory in Mice. PubMed. Available at: [Link]
-
Stereospecific Synthesis of Highly Substituted Piperazines via an One-Pot Three Component Ring-Opening Cyclization from N-Activated Aziridines, Anilines, and Propargyl Carbonates. ACS Publications. Available at: [Link]
-
Trifluoroacetylation: A Key Strategy in Modern Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
-
The Preparation of N-Mono-substituted and Unsymmetrically Disubstituted Piperazines. Journal of the American Chemical Society. Available at: [Link]
-
Piperazine synthesis. Organic Chemistry Portal. Available at: [Link]
-
Trifluoroacetyl as an Orthogonal Protecting Group for Guanidines. The Journal of Organic Chemistry. Available at: [Link]
-
1-Benzylpiperazine and other Piperazine-based Derivatives. ResearchGate. Available at: [Link]
-
Stereochemical Analysis of Trifluoroacetamide Derivatives Based on Through-Space 1H–19F Spin–Spin Couplings. ACS Publications. Available at: [Link]
-
Stereochemical Analysis of Trifluoroacetamide Derivatives Based on Through-Space1H–19F Spin–Spin Couplings. PMC - NIH. Available at: [Link]
-
Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University. Available at: [Link]
-
1-Benzylpiperazine and other Piperazine-based Derivatives. OUCI. Available at: [Link]
-
Trifluoroacetic Acid Hydrazide: A Versatile Reagent for Organic Synthesis. OKCHEM. Available at: [Link]
-
Identification of Novel Dopamine D2 Receptor Ligands—A Combined In Silico/In Vitro Approach. MDPI. Available at: [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC - PubMed Central. Available at: [Link]
-
Dopamine Receptor Ligand Selectivity—An In Silico/In Vitro Insight. PMC - PubMed Central. Available at: [Link]
-
Fluorescence based HTS-compatible ligand binding assays for dopamine D3 receptors in baculovirus preparations and live cells. Frontiers. Available at: [Link]
-
Fluoroacetamide Moieties as NMR Spectroscopy Probes for the Molecular Recognition of GlcNAc‐Containing Sugars: Modulation of the CH–π Stacking Interactions by Different Fluorination Patterns. NIH. Available at: [Link]
-
Dopamine D2 and Serotonin 5-HT1A Dimeric Receptor-Binding Monomeric Antibody scFv as a Potential Ligand for Carrying Drugs Targeting Selected Areas of the Brain. PubMed Central. Available at: [Link]
-
N-[bis(4-chlorophenyl)methyl]-2,2,2-trifluoroacetamide - Optional[1H NMR] - Spectrum. SpectraBase. Available at: [Link]
-
The Use of Trifluoroacetyl as an N‐ and O‐Protecting Group during the Synthesis of Energetic Compounds containing Nitramine and/or Nitrate Ester Groups. ResearchGate. Available at: [Link]
-
Acylation of Hydrazides with Acetic Acid and Formic Acid. ResearchGate. Available at: [Link]
-
Qualitative Assay to Detect Dopamine Release by Ligand Action on Nicotinic Acetylcholine Receptors. MDPI. Available at: [Link]
-
Access to Fluoroalkylated Azoles and 2-Acylaminoketones via Fluorinated Anhydride-Mediated Cleavage of NH-1,2,3-Triazoles. ACS Publications. Available at: [Link]
-
Trifluoroacetic anhydride. Wikipedia. Available at: [Link]
Sources
- 1. Impure but not inactive: behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of N-Benzylpiperazine, Its Metabolite N-Benzylethylenediamine, and Its Disubstituted Analogue N,N'-Dibenzylpiperazine on the Acquisition, Formation, and Consolidation of Memory in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. nbinno.com [nbinno.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Trifluoroacetic anhydride- an important organic reagent_Chemicalbook [chemicalbook.com]
- 9. Trifluoroacetic anhydride - Wikipedia [en.wikipedia.org]
- 10. Fluoroacetamide Moieties as NMR Spectroscopy Probes for the Molecular Recognition of GlcNAc‐Containing Sugars: Modulation of the CH–π Stacking Interactions by Different Fluorination Patterns - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Stereochemical Analysis of Trifluoroacetamide Derivatives Based on Through-Space1H–19F Spin–Spin Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Identification of Novel Dopamine D2 Receptor Ligands—A Combined In Silico/In Vitro Approach [mdpi.com]
- 14. Dopamine Receptor Ligand Selectivity—An In Silico/In Vitro Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Unraveling the Enigmatic Mechanism of N-(4-benzylpiperazin-1-yl)-2,2,2-trifluoroacetamide: A Technical Guide for Advanced Research
Abstract
N-(4-benzylpiperazin-1-yl)-2,2,2-trifluoroacetamide is a synthetic compound of significant interest within the neuropharmacological landscape due to its structural relationship to benzylpiperazine (BZP), a well-documented psychoactive agent. While direct empirical data on the specific mechanism of action for this trifluoroacetylated derivative remains to be fully elucidated in publicly accessible literature, its molecular architecture provides a strong foundation for a hypothesis-driven investigation into its interaction with central nervous system targets. This technical guide synthesizes the known pharmacology of the benzylpiperazine scaffold, evaluates the potential influence of the 2,2,2-trifluoroacetamide moiety, and presents a comprehensive, field-proven framework for its definitive mechanistic characterization. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel psychoactive compounds and their therapeutic potential.
Introduction: The Benzylpiperazine Lineage and the Rise of a Novel Derivative
The piperazine class of compounds has a rich history in medicinal chemistry, yielding agents with diverse pharmacological activities. Within this class, 1-benzylpiperazine (BZP) has emerged as a prominent psychoactive substance, known for its stimulant and euphoric effects, which bear a resemblance to those of amphetamine.[1] The mechanism of BZP is primarily attributed to its interaction with monoamine neurotransmitter systems, specifically by promoting the release of dopamine and norepinephrine, and to a lesser extent, inhibiting the reuptake of serotonin.[2][3] This multifaceted activity on key catecholamines and serotonin underpins its characteristic psychostimulant profile.[4][5]
The introduction of a 2,2,2-trifluoroacetamide group at the N1-position of the piperazine ring, yielding this compound, presents an intriguing structural modification. Trifluoroacetylation is a common strategy in medicinal chemistry employed to modulate a compound's pharmacokinetic and pharmacodynamic properties. The high electronegativity of the fluorine atoms can alter a molecule's lipophilicity, metabolic stability, and binding affinity for its biological targets. While some research has explored the biological activities of simpler N-benzyl-2,2,2-trifluoroacetamide compounds, revealing antimicrobial and antioxidant properties, the primary pharmacological impact of this modification on the BZP core is anticipated to be on its neuromodulatory effects.[6][7]
This guide will, therefore, proceed on the well-grounded hypothesis that the core mechanism of action of this compound is centered on the modulation of monoamine transporters, with the trifluoroacetamide group potentially refining its potency, selectivity, and metabolic profile.
Postulated Core Mechanism of Action: A Focus on Monoamine Transporters
Based on the robust evidence surrounding its parent compound, BZP, the principal hypothesis is that this compound functions as a monoamine transporter modulator. Its effects are likely mediated through interactions with the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[2][8]
Interaction with Dopamine and Norepinephrine Transporters
BZP is a known releasing agent for dopamine and norepinephrine.[3] It is postulated that this compound will retain this characteristic, leading to an increase in the extracellular concentrations of these crucial neurotransmitters in synaptic clefts. This action would be responsible for the predicted stimulant effects, such as increased alertness, euphoria, and locomotor activation. The trifluoroacetamide group may influence the affinity of the compound for DAT and NET, potentially altering its potency as a releasing agent or introducing inhibitory activity.
Interaction with the Serotonin Transporter
BZP also exhibits activity at the serotonin transporter, albeit with lower potency compared to its effects on DAT and NET.[1] It is plausible that this compound will also interact with SERT, likely as a reuptake inhibitor. The addition of the trifluoroacetamide moiety could enhance its affinity for SERT, potentially leading to a more balanced dopaminergic and serotonergic profile, akin to that of 3,4-methylenedioxymethamphetamine (MDMA).[2]
A visual representation of this hypothesized mechanism is presented below:
Sources
- 1. Benzylpiperazine - Wikipedia [en.wikipedia.org]
- 2. N-substituted piperazines abused by humans mimic the molecular mechanism of 3,4-methylenedioxymethamphetamine (MDMA, or 'Ecstasy') - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The clinical toxicology of the designer "party pills" benzylpiperazine and trifluoromethylphenylpiperazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
An In-depth Technical Guide to the Solubility and Stability of N-(4-benzylpiperazin-1-yl)-2,2,2-trifluoroacetamide
Abstract
This technical guide provides a comprehensive framework for characterizing the aqueous solubility and chemical stability of the novel compound N-(4-benzylpiperazin-1-yl)-2,2,2-trifluoroacetamide. As a molecule featuring a piperazine core, a common scaffold in medicinal chemistry, understanding its physicochemical properties is paramount for predicting its behavior in biological systems and formulating it into a viable drug product.[1][2] This document outlines detailed, field-proven protocols for determining thermodynamic and kinetic solubility, as well as for conducting forced degradation studies to elucidate potential degradation pathways. The methodologies are grounded in principles set forth by the International Council for Harmonisation (ICH) and are designed to generate robust data for regulatory submissions and internal drug development decision-making.[3][4][5][6]
Introduction: The Critical Role of Physicochemical Characterization
The journey of a new chemical entity (NCE) from discovery to a marketable pharmaceutical product is contingent on a thorough understanding of its fundamental properties. Among the most critical are solubility and stability. These two parameters dictate a compound's absorption, distribution, metabolism, and excretion (ADME) profile, influence its bioavailability, and determine its shelf-life and storage requirements.
This compound incorporates several structural motifs of interest:
-
A Benzylpiperazine Core: The piperazine ring is a versatile scaffold found in numerous approved drugs.[1][2] It is highly soluble in water and can be functionalized to modulate pharmacological activity.[1][7] However, the piperazine ring can also be susceptible to metabolic degradation.[8][9]
-
A Trifluoroacetamide Group: This functional group can enhance metabolic stability and modulate the lipophilicity of the molecule.[10][11] Its impact on solubility and stability must be empirically determined.
This guide provides the necessary experimental framework to de-risk the development of this compound by establishing a comprehensive physicochemical profile.
Solubility Characterization: Beyond a Single Number
Aqueous solubility is a key determinant of oral absorption. It is essential to differentiate between two primary types of solubility measurements: thermodynamic and kinetic.
Theoretical Underpinnings
-
Thermodynamic Solubility is the equilibrium concentration of a compound in a saturated solution at a specific temperature and pH. It represents the true solubility limit and is crucial for biopharmaceutical classification.
-
Kinetic Solubility measures the concentration of a compound at the point of precipitation when a solution (typically in DMSO) is rapidly diluted into an aqueous buffer. This high-throughput assay is invaluable for early-stage screening, as it mimics the conditions a compound might experience upon injection or rapid dissolution.
The piperazine moiety, being basic, suggests that the solubility of this compound will be pH-dependent. Therefore, characterization across a physiologically relevant pH range is mandatory.
Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)
This protocol is based on the gold-standard shake-flask method.
-
Preparation of Buffers: Prepare a series of physiologically relevant buffers (e.g., pH 1.2, 4.5, 6.8, and 7.4).
-
Compound Addition: Add an excess of this compound to vials containing each buffer. The excess solid should be clearly visible.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Separate the solid and liquid phases by centrifugation or filtration (using a low-binding filter, e.g., PVDF).
-
Quantification: Dilute the clear supernatant with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.[12][13]
-
Data Analysis: Report the solubility in µg/mL or µM at each pH.
Experimental Protocol: Kinetic Solubility (Nephelometric Method)
This high-throughput method assesses precipitation upon addition to aqueous media.
-
Stock Solution: Prepare a high-concentration stock solution of the compound in dimethyl sulfoxide (DMSO), typically 10-20 mM.
-
Assay Plate Preparation: Dispense the aqueous buffers (pH 1.2, 4.5, 6.8, 7.4) into a 96-well microplate.
-
Compound Addition: Use a liquid handler to perform serial dilutions of the DMSO stock solution directly into the buffer-containing wells.
-
Precipitation Detection: Measure the turbidity of each well over time (e.g., 1-2 hours) using a nephelometer or a plate reader capable of measuring light scattering.
-
Data Analysis: The kinetic solubility is defined as the concentration at which the turbidity signal significantly increases above the background.
| pH | Thermodynamic Solubility (µg/mL @ 25°C) | Kinetic Solubility (µM) |
| 1.2 | [Insert Experimental Value] | [Insert Experimental Value] |
| 4.5 | [Insert Experimental Value] | [Insert Experimental Value] |
| 6.8 | [Insert Experimental Value] | [Insert Experimental Value] |
| 7.4 | [Insert Experimental Value] | [Insert Experimental Value] |
Stability Assessment: Probing for Molecular Liabilities
Stability testing is essential to identify degradation pathways, determine intrinsic stability, and establish a stability-indicating analytical method.[3][14] The cornerstone of this effort is forced degradation, or stress testing, as mandated by ICH guidelines.[3][4][5][6][15]
The Logic of Forced Degradation
Forced degradation studies deliberately expose the drug substance to conditions more severe than accelerated stability testing.[3][15] The goal is to generate potential degradation products and identify the compound's vulnerabilities.[3][14] A degradation level of 10-15% is generally considered optimal for method validation.[16]
The primary stress conditions are:
-
Hydrolysis: Across a range of pH values.
-
Oxidation: Using an oxidizing agent like hydrogen peroxide.
-
Photolysis: Exposure to UV and visible light.
-
Thermal Stress: At elevated temperatures.
Experimental Workflow: Forced Degradation
The following diagram illustrates the logical flow of a forced degradation study.
Caption: Workflow for a comprehensive forced degradation study.
Detailed Protocols for Stress Conditions
For each condition, a control sample (protected from stress) should be analyzed alongside the stressed sample.
-
Acid: Prepare a solution of the compound in 0.1 M HCl.
-
Base: Prepare a solution of the compound in 0.1 M NaOH.
-
Neutral: Prepare a solution of the compound in purified water.
-
Incubation: Store the solutions at an elevated temperature (e.g., 60°C) and collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Neutralize the acidic and basic samples before dilution and injection into the HPLC system.
-
Preparation: Prepare a solution of the compound in a mixture of methanol and 3% hydrogen peroxide.
-
Incubation: Store the solution at room temperature, protected from light.
-
Sampling: Collect samples at various time points.
-
Analysis: Inject directly into the HPLC system.
-
Exposure: Expose both the solid compound and a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).[5]
-
Control: A dark control, wrapped in aluminum foil, should be stored under the same temperature conditions.
-
Analysis: Analyze the samples after the exposure period.
-
Solid State: Place the solid compound in a controlled temperature oven (e.g., 80°C).
-
Solution State: Prepare a solution of the compound in a suitable solvent and store it in the same oven.
-
Sampling: Collect samples at various time points.
-
Analysis: Analyze the samples.
The Stability-Indicating Method
A crucial outcome of forced degradation is the development of a stability-indicating analytical method. This is typically an HPLC method capable of separating the parent compound from all process impurities and degradation products.
Key Method Attributes:
-
Specificity: The method must demonstrate that the peak for this compound is free from interference from degradants. This is confirmed using a photodiode array (PDA) detector to assess peak purity and by coupling the HPLC to a mass spectrometer (MS) to confirm the mass of the eluting peak.
-
Mass Balance: The sum of the parent compound and all degradation products should account for close to 100% of the initial concentration of the parent compound.[14] This confirms that all major degradants are being detected.
| Stress Condition | % Degradation of Parent | No. of Degradants | Observations / Potential Pathways |
| 0.1 M HCl, 60°C, 24h | [Insert Value] | [Insert Value] | [e.g., Potential hydrolysis of the amide bond] |
| 0.1 M NaOH, 60°C, 24h | [Insert Value] | [Insert Value] | [e.g., Significant degradation observed] |
| 3% H₂O₂, RT, 24h | [Insert Value] | [Insert Value] | [e.g., N-oxidation of piperazine nitrogens] |
| ICH Q1B Photolysis | [Insert Value] | [Insert Value] | [e.g., Minor degradation, compound is relatively photostable] |
| 80°C, Solid, 7 days | [Insert Value] | [Insert Value] | [e.g., Compound is thermally stable in solid state] |
Logical Framework for Development Decisions
The data generated from these studies directly inform critical drug development decisions. The following diagram outlines the decision-making process based on the physicochemical profile.
Caption: Decision tree based on solubility and stability outcomes.
Conclusion
This technical guide provides a robust, scientifically-grounded framework for the essential characterization of this compound. By systematically evaluating its thermodynamic and kinetic solubility, and by probing its chemical liabilities through forced degradation studies, researchers and drug development professionals can build a comprehensive data package. This information is indispensable for guiding formulation development, defining storage conditions, ensuring regulatory compliance, and ultimately, maximizing the potential for clinical and commercial success.
References
-
Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health. Available at: [Link]
-
Sharp Clinical (2025). Forced degradation studies: A critical lens into pharmaceutical stability. Sharp Clinical. Available at: [Link]
-
World Health Organization (2018). Annex 10: Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. WHO Technical Report Series. Available at: [Link]
-
Pharma Beginners (2025). Complete Guide to ICH Stability Testing for APIs & FPPs. YouTube. Available at: [Link]
-
Luminata (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Luminata. Available at: [Link]
-
AMSbiopharma (2025). ICH Guidelines: Drug Stability Testing Essentials. AMSbiopharma. Available at: [Link]
-
European Medicines Agency (2025). ICH Q1 guideline on stability testing of drug substances and drug products. EMA. Available at: [Link]
-
Klick, S., et al. (2005). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available at: [Link]
-
Q Laboratories (2018). Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. WHO. Available at: [Link]
-
Staack, R. F., et al. (2003). Studies on the metabolism and toxicological detection of the new designer drug N-benzylpiperazine in urine using gas chromatography-mass spectrometry. PubMed. Available at: [Link]
-
Kamata, T., et al. (2006). Metabolism and the urinary excretion profile of the recently scheduled designer drug N-Benzylpiperazine (BZP) in the rat. PubMed. Available at: [Link]
-
Singh, R., et al. (2013). Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. ResearchGate. Available at: [Link]
-
Wikipedia. Benzylpiperazine. Wikipedia. Available at: [Link]
-
Solubility of Things. Piperazine. Solubility of Things. Available at: [Link]
-
Li, H., et al. (2022). An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflammatory Drugs. PubMed. Available at: [Link]
-
Eide-Haugmo, I., et al. (2011). Solid liquid solubility of piperazine. SINTEF. Available at: [Link]
-
European Monitoring Centre for Drugs and Drug Addiction. BZP/piperazines drug profile. EMCDDA. Available at: [Link]
-
Li, H., et al. (2014). Solubility and energy analysis for CO2 absorption in piperazine derivatives and their mixtures. ResearchGate. Available at: [Link]
-
SIELC Technologies. HPLC Analysis of TFA. SIELC. Available at: [Link]
-
Kumar, A., et al. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. Available at: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 171378360. PubChem. Available at: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 172702912. PubChem. Available at: [Link]
-
Waters Corporation (2021). Routine Determination of Trifluoroacetic Acid (TFA) and Difluoroacetic Acid (DFA) in Surface and Drinking Water. Waters Corporation. Available at: [Link]
-
HELIX Chromatography. HPLC Methods for analysis of Trifluoroacetic acid. HELIX Chromatography. Available at: [Link]
-
Brennan, K. A., et al. (2009). Chronic benzylpiperazine (BZP) exposure produces behavioral sensitization and cross-sensitization to methamphetamine (MA). ResearchGate. Available at: [Link]
-
Balachandran, C., et al. (2017). Antimicrobial, antioxidant, cytotoxic and molecular docking properties of N-benzyl-2,2,2-trifluoroacetamide. ResearchGate. Available at: [Link]
-
Balachandran, C., et al. (2014). Table 1 Crystal data and structure tenement parameters of N-benzyl-. ResearchGate. Available at: [Link]
Sources
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. researchgate.net [researchgate.net]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. database.ich.org [database.ich.org]
- 5. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 6. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 7. An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflammatory Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Studies on the metabolism and toxicological detection of the new designer drug N-benzylpiperazine in urine using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Metabolism and the urinary excretion profile of the recently scheduled designer drug N-Benzylpiperazine (BZP) in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. nbinno.com [nbinno.com]
- 11. chemimpex.com [chemimpex.com]
- 12. HPLC Analysis of TFA | SIELC Technologies [sielc.com]
- 13. helixchrom.com [helixchrom.com]
- 14. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 15. acdlabs.com [acdlabs.com]
- 16. biopharminternational.com [biopharminternational.com]
Trifluoroacetylation of 1-Benzylpiperazine: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the trifluoroacetylation of 1-benzylpiperazine, a key chemical transformation utilized in the synthesis of diverse, pharmacologically relevant molecules. This document is structured to provide researchers, scientists, and drug development professionals with a deep understanding of the reaction's mechanistic underpinnings, a field-proven experimental protocol, and insights into its practical applications.
Strategic Importance in Medicinal Chemistry
The introduction of a trifluoroacetyl group is a powerful strategy in medicinal chemistry to modulate the physicochemical properties of a lead compound. The strong electron-withdrawing nature of the trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to its biological target. 1-Benzylpiperazine is a widely used scaffold in the design of bioactive compounds, particularly for central nervous system targets.[1][2] Its trifluoroacetylation yields 1-benzyl-4-(trifluoroacetyl)piperazine, a versatile intermediate for further synthetic elaboration in drug discovery programs.
Reaction Mechanism: A Nucleophilic Acyl Substitution
The trifluoroacetylation of 1-benzylpiperazine is a classic example of a nucleophilic acyl substitution reaction. The secondary amine of the piperazine ring acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of a trifluoroacetylating agent, such as trifluoroacetic anhydride (TFAA). This addition forms a transient tetrahedral intermediate, which then collapses, eliminating a trifluoroacetate leaving group to yield the stable N-trifluoroacetylated product.
To drive the reaction to completion, a non-nucleophilic organic base, such as triethylamine or pyridine, is typically added. This base serves to neutralize the trifluoroacetic acid byproduct generated during the reaction, preventing the protonation of the starting amine and ensuring its availability for nucleophilic attack.
Caption: Logical workflow of the trifluoroacetylation reaction.
Field-Proven Experimental Protocol
This section details a robust and reproducible protocol for the synthesis of 1-benzyl-4-(trifluoroacetyl)piperazine.
Materials and Reagents
| Reagent | Grade | Recommended Supplier |
| 1-Benzylpiperazine | ≥98% | Sigma-Aldrich, Alfa Aesar |
| Trifluoroacetic Anhydride (TFAA) | ≥99% | Sigma-Aldrich, Acros Organics |
| Triethylamine (TEA) | ≥99.5%, distilled | Sigma-Aldrich, Fisher Scientific |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Sigma-Aldrich, Fisher Scientific |
| Saturated Sodium Bicarbonate (NaHCO₃) | Aqueous Solution | Fisher Scientific |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | Fisher Scientific |
| Ethyl Acetate (EtOAc) | ACS Grade | Fisher Scientific |
| Hexanes | ACS Grade | Fisher Scientific |
| Silica Gel | 230-400 mesh | Sorbent Technologies |
Step-by-Step Methodology
Caption: A detailed workflow for the synthesis and purification of 1-benzyl-4-(trifluoroacetyl)piperazine.
Detailed Procedure:
-
In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 1-benzylpiperazine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.
-
Cool the stirred solution to 0 °C using an ice-water bath under a nitrogen or argon atmosphere.
-
Slowly add trifluoroacetic anhydride (1.1 equivalents) dropwise to the cooled solution. An exothermic reaction may be observed.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 2-4 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer three times with dichloromethane.
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.
-
Combine the fractions containing the pure product and concentrate under reduced pressure to yield 1-benzyl-4-(trifluoroacetyl)piperazine as a solid or oil.
Analytical Characterization
Thorough characterization of the final product is essential to confirm its identity and purity. The following are expected analytical data for 1-benzyl-4-(trifluoroacetyl)piperazine.
| Analytical Technique | Expected Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ ~ 7.35-7.25 (m, 5H, Ar-H), 3.75 (t, J = 5.0 Hz, 2H, piperazine-H), 3.65 (t, J = 5.0 Hz, 2H, piperazine-H), 3.55 (s, 2H, Ph-CH₂), 2.50 (t, J = 5.0 Hz, 2H, piperazine-H), 2.45 (t, J = 5.0 Hz, 2H, piperazine-H). |
| ¹³C NMR (CDCl₃, 101 MHz) | δ ~ 155.5 (q, J = 36 Hz, C=O), 137.5 (Ar-C), 129.2 (Ar-CH), 128.4 (Ar-CH), 127.4 (Ar-CH), 115.8 (q, J = 288 Hz, CF₃), 62.8 (Ph-CH₂), 52.5 (piperazine-CH₂), 52.0 (piperazine-CH₂), 46.0 (piperazine-CH₂), 41.5 (piperazine-CH₂). |
| ¹⁹F NMR (CDCl₃, 376 MHz) | δ ~ -69.0 (s). |
| Mass Spectrometry (ESI-MS) | Calculated for C₁₃H₁₅F₃N₂O [M+H]⁺: 273.12. Found: 273.1. |
Applications in Drug Discovery
1-Benzyl-4-(trifluoroacetyl)piperazine is a valuable intermediate for the synthesis of a wide range of biologically active molecules. The trifluoroacetyl group can serve as a protecting group for the piperazine nitrogen, allowing for selective modification at other positions of the molecule. More importantly, the trifluoroacetyl moiety can be a key pharmacophore element. For instance, derivatives of trifluoroacetylated piperazines have been explored as potential therapeutic agents in areas such as neurodegenerative diseases and oncology. The presence of the trifluoroacetyl group can impart desirable properties such as increased metabolic stability and enhanced binding to target proteins.
Safety and Handling
Trifluoroacetic anhydride (TFAA) is highly corrosive, toxic upon inhalation, and reacts violently with water.[3] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
1-Benzylpiperazine can cause skin burns and serious eye damage.[4] It is also harmful if swallowed or inhaled. Standard laboratory safety practices should be followed, including the use of PPE.
Triethylamine is a flammable and corrosive liquid. It has a strong, unpleasant odor and should be handled in a fume hood.
Dichloromethane is a volatile solvent and a suspected carcinogen. All manipulations should be performed in a well-ventilated area.
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 897795, 1-(4-Benzylpiperidin-1-yl)-2,2,2-trifluoroethanone. Retrieved from [Link].
- Rathi, E., et al. (2016). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 30(4), 295-307.
- Wilger, D. J., Gesmundo, N. J., & Nicewicz, D. A. (2013).
- Contreras, J. M., et al. (2001). 2-Chloro-1-[4-(2-fluorobenzyl)piperazin-1-yl]ethanone. Acta Crystallographica Section E: Structure Reports Online, 57(7), o708-o709.
- Bang-Andersen, B., et al. (2011). Discovery of 1-[2-(2,4-Dimethylphenylsulfanyl)phenyl]piperazine (Lu AA21004): A Novel Multimodal Compound for the Treatment of Major Depressive Disorder. Journal of Medicinal Chemistry, 54(9), 3206–3221.
-
PubChem. (n.d.). 1-(4-Benzylpiperazin-4-ium-1-yl)-2-chloroethanone. Retrieved from [Link].
-
SpectraBase. (n.d.). Ethanone, 1-(4-benzylpiperazin-1-yl)-2-cyclopentyl-2-phenyl-. Retrieved from [Link].
- Teodori, E., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(15), 5863.
Sources
An In-Depth Technical Guide to the Purity and Characterization of N-(4-benzylpiperazin-1-yl)-2,2,2-trifluoroacetamide
Abstract
This technical guide provides a comprehensive framework for the analysis of N-(4-benzylpiperazin-1-yl)-2,2,2-trifluoroacetamide, a key intermediate in pharmaceutical synthesis. For researchers, scientists, and drug development professionals, ensuring the purity and confirming the structural identity of such molecules is paramount for the safety, efficacy, and quality of the final active pharmaceutical ingredient (API). This document outlines detailed, field-proven methodologies for purity assessment using High-Performance Liquid Chromatography (HPLC) and unequivocal structural characterization through a suite of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy. The guide emphasizes the causality behind experimental choices and aligns with the principles of scientific integrity, drawing upon authoritative standards such as the International Council for Harmonisation (ICH) guidelines.
Introduction
Chemical Identity and Significance
This compound is a derivative of benzylpiperazine, featuring a trifluoroacetamide moiety. This structural combination makes it a valuable building block in medicinal chemistry. The piperazine ring is a common scaffold in many marketed drugs, and the benzyl and trifluoroacetyl groups can be crucial for modulating pharmacological activity, metabolic stability, and pharmacokinetic properties.
-
Chemical Formula: C₁₃H₁₆F₃N₃O
-
Molecular Weight: 287.28 g/mol
-
Structure:
The Imperative of Purity and Characterization
In drug development, "impurity" is defined as any component of a new drug substance that is not the defined chemical entity.[1][2] The presence of impurities, even in trace amounts, can significantly impact the quality, safety, and efficacy of a pharmaceutical product.[1] Regulatory bodies worldwide, guided by frameworks like the ICH, mandate stringent control over impurities.[1][3][4] Therefore, robust analytical methods are not merely a quality control checkpoint but a foundational element of the entire development lifecycle. This guide provides the necessary protocols to establish a validated system for assessing the purity and confirming the identity of this compound.
Synthesis and Potential Impurities
A foundational understanding of the synthetic route is critical for predicting potential process-related impurities. A common method for synthesizing amides is the acylation of an amine. In this case, N-benzylpiperazine is acylated using a trifluoroacetylating agent like trifluoroacetic anhydride.[5][6]
Classification of Potential Impurities
Based on this synthetic pathway, potential impurities can be categorized according to ICH Q3A(R2) guidelines.[3][7]
-
Starting Materials: Unreacted N-benzylpiperazine.
-
Reagents: Residual trifluoroacetic acid.
-
By-products: Products from side reactions.
-
Degradation Products: Impurities formed during storage or handling.
Impurity Profile Logic
The following diagram illustrates the logical flow for identifying and controlling impurities based on established regulatory principles.[1][7]
Caption: ICH Q3A decision tree for impurity control.
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
HPLC is the gold-standard technique for quantifying the purity of non-volatile and thermally labile compounds, making it ideal for this compound.[8][9] The method separates the main compound from its impurities based on their differential partitioning between a stationary phase and a mobile phase.
Causality in Method Development
The choice of a reversed-phase C18 column is based on the non-polar nature of the benzyl group and the overall moderate polarity of the molecule. A gradient elution with acetonitrile and water is employed to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are effectively separated and quantified within a reasonable analysis time. UV detection is suitable due to the presence of the chromophoric phenyl group.
Detailed HPLC Protocol
Sample Preparation:
-
Accurately weigh approximately 10 mg of the sample.
-
Dissolve in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to create a 1 mg/mL stock solution.
-
Further dilute as necessary to fall within the linear range of the detector.
| Parameter | Specification | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Standard reversed-phase column for non-polar to moderately polar compounds. |
| Mobile Phase A | Water with 0.1% Formic Acid | Acid modifier improves peak shape and ionization for potential MS coupling. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Organic solvent for eluting the compound from the C18 stationary phase. |
| Gradient | 10% B to 95% B over 15 min | Ensures elution of a wide range of potential impurities with varying polarities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column providing good separation efficiency. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detector | UV at 254 nm | The benzene ring provides strong absorbance at this wavelength. |
| Injection Vol. | 10 µL | Standard volume to avoid column overloading. |
Data Interpretation
Purity is typically calculated using the area percent method, assuming all components have a similar response factor at the chosen wavelength.
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Any impurity exceeding the reporting threshold (typically 0.05% as per ICH Q3A) should be reported.[7]
HPLC Workflow Diagram
Caption: Integrated workflow for structural characterization.
Conclusion
The analytical methodologies detailed in this guide provide a robust and scientifically sound approach to establishing the purity and confirming the identity of this compound. Adherence to these protocols, grounded in the principles of authoritative guidelines like those from the ICH, ensures the generation of reliable and defensible data critical for the advancement of research and drug development programs. The integration of chromatographic and spectroscopic techniques forms a self-validating system, providing the highest level of confidence in the quality of this important chemical intermediate.
References
-
ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. (2006). European Medicines Agency. [Link]
-
Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. (n.d.). International Journal of Pharmaceutical Investigation. [Link]
-
ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). (2006). ICH. [Link]
-
Mass spectra and major fragmentation patterns of piperazine designer drugs. (n.d.). ResearchGate. [Link]
-
ICH Q3A(R2) Impurities in New Drug Substances. (n.d.). ECA Academy. [Link]
-
New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. (2024). PubMed. [Link]
-
New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. (2024). CORE. [Link]
-
Impurities in new drug substance| ICH Q3A(R2). (2024). YouTube. [Link]
-
Determination of piperazine derivatives in “Legal Highs”. (n.d.). ResearchGate. [Link]
-
Stereochemical Analysis of Trifluoroacetamide Derivatives Based on Through-Space 1H–19F Spin–Spin Couplings. (2023). ACS Publications. [Link]
-
Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. (n.d.). ResearchGate. [Link]
-
Stereochemical Analysis of Trifluoroacetamide Derivatives Based on Through-Space1H–19F Spin–Spin Couplings. (2023). PMC - NIH. [Link]
-
Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. (n.d.). MDPI. [Link]
-
19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. (n.d.). ResearchGate. [Link]
-
N-[bis(4-chlorophenyl)methyl]-2,2,2-trifluoroacetamide - Optional[1H NMR] - Spectrum. (n.d.). SpectraBase. [Link]
-
Analytical Studies on N-Benzylpiperazine and 1-(3-Trifluoromethylphenyl)piperazine- A New Class of Designer Drug of Abuse. (n.d.). Semantic Scholar. [Link]
-
Detection of 1-benzylpiperazine and 1-(3-trifluoromethylphenyl)-piperazine in urine analysis specimens using GC-MS and LC-ESI-MS. (n.d.). Semantic Scholar. [Link]
-
Molecular Imprinting of Benzylpiperazine: A Comparison of the Self-Assembly and Semi-Covalent Approaches. (2023). MDPI. [Link]
-
Synthesis of N-benzyl-2,2,2-trifluoroacetamide. (n.d.). ResearchGate. [Link]
-
Design, Synthesis, and In Silico Insights of new 4‐Piperazinylquinolines as Antiproliferative Agents against NCI Renal Cancer Cell Lines. (n.d.). PubMed Central. [Link]
-
Design, synthesis and mechanistic study of N-4-Piperazinyl Butyryl Thiazolidinedione derivatives of ciprofloxacin with Anticancer Activity via Topoisomerase I/II inhibition. (2024). PubMed Central. [Link]
-
Antimicrobial, antioxidant, cytotoxic and molecular docking properties of N-benzyl-2,2,2-trifluoroacetamide. (2017). ResearchGate. [Link]
-
Design, Synthesis, and In Silico Insights of new 4-Piperazinylquinolines as Antiproliferative Agents against NCI Renal Cancer Cell Lines. (n.d.). IRIS UniPA. [Link]
-
Design, synthesis, and SAR of N-((1-(4-(propylsulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide inhibitors of glycine transporter-1. (2013). PubMed. [Link]
-
Table 1 Crystal data and structure tenement parameters of N-benzyl-. (n.d.). ResearchGate. [Link]
Sources
- 1. jpionline.org [jpionline.org]
- 2. m.youtube.com [m.youtube.com]
- 3. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. database.ich.org [database.ich.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
A Technical Guide to the Physical and Chemical Characteristics of N-(4-benzylpiperazin-1-yl)-2,2,2-trifluoroacetamide
Introduction
N-(4-benzylpiperazin-1-yl)-2,2,2-trifluoroacetamide is a synthetic organic compound that integrates three key structural motifs: a piperazine ring, a benzyl group, and a trifluoroacetamide functional group. The benzylpiperazine scaffold is a well-established pharmacophore in medicinal chemistry, forming the core of numerous compounds with diverse biological activities.[1][2][3] The introduction of a trifluoroacetamide group at the N1-amino position significantly modulates the molecule's electronic properties, lipophilicity, and metabolic stability. The trifluoroacetyl moiety is a potent electron-withdrawing group and serves as a stable protecting group for amines, which can be valuable in multi-step syntheses.[4][5][6]
This technical guide provides a comprehensive overview of this compound for researchers, scientists, and drug development professionals. It covers the compound's identity, a plausible synthetic pathway with detailed experimental protocols, in-depth analysis of its expected spectroscopic characteristics, and a discussion of its chemical reactivity and stability. The information herein is synthesized from established chemical principles and data from structurally related analogues to provide a robust technical profile.
Compound Identification and Physicochemical Properties
Accurate identification is the foundation of all subsequent chemical and biological studies. The key identifiers for this compound are summarized below.
| Identifier | Value | Reference |
| IUPAC Name | This compound | [7] |
| CAS Number | 1198285-47-0 | [7] |
| Molecular Formula | C₁₃H₁₆F₃N₃O | [7] |
| Molecular Weight | 287.29 g/mol | [7] |
| Canonical SMILES | O=C(NN1CCN(CC2C=CC=CC=2)CC1)C(F)(F)F | [7] |
| InChI Key | FHUANYMEKAADGK-UHFFFAOYSA-N | [7] |
Physicochemical Data
While specific experimental data for the title compound is not widely published, the properties of structurally similar molecules provide valuable context for its expected physical state and solubility.
| Property | Predicted/Analogous Value | Rationale/Analogous Compound |
| Appearance | White to yellow or beige crystalline solid | Based on N-(1-Benzylpiperidin-4-yl)-2,2,2-trifluoroacetamide[8] and N-benzyl-2,2,2-trifluoroacetamide.[6] |
| Melting Point | Not available. Expected to be >70 °C. | N-benzyl-2,2,2-trifluoroacetamide has a melting point of 70-74 °C.[6] The increased molecular weight and polarity may lead to a higher melting point. |
| Solubility | Soluble in organic solvents (e.g., DCM, Chloroform, Ethyl Acetate, DMSO). Low solubility in water. | The trifluoroacetamide group enhances solubility in organic solvents.[6] The benzyl and piperazine groups contribute to organic solubility, while the amide provides some polar character. |
| pKa | Not available. | The basicity of the piperazine nitrogen is significantly reduced due to the adjacent benzyl group and the N-aminoacetamide structure. |
Synthesis and Mechanistic Rationale
The synthesis of this compound can be logically achieved via a multi-step pathway starting from commercially available reagents. The proposed route involves the formation of the key intermediate, 1-amino-4-benzylpiperazine, followed by acylation.
Proposed Synthetic Pathway
The synthesis is best approached in two main stages:
-
Formation of 1-Benzylpiperazine: This classic transformation involves the mono-N-alkylation of piperazine with benzyl chloride. Using a specific molar ratio of piperazine to benzyl chloride is crucial to minimize the formation of the disubstituted by-product.[9]
-
Formation and Acylation of 1-Amino-4-benzylpiperazine: The 1-benzylpiperazine intermediate can be converted to its N-amino derivative through standard methods (e.g., nitrosation followed by reduction). The resulting 1-amino-4-benzylpiperazine is then acylated using a trifluoroacetylating agent like trifluoroacetic anhydride (TFAA) in the presence of a non-nucleophilic base to yield the final product.
Experimental Protocol: Synthesis via Acylation
This protocol details the final acylation step, assuming the precursor 1-amino-4-benzylpiperazine is available.
Objective: To synthesize this compound from 1-amino-4-benzylpiperazine.
Materials:
-
1-Amino-4-benzylpiperazine
-
Trifluoroacetic anhydride (TFAA)
-
Triethylamine (Et₃N)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-amino-4-benzylpiperazine (1.0 eq) in anhydrous DCM. The use of an anhydrous solvent is critical to prevent the hydrolysis of the highly reactive TFAA.
-
Base Addition: Add triethylamine (1.2 eq) to the solution. Triethylamine acts as a non-nucleophilic base to scavenge the trifluoroacetic acid by-product generated during the reaction, driving the equilibrium towards the product.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This is a precautionary measure to control the exothermicity of the acylation reaction.
-
Acylation: Add trifluoroacetic anhydride (1.1 eq) dropwise to the stirred solution over 10-15 minutes. The slow addition helps to maintain temperature control and prevent side reactions.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Aqueous Workup: Quench the reaction by slowly adding saturated NaHCO₃ solution to neutralize any remaining acid. Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with water and brine. The washing steps remove water-soluble salts and impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo using a rotary evaporator to yield the crude product.
Purification
The crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes. The pure fractions, as identified by TLC, are combined and concentrated to yield the final product as a solid.
Spectroscopic and Analytical Characterization
Unambiguous structural confirmation requires a combination of spectroscopic techniques. The following sections detail the expected analytical data for the title compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise molecular structure in solution. Due to restricted rotation around the amide C-N bond, it is possible to observe rotational isomers (rotamers) at room temperature, which can lead to broadening or duplication of signals for protons near the amide group.[10][11]
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Key Features & Rationale |
| ¹H NMR | ~7.20 - 7.40 | Multiplet | 5H, corresponding to the monosubstituted benzene ring of the benzyl group. |
| Variable (broad singlet) | Broad Singlet | 1H, the NH proton of the amide. Its chemical shift is concentration and solvent dependent. | |
| ~3.55 | Singlet | 2H, the benzylic CH ₂ protons. | |
| ~2.80 - 3.20 | Multiplet | 4H, piperazine protons adjacent to the N-amino group (-CH ₂-N(NHR)-CH ₂-). May be complex due to rotamers. | |
| ~2.50 - 2.70 | Multiplet | 4H, piperazine protons adjacent to the N-benzyl group (-CH ₂-N(Bn)-CH ₂-). | |
| ¹³C NMR | ~157 | Quartet (q) | The amide C =O carbon, split by the three adjacent fluorine atoms (JCF ≈ 37 Hz). |
| ~137 | Singlet (s) | The quaternary aromatic carbon of the benzyl group. | |
| ~127 - 130 | Singlets (s) | Aromatic CH carbons of the benzyl group. | |
| ~116 | Quartet (q) | The C F₃ carbon, showing a strong one-bond coupling to fluorine (JCF ≈ 285 Hz). | |
| ~63 | Singlet (s) | The benzylic C H₂ carbon. | |
| ~50 - 55 | Singlets (s) | Carbons of the piperazine ring. Two distinct signals are expected. | |
| ¹⁹F NMR | ~ -75 | Singlet | A single resonance for the three equivalent fluorine atoms of the -CF₃ group. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3300 | N-H Stretch | Amide N-H |
| ~3030 | C-H Stretch | Aromatic C-H |
| ~2800 - 2950 | C-H Stretch | Aliphatic C-H (piperazine, benzyl) |
| ~1710 | C=O Stretch (Amide I) | Trifluoroacetamide C=O |
| ~1520 | N-H Bend (Amide II) | Amide N-H |
| ~1150 - 1300 | C-F Stretch | Trifluoromethyl (-CF₃) |
Note: The C=O stretch is expected at a higher wavenumber than typical amides (~1650 cm⁻¹) due to the electron-withdrawing effect of the CF₃ group.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern, further confirming the structure.
-
Molecular Ion (M⁺): For High-Resolution Mass Spectrometry (HRMS) with electrospray ionization (ESI), the protonated molecule [M+H]⁺ would be observed at m/z 288.1323 (calculated for C₁₃H₁₇F₃N₃O⁺).
-
Key Fragmentation Pathways:
-
Loss of Benzyl Group: Cleavage of the benzyl C-N bond would result in a fragment corresponding to [M - C₇H₇]⁺. The benzyl fragment itself would likely be observed as the highly stable tropylium cation at m/z 91.
-
Alpha-Cleavage: Fragmentation of the piperazine ring is common for piperazine derivatives.
-
Loss of Trifluoroacetyl Group: Cleavage of the N-N bond could lead to a fragment at [M - COCF₃]⁺.
-
Chemical Reactivity and Stability
The reactivity of the molecule is governed by its constituent functional groups.
-
Trifluoroacetamide Moiety: This group is generally stable under neutral and acidic conditions. It can be cleaved under strongly basic conditions (e.g., alkaline hydrolysis), though this may be competitive with other reactions.[12][13] Reductive cleavage using reagents like sodium borohydride has also been reported for removing trifluoroacetyl groups from amines.[5] Its strong electron-withdrawing nature decreases the nucleophilicity of the adjacent nitrogen atom.[4]
-
N-Benzyl Group: The benzyl group is a common protecting group for secondary amines and is notably stable to a wide range of acidic, basic, and oxidative/reductive conditions. Its primary mode of removal is through catalytic hydrogenolysis (e.g., H₂, Pd/C), which cleaves the C-N bond to yield toluene and the de-benzylated piperazine.[9]
-
Piperazine Ring: The saturated heterocyclic ring is chemically robust and generally stable.
Storage and Handling
For long-term stability, the compound should be stored in a cool, dry, dark place in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent potential degradation from moisture and atmospheric components.
Conclusion
This compound is a well-defined organic molecule whose properties are a composite of its benzylpiperazine core and trifluoroacetamide functionality. Its synthesis is achievable through standard organic transformations, and its structure can be unequivocally confirmed by a suite of modern analytical techniques including NMR, IR, and MS. The presence of the stable yet removable benzyl group and the electronically-modifying trifluoroacetamide group makes this compound and its derivatives interesting substrates for further investigation in medicinal chemistry and drug development. This guide provides the foundational chemical and physical data necessary to support such research endeavors.
References
-
Organic Syntheses Procedure. 1-benzylpiperazine. [Link]
-
SFJ-Chem. (n.d.). The Critical Role of Trifluoroacetamide in Chemical Manufacturing. [Link]
-
PubMed. (2014). De novo design, synthesis and evaluation of benzylpiperazine derivatives as highly selective binders of Mcl-1. [Link]
-
Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University. [Link]
- Google Patents. (2015). Use of trifluoroacetamide for n-terminal protection.
-
PubMed Central. (2021). Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects. [Link]
-
ACS Publications. (2021). Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects. [Link]
-
Organic Chemistry Portal. (n.d.). Trifluoroacetamides. [Link]
-
ResearchGate. (2016). Can I deprotect trifluoroacetamide by alkaline hydrolysis if I have tertiary bromide group in my structure?. [Link]
-
ResearchGate. (2017). Synthesis of N-benzyl-2,2,2-trifluoroacetamide. [Link]
-
National Institutes of Health. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. [Link]
-
ResearchGate. (2017). Antimicrobial, antioxidant, cytotoxic and molecular docking properties of N-benzyl-2,2,2-trifluoroacetamide. [Link]
-
MDPI. (2021). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. [Link]
Sources
- 1. De novo design, synthesis and evaluation of benzylpiperazine derivatives as highly selective binders of Mcl-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. etd.auburn.edu [etd.auburn.edu]
- 3. Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. US20150011778A1 - Use of trifluoroacetamide for n-terminal protection - Google Patents [patents.google.com]
- 6. chemimpex.com [chemimpex.com]
- 7. 1198285-47-0 | this compound - AiFChem [aifchem.com]
- 8. Page loading... [wap.guidechem.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Applications and Synthetic Utility of Trifluoroacetamide_Chemicalbook [chemicalbook.com]
- 13. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Characterization of N-(4-benzylpiperazin-1-yl)-2,2,2-trifluoroacetamide in Dopamine Receptor Studies
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the characterization of novel piperazine-containing compounds, using N-(4-benzylpiperazin-1-yl)-2,2,2-trifluoroacetamide as a primary example, in the context of dopamine receptor research. The piperazine scaffold is a privileged structure in central nervous system (CNS) drug discovery, with numerous derivatives exhibiting activity at various neurotransmitter receptors, including dopamine receptors.[1][2][3] This guide outlines a systematic approach to elucidate the binding affinity, functional activity, and potential in vivo effects of such compounds.
Part 1: Introduction and Physicochemical Characterization
The dopaminergic system is a critical modulator of numerous physiological functions, and its dysregulation is implicated in several neuropsychiatric and neurodegenerative disorders.[3][4] Consequently, the development of novel ligands that selectively target dopamine receptor subtypes (D1-D5) is of significant therapeutic interest.[5] Piperazine derivatives have emerged as a versatile class of compounds with the potential to modulate dopaminergic activity.[1][2][6]
This compound is a novel compound incorporating a benzylpiperazine moiety, a common feature in CNS-active agents, and a trifluoroacetamide group, which can influence metabolic stability and receptor interactions. A thorough characterization of its pharmacological profile at dopamine receptors is a prerequisite for its potential development as a research tool or therapeutic agent.
Initial Physicochemical Characterization
Prior to biological evaluation, it is essential to confirm the identity and purity of the synthesized this compound. Standard analytical techniques should be employed:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound, which should ideally be >95%.
Part 2: In Vitro Characterization: Binding and Functional Assays
In vitro assays are fundamental to determining the interaction of a test compound with its molecular target. For this compound, a tiered approach is recommended, starting with binding assays to determine affinity and selectivity, followed by functional assays to elucidate its mechanism of action (agonist, antagonist, or partial agonist).
Dopamine Receptor Binding Assays
Radioligand binding assays are a robust method to determine the affinity of a compound for a specific receptor.[7] This protocol outlines a competitive binding assay to determine the inhibitor constant (Ki) of this compound at human dopamine D1, D2, D3, D4, and D5 receptors.
Experimental Workflow for Radioligand Binding Assay
Caption: Workflow for determining dopamine receptor binding affinity.
Protocol: Dopamine Receptor Competitive Binding Assay
-
Materials:
-
Cell membranes expressing human recombinant dopamine D1, D2, D3, D4, or D5 receptors.
-
Radioligands: [³H]SCH23390 (for D1 and D5), [³H]Spiperone or [³H]Raclopride (for D2, D3, and D4).
-
This compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
-
Non-specific binding competitor (e.g., (+)Butaclamol or unlabeled dopamine).
-
96-well plates.
-
Glass fiber filters.
-
Scintillation cocktail and scintillation counter.
-
-
Procedure: a. Prepare serial dilutions of this compound in assay buffer. b. In a 96-well plate, add the cell membranes, the radioligand at a concentration near its Kd, and either the test compound, buffer (for total binding), or the non-specific binding competitor. c. Incubate the plates at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium. d. Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. e. Wash the filters with ice-cold assay buffer to remove unbound radioligand. f. Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Data Analysis: a. Calculate the percentage of specific binding for each concentration of the test compound. b. Plot the percentage of specific binding against the log concentration of the test compound and fit the data using a non-linear regression model to determine the IC50 value.[7] c. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]
Data Presentation: Binding Affinities
| Receptor Subtype | Radioligand | Ki of this compound (nM) |
| Dopamine D1 | [³H]SCH23390 | Experimental Value |
| Dopamine D2 | [³H]Spiperone | Experimental Value |
| Dopamine D3 | [³H]Spiperone | Experimental Value |
| Dopamine D4 | [³H]Spiperone | Experimental Value |
| Dopamine D5 | [³H]SCH23390 | Experimental Value |
Dopamine Receptor Functional Assays
Functional assays determine whether a compound acts as an agonist (activates the receptor), antagonist (blocks the action of an agonist), or partial agonist (partially activates the receptor). The choice of assay depends on the G-protein coupling of the dopamine receptor subtype.[4]
-
D1-like receptors (D1 and D5): Couple to Gαs, leading to the stimulation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP).[8]
-
D2-like receptors (D2, D3, and D4): Couple to Gαi/o, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP.[9]
Dopamine Receptor Signaling Pathways
Caption: Signaling pathways for D1-like and D2-like dopamine receptors.
Protocol: cAMP Assay for D1 and D5 Receptors (Agonist Mode)
-
Materials:
-
Procedure: a. Plate the cells in a 96-well plate and allow them to adhere overnight. b. Replace the culture medium with assay medium containing a phosphodiesterase inhibitor (to prevent cAMP degradation). c. Add serial dilutions of this compound or dopamine to the wells. d. Incubate for a specified time (e.g., 30 minutes) at 37°C. e. Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen assay kit.
-
Data Analysis: a. Generate a dose-response curve by plotting the cAMP concentration against the log concentration of the test compound. b. Determine the EC50 (potency) and Emax (efficacy) values from the curve.
Protocol: Forskolin-Induced cAMP Inhibition Assay for D2, D3, and D4 Receptors (Agonist Mode)
-
Materials:
-
CHO or HEK293 cells stably expressing human D2, D3, or D4 receptors.
-
This compound.
-
Quinpirole or dopamine (as a reference agonist).
-
Forskolin (to stimulate adenylyl cyclase).
-
cAMP assay kit.
-
-
Procedure: a. Follow steps a and b from the D1/D5 agonist protocol. b. Add serial dilutions of the test compound or reference agonist. c. Add a fixed concentration of forskolin to all wells to stimulate cAMP production. d. Incubate and measure cAMP levels as described previously.
-
Data Analysis: a. The agonist activity will be observed as a dose-dependent decrease in forskolin-stimulated cAMP levels. b. Determine the IC50 (potency) and the maximal inhibition (efficacy).
Antagonist Mode Testing: To determine if the compound is an antagonist, perform the above functional assays in the presence of a fixed concentration of a known dopamine receptor agonist. An antagonist will cause a rightward shift in the agonist's dose-response curve.
Data Presentation: Functional Activity
| Receptor Subtype | Assay Type | EC50/IC50 (nM) | Emax (% of Dopamine) | Functional Activity |
| Dopamine D1 | cAMP Stimulation | Experimental Value | Experimental Value | Agonist/Antagonist/Partial Agonist |
| Dopamine D2 | cAMP Inhibition | Experimental Value | Experimental Value | Agonist/Antagonist/Partial Agonist |
| Dopamine D3 | cAMP Inhibition | Experimental Value | Experimental Value | Agonist/Antagonist/Partial Agonist |
| Dopamine D4 | cAMP Inhibition | Experimental Value | Experimental Value | Agonist/Antagonist/Partial Agonist |
| Dopamine D5 | cAMP Stimulation | Experimental Value | Experimental Value | Agonist/Antagonist/Partial Agonist |
Part 3: In Vivo Characterization: Behavioral Assays
In vivo studies are crucial to assess the physiological effects of a compound in a whole organism. Based on the in vitro profile of this compound, appropriate behavioral models can be selected. For instance, if the compound shows D2-like receptor activity, its effect on locomotor activity in rodents can be investigated.[7]
Experimental Workflow for In Vivo Behavioral Assay
Caption: Workflow for assessing effects on locomotor activity.
Protocol: Open-Field Locomotor Activity in Rodents
-
Materials:
-
Male adult rats or mice.
-
This compound formulated in a suitable vehicle (e.g., saline, DMSO).
-
Vehicle control.
-
Open-field arena equipped with an automated activity monitoring system.
-
-
Procedure: a. Acclimate the animals to the testing room for at least 60 minutes before the experiment.[7] b. Administer the test compound or vehicle via the desired route (e.g., intraperitoneal injection). c. After a specified pretreatment time, place each animal individually into the center of the open-field arena. d. Record the animal's activity for a set duration (e.g., 60 minutes) using the automated tracking system. Key parameters to measure include total distance traveled, rearing frequency, and time spent in the center versus the periphery of the arena.
-
Data Analysis: a. Compare the behavioral parameters between the compound-treated groups and the vehicle-treated group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). b. A significant change in locomotor activity can indicate a central dopaminergic effect.
Part 4: Conclusion and Future Directions
The systematic application of these protocols will provide a comprehensive pharmacological profile of this compound, or any novel piperazine derivative, at dopamine receptors. The data generated will elucidate its binding affinity, selectivity, and functional activity, and provide initial insights into its potential in vivo effects. Based on these findings, further studies can be designed to explore its therapeutic potential in relevant disease models.
References
-
Baumann, M. H., Clark, R. D., Budzynski, A. G., Partilla, J. S., Blough, B. E., & Rothman, R. B. (2008). Effects of "Legal X" piperazine analogs on dopamine and serotonin release in rat brain. Neuropsychopharmacology, 33(8), 1985–1993. [Link]
-
Kirchaina, P., & Gmeiner, P. (2022). Dopamine Receptor Ligand Selectivity—An In Silico/In Vitro Insight. International Journal of Molecular Sciences, 23(15), 8537. [Link]
-
Creative Biolabs. (n.d.). Hi-Affi™ In Vitro Cell based Dopamine Receptor Functional Assay Service. Retrieved from [Link]
-
Allikalt, A., Riel, M. S., & Sahlholm, K. (2023). Fluorescence based HTS-compatible ligand binding assays for dopamine D3 receptors in baculovirus preparations and live cells. Frontiers in Chemistry, 11, 1146313. [Link]
-
Kirchaina, P., & Gmeiner, P. (2022). Identification of Novel Dopamine D2 Receptor Ligands—A Combined In Silico/In Vitro Approach. Pharmaceuticals, 15(7), 859. [Link]
-
Innoprot. (n.d.). D2 Dopamine Receptor Assay. Retrieved from [Link]
-
Zhen, J., Antonio, T., & Gurevich, V. V. (2015). Use of radiolabeled antagonist assays for assessing agonism at D2 and D3 dopamine receptors: comparison with functional GTPγS assays. Journal of Neuroscience Methods, 249, 69–76. [Link]
-
McDougal, K. C., & McIntosh, J. M. (2020). Qualitative Assay to Detect Dopamine Release by Ligand Action on Nicotinic Acetylcholine Receptors. Toxins, 12(11), 720. [Link]
-
Zhang, J., Li, X., & Zhen, X. (2005). Identification of human dopamine D1-like receptor agonist using a cell-based functional assay. Acta Pharmacologica Sinica, 26(10), 1237–1242. [Link]
-
Jordan, S., Johnson, J. L., Regardie, K., Chen, R., Koprivica, V., Tadori, Y., ... & Kikuchi, T. (2007). Dopamine D2 receptor partial agonists display differential or contrasting characteristics in membrane and cell-based assays of dopamine D2 receptor signaling. Progress in Neuro-Psychopharmacology and Biological Psychiatry, 31(2), 348–356. [Link]
-
Wiese, C. G., Wang, W., & Luedtke, R. R. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Molecules, 26(11), 3183. [Link]
-
Sharma, H., & Kumar, S. (2018). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. Journal of Pharmaceutical Sciences and Research, 10(9), 2187-2193. [Link]
-
Dargan, P. I., & Wood, D. M. (2011). Current awareness of piperazines: pharmacology and toxicology. Drug Testing and Analysis, 3(7-8), 433–440. [Link]
-
Pisani, L., Catto, M., & Nicolotti, O. (2019). Coumarin-piperazine derivatives as biologically active compounds. Molecules, 24(24), 4479. [Link]
Sources
- 1. ijrrjournal.com [ijrrjournal.com]
- 2. Current awareness of piperazines: pharmacology and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Coumarin-piperazine derivatives as biologically active compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hi-Affi™ In Vitro Cell based Dopamine Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]
- 5. Dopamine Receptor Ligand Selectivity—An In Silico/In Vitro Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of "Legal X" piperazine analogs on dopamine and serotonin release in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Identification of human dopamine D1-like receptor agonist using a cell-based functional assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. innoprot.com [innoprot.com]
Synthesis of N-(4-benzylpiperazin-1-yl)-2,2,2-trifluoroacetamide: An In-Depth Experimental Guide
Abstract
This comprehensive application note provides a detailed experimental protocol for the synthesis of N-(4-benzylpiperazin-1-yl)-2,2,2-trifluoroacetamide, a valuable intermediate in medicinal chemistry and drug development. The trifluoroacetyl group serves as a robust protecting group for the piperazine nitrogen and its incorporation can significantly modify the physicochemical properties of the parent molecule, enhancing metabolic stability and bioavailability. This guide is intended for researchers, scientists, and drug development professionals, offering not only a step-by-step methodology but also a thorough explanation of the underlying chemical principles, safety precautions, and characterization techniques.
Introduction and Scientific Rationale
The N-acylation of piperazine derivatives is a cornerstone reaction in the synthesis of a vast array of pharmacologically active compounds. The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in drugs with diverse therapeutic applications, including antipsychotic, anticancer, and antimicrobial agents[1]. The addition of a trifluoroacetyl moiety (-COCF₃) to a molecule is a well-established strategy in drug design. The high electronegativity of the fluorine atoms can alter the electronic properties of the amide bond, influence molecular conformation, and increase lipophilicity, which in turn can enhance cell membrane permeability and metabolic stability[2].
The synthesis of this compound from 1-benzylpiperazine and trifluoroacetic anhydride (TFAA) proceeds via a nucleophilic acyl substitution mechanism. The secondary amine of 1-benzylpiperazine acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of TFAA. This reaction is typically performed in the presence of a non-nucleophilic tertiary amine base, such as triethylamine (TEA) or pyridine. The base plays a critical role in neutralizing the trifluoroacetic acid byproduct generated during the reaction. Without a base, the acidic byproduct would protonate the starting amine, rendering it non-nucleophilic and halting the reaction[3][4].
This guide provides a reliable and scalable protocol for this synthesis, complete with detailed safety information, a thorough workup and purification procedure, and expected characterization data.
Materials and Equipment
Reagents and Chemicals
| Reagent | Formula | MW ( g/mol ) | CAS No. | Supplier | Purity |
| 1-Benzylpiperazine | C₁₁H₁₆N₂ | 176.26 | 2759-28-6 | e.g., Sigma-Aldrich | ≥98% |
| Trifluoroacetic Anhydride (TFAA) | C₄F₆O₃ | 210.03 | 407-25-0 | e.g., Sigma-Aldrich | ≥99% |
| Triethylamine (TEA) | C₆H₁₅N | 101.19 | 121-44-8 | e.g., Sigma-Aldrich | ≥99.5%, anhydrous |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 75-09-2 | e.g., Sigma-Aldrich | Anhydrous, ≥99.8% |
| Saturated Sodium Bicarbonate Solution | NaHCO₃ (aq) | - | - | In-house preparation | - |
| Brine (Saturated NaCl Solution) | NaCl (aq) | - | - | In-house preparation | - |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | 7487-88-9 | e.g., Sigma-Aldrich | For drying |
| Silica Gel | SiO₂ | - | 7631-86-9 | e.g., Sigma-Aldrich | For column chromatography |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | 141-78-6 | e.g., Sigma-Aldrich | HPLC grade |
| Hexanes | C₆H₁₄ | - | - | e.g., Sigma-Aldrich | HPLC grade |
Equipment
-
Round-bottom flasks (various sizes)
-
Magnetic stirrer and stir bars
-
Ice-water bath
-
Dropping funnel
-
Inert atmosphere setup (e.g., nitrogen or argon line with bubbler)
-
Standard laboratory glassware (beakers, graduated cylinders, funnels)
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄) and developing chamber
-
UV lamp for TLC visualization
-
Glass column for chromatography
-
Fume hood
-
Personal Protective Equipment (PPE): safety goggles, lab coat, nitrile gloves
Safety and Handling Precautions
Trifluoroacetic Anhydride (TFAA) is highly corrosive, toxic, and reacts violently with water.[2][4] It should be handled exclusively in a chemical fume hood.[4] Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. Ensure an eyewash station and safety shower are readily accessible.[4][5] TFAA is moisture-sensitive; store it under an inert atmosphere and use anhydrous techniques during the reaction.[4][5] In case of skin contact, wash immediately and thoroughly with plenty of water.[2]
1-Benzylpiperazine can cause skin and serious eye irritation.[6] Avoid inhalation of dust or vapors. Handle in a well-ventilated area.
Dichloromethane (DCM) is a volatile and potentially carcinogenic solvent. All operations involving DCM should be performed in a fume hood.
Triethylamine (TEA) has a strong, unpleasant odor and is flammable. Handle in a fume hood.
Detailed Experimental Protocol
This protocol is based on a 10 mmol scale. Adjustments can be made as needed.
Reaction Setup
-
Dry Glassware: Ensure all glassware is thoroughly dried in an oven and cooled under a stream of inert gas (nitrogen or argon) before use. This is critical to prevent the violent reaction of TFAA with moisture.
-
Dissolve Amine: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 1-benzylpiperazine (1.76 g, 10 mmol, 1.0 eq.).
-
Add Solvent and Base: Add anhydrous dichloromethane (DCM, 40 mL) to the flask. Stir the mixture until the 1-benzylpiperazine is fully dissolved. Add triethylamine (TEA, 2.1 mL, 15 mmol, 1.5 eq.) to the solution.
-
Cool Reaction Mixture: Place the flask in an ice-water bath and allow the solution to cool to 0 °C with continuous stirring.
Acylation Reaction
-
Prepare TFAA Solution: In a separate, dry dropping funnel, prepare a solution of trifluoroacetic anhydride (TFAA, 1.7 mL, 12 mmol, 1.2 eq.) in anhydrous DCM (10 mL).
-
Slow Addition of TFAA: Add the TFAA solution dropwise to the cooled, stirring solution of 1-benzylpiperazine and TEA over a period of 20-30 minutes. Maintain the reaction temperature at 0 °C during the addition to control the exothermic reaction.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for an additional 2-4 hours.
-
TLC Analysis: Monitor the progress of the reaction by TLC (eluent: e.g., 50% ethyl acetate in hexanes). The starting material (1-benzylpiperazine) is basic and will likely stay at the baseline, while the product will have a higher Rf value. The reaction is complete when the starting amine spot is no longer visible.
Sources
Application of Benzylpiperazine Derivatives in PET Imaging: A Focus on Sigma-1 Receptor Tracers
Introduction: The Significance of Sigma-1 Receptor Imaging
The sigma-1 (σ₁) receptor is a unique intracellular chaperone protein primarily located at the mitochondria-associated endoplasmic reticulum membrane. Its involvement in a myriad of cellular functions—including signal transduction, ion channel modulation, and cellular stress responses—has rendered it a compelling target for therapeutic intervention and diagnostic imaging in a range of pathologies. Dysregulation of σ₁ receptor expression and function has been implicated in neurodegenerative diseases such as Alzheimer's and Parkinson's disease, psychiatric disorders including schizophrenia and depression, and various forms of cancer.
Positron Emission Tomography (PET) offers a non-invasive, quantitative imaging modality to probe the in vivo distribution and density of σ₁ receptors. The development of specific and high-affinity radiotracers is paramount to unlocking the full potential of σ₁ receptor PET imaging for early disease detection, differential diagnosis, and monitoring therapeutic response. While the specific molecule N-(4-benzylpiperazin-1-yl)-2,2,2-trifluoroacetamide is not documented as a PET radiotracer in current scientific literature, the benzylpiperazine scaffold is a well-established pharmacophore for σ₁ receptor ligands. This application note will provide a comprehensive guide to the application of a representative 18F-labeled benzylpiperazine derivative, [¹⁸F]1-(1,3-benzodioxol-5-ylmethyl)-4-(4-(2-fluoroethoxy)benzyl)piperazine (hereafter referred to as [¹⁸F]BP-6 ), for PET imaging of the σ₁ receptor, based on preclinical studies.[1]
[¹⁸F]BP-6: A Promising Radiotracer for Sigma-1 Receptor Imaging
[¹⁸F]BP-6 is a fluoro-oligo-ethoxylated 4-benzylpiperazine derivative that has demonstrated high binding affinity and selectivity for the σ₁ receptor.[1] Its favorable pharmacokinetic properties, including good brain uptake and stability against in vivo defluorination, make it a suitable candidate for preclinical and potentially clinical PET imaging.[1]
Key Characteristics of [¹⁸F]BP-6
| Parameter | Value | Reference |
| Target | Sigma-1 (σ₁) Receptor | [1] |
| Radionuclide | Fluorine-18 (¹⁸F) | [1] |
| Binding Affinity (Kᵢ) for σ₁ | 1.85 ± 1.59 nM | [1] |
| Selectivity (Kᵢ σ₂/Kᵢ σ₁) | 157 | [1] |
| LogD (pH 7.4) | 2.57 ± 0.10 | [1] |
Experimental Protocols
Protocol 1: Radiosynthesis of [¹⁸F]BP-6
The radiosynthesis of [¹⁸F]BP-6 is achieved through a nucleophilic substitution of a tosylate precursor with [¹⁸F]fluoride.[1]
Materials:
-
Tosylate precursor: 1-(1,3-benzodioxol-5-ylmethyl)-4-(4-(2-tosyloxyethoxy)benzyl)piperazine
-
[¹⁸F]Fluoride (produced via cyclotron)
-
Kryptofix 2.2.2 (K₂₂₂)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous acetonitrile (CH₃CN)
-
Dimethyl sulfoxide (DMSO)
-
Sterile water for injection
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
High-performance liquid chromatography (HPLC) system with a semi-preparative column and a radiation detector
Workflow Diagram:
Caption: Radiosynthesis workflow for [¹⁸F]BP-6.
Step-by-Step Procedure:
-
[¹⁸F]Fluoride Production and Activation:
-
Produce no-carrier-added [¹⁸F]fluoride in [¹⁸O]H₂O using a medical cyclotron.
-
Trap the aqueous [¹⁸F]fluoride on an anion exchange cartridge.
-
Elute the [¹⁸F]fluoride from the cartridge into a reaction vessel using a solution of Kryptofix 2.2.2 and potassium carbonate in acetonitrile/water.
-
Perform azeotropic drying of the [¹⁸F]fluoride/K₂₂₂ complex by heating under a stream of nitrogen to remove water. Repeat with additions of anhydrous acetonitrile.
-
-
Radiolabeling Reaction:
-
Dissolve the tosylate precursor in anhydrous DMSO.
-
Add the precursor solution to the dried [¹⁸F]fluoride/K₂₂₂ complex.
-
Seal the reaction vessel and heat at 120°C for 15 minutes.
-
-
Purification:
-
Cool the reaction vessel and quench the reaction by adding water.
-
Inject the crude reaction mixture onto a semi-preparative HPLC system.
-
Elute with an appropriate mobile phase (e.g., acetonitrile/water gradient) and monitor the eluate with a radiation detector.
-
Collect the fraction corresponding to [¹⁸F]BP-6.
-
-
Formulation:
-
Remove the HPLC solvents from the collected fraction, typically via rotary evaporation.
-
Formulate the purified [¹⁸F]BP-6 in a sterile solution suitable for injection (e.g., physiological saline with a small amount of ethanol).
-
Pass the final product through a 0.22 µm sterile filter into a sterile vial.
-
Expected Results:
-
Radiochemical Yield: 30-50% (isolated, non-decay corrected).[1]
-
Radiochemical Purity: >99%.[1]
-
Synthesis Time: Approximately 90 minutes from end of bombardment.
Protocol 2: Quality Control of [¹⁸F]BP-6
1. Radiochemical Purity and Identity:
-
Method: Analytical HPLC.
-
System: A C18 analytical column with a gradient of acetonitrile and water.
-
Detection: UV detector (to identify the non-radioactive standard) and a radiation detector.
-
Procedure: Inject a small aliquot of the final product. The retention time of the radioactive peak should match that of the non-radioactive BP-6 standard.
-
Acceptance Criterion: Radiochemical purity ≥ 95%.
2. Molar Activity (Aₘ):
-
Method: Calculated from the amount of radioactivity and the mass of the compound determined by analytical HPLC.
-
Procedure:
-
Generate a standard curve of UV absorbance versus known concentrations of the non-radioactive BP-6 standard.
-
Determine the mass of BP-6 in the radioactive sample by comparing its UV peak area to the standard curve.
-
Measure the total radioactivity of the sample using a calibrated dose calibrator.
-
Calculate molar activity (in GBq/µmol or Ci/µmol).
-
-
Expected Value: High molar activity is crucial to minimize pharmacological effects and receptor occupancy by the injected tracer.
3. Residual Solvents:
-
Method: Gas Chromatography (GC).
-
Procedure: Analyze an aliquot of the final product for the presence of residual solvents from the synthesis (e.g., acetonitrile, DMSO, ethanol).
-
Acceptance Criteria: Levels must be below the limits specified by pharmacopeial standards (e.g., USP <467>).
4. pH and Sterility:
-
pH: Measure the pH of the final formulation using a calibrated pH meter or pH strips. The acceptable range is typically 4.5 to 7.5.
-
Sterility: Perform sterility testing according to standard protocols to ensure the absence of microbial contamination.
Protocol 3: Preclinical PET Imaging with [¹⁸F]BP-6
Animal Model:
-
Rodents (e.g., mice or rats) are commonly used for initial preclinical evaluation.
Workflow Diagram:
Caption: Preclinical PET imaging workflow with [¹⁸F]BP-6.
Step-by-Step Procedure:
-
Animal Preparation:
-
Anesthetize the animal using an appropriate anesthetic (e.g., isoflurane).
-
Position the animal on the scanner bed. Maintain body temperature with a heating pad.
-
-
Radiotracer Administration:
-
Administer a bolus injection of [¹⁸F]BP-6 (typically 3.7-7.4 MBq or 100-200 µCi) via the tail vein.
-
-
PET/CT Imaging:
-
Acquire a dynamic PET scan immediately following injection for a duration of, for example, 60 minutes.
-
Acquire a CT scan for anatomical co-registration and attenuation correction.
-
-
Image Reconstruction and Analysis:
-
Reconstruct the dynamic PET data into a series of time frames.
-
Co-register the PET images with the CT images.
-
Draw regions of interest (ROIs) on the images corresponding to various organs (e.g., brain, heart, liver, muscle).
-
Generate time-activity curves (TACs) for each ROI to assess the tracer's pharmacokinetics.
-
Calculate standardized uptake values (SUV) for quantitative analysis.
-
-
(Optional) Blocking Studies:
-
To demonstrate target specificity, a separate cohort of animals can be pre-treated with a known σ₁ receptor ligand (e.g., haloperidol) prior to the injection of [¹⁸F]BP-6.[1]
-
A significant reduction in tracer uptake in σ₁-rich regions in the pre-treated animals compared to the control group indicates specific binding.
-
Expected Biodistribution:
-
High uptake is expected in organs known to have a high density of σ₁ receptors, such as the brain, lungs, heart, spleen, and kidneys.[1]
-
Low bone uptake is indicative of in vivo stability against defluorination.[1]
Conclusion and Future Directions
[¹⁸F]BP-6 represents a promising benzylpiperazine-based radiotracer for the in vivo visualization of σ₁ receptors using PET. The protocols outlined above provide a framework for its radiosynthesis, quality control, and preclinical imaging. Further studies are warranted to fully characterize its metabolic profile and to validate its utility in animal models of diseases involving σ₁ receptor dysregulation. The successful translation of such tracers to clinical use holds the potential to significantly advance our understanding of these disorders and to aid in the development of novel therapeutics.
References
-
Yao, C., et al. (2013). Synthesis and biological evaluation of ¹⁸F labeled fluoro-oligo-ethoxylated 4-benzylpiperazine derivatives for sigma-1 receptor imaging. Bioorganic & Medicinal Chemistry, 21(1), 239-246. [Link]
Sources
Application Notes and Protocols for In Vitro Evaluation of N-(4-benzylpiperazin-1-yl)-2,2,2-trifluoroacetamide
Introduction: Unveiling the Potential of a Novel Benzylpiperazine Derivative
N-(4-benzylpiperazin-1-yl)-2,2,2-trifluoroacetamide is a synthetic compound featuring a core benzylpiperazine moiety linked to a trifluoroacetamide group. The benzylpiperazine scaffold is a well-recognized pharmacophore present in a multitude of biologically active compounds.[1] Derivatives of benzylpiperazine are known to interact with the central nervous system, often modulating monoaminergic systems by interacting with dopamine and serotonin receptors.[2][3] This interaction can lead to a range of pharmacological effects, including stimulant and antidepressant properties.[4] Furthermore, some piperazine derivatives have demonstrated potential as antimicrobial and anticancer agents.[5][6] The incorporation of a trifluoroacetamide group can enhance the metabolic stability and biological activity of a molecule.
Given the structural alerts within this compound, a comprehensive in vitro evaluation is warranted to elucidate its pharmacological and toxicological profile. This document provides a suite of detailed application notes and protocols for the initial characterization of this compound. The proposed assays are designed to investigate its cytotoxic, antimicrobial, and potential neuropharmacological activities.
I. Preliminary Assessment: Cytotoxicity Profiling
A fundamental first step in the characterization of any novel compound is to determine its potential for inducing cell death.[7][8] The MTT assay is a robust and widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[9]
Principle of the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells.[9] This reduction is primarily carried out by mitochondrial dehydrogenases. The resulting formazan crystals are insoluble in aqueous solution and are solubilized using a suitable solvent. The amount of formazan produced is directly proportional to the number of viable cells, and can be quantified by measuring the absorbance at a specific wavelength.[10][11]
Caption: General workflow for antimicrobial susceptibility testing.
Protocol: Broth Microdilution for MIC Determination
1. Preparation of Materials:
-
Culture the selected bacterial or fungal strains overnight in appropriate broth media.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Use a sterile 96-well microtiter plate.
2. Assay Procedure:
-
Add 100 µL of sterile broth to all wells of the microtiter plate.
-
Add 100 µL of the compound stock solution to the first well and perform a two-fold serial dilution across the plate.
-
Prepare a standardized microbial inoculum and dilute it to the desired final concentration.
-
Add 100 µL of the microbial inoculum to each well.
-
Include a positive control (microbe with no compound) and a negative control (broth only).
3. Incubation and Reading:
-
Incubate the plate at the optimal temperature for the growth of the microorganism for 18-24 hours.
-
Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed. [12]
III. Neuropharmacological Profiling
The benzylpiperazine core suggests potential activity at neuronal targets. [1][4]Therefore, a panel of assays targeting key enzymes and receptors in the central nervous system is recommended.
A. Monoamine Oxidase (MAO) Inhibition Assay
Monoamine oxidases (MAO-A and MAO-B) are enzymes involved in the metabolism of neurotransmitters like serotonin and dopamine. [13][14][15]Inhibition of MAO can have antidepressant and neuroprotective effects.
Principle of the Fluorometric MAO Inhibition Assay
This assay measures the hydrogen peroxide (H₂O₂) produced during the oxidative deamination of a MAO substrate. [13]In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with a non-fluorescent probe to produce a highly fluorescent product, which can be quantified. A decrease in fluorescence in the presence of the test compound indicates MAO inhibition. [13]
Caption: Principle of the fluorometric MAO inhibition assay.
Protocol: MAO-A and MAO-B Inhibition Assay
1. Reagent Preparation:
-
Prepare a working solution of recombinant human MAO-A or MAO-B enzyme in assay buffer.
-
Prepare a solution of the appropriate substrate (e.g., kynuramine for both, or specific substrates for each isoform). [14][16] * Prepare a detection mix containing HRP and a fluorogenic probe.
-
Prepare serial dilutions of this compound.
2. Assay Procedure (96-well plate format):
-
Add the test compound dilutions to the wells.
-
Add the MAO enzyme solution and incubate for a short period.
-
Initiate the reaction by adding the substrate.
-
Add the detection mix.
3. Data Acquisition and Analysis:
-
Measure the fluorescence kinetically using a microplate reader.
-
Calculate the rate of reaction for each concentration.
-
Determine the percent inhibition and calculate the IC₅₀ value.
B. Acetylcholinesterase (AChE) Inhibition Assay
Acetylcholinesterase is a key enzyme in the cholinergic nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. [17]AChE inhibitors are used in the treatment of Alzheimer's disease. [18]
Principle of the Ellman's Assay for AChE Inhibition
This colorimetric assay uses acetylthiocholine as a substrate for AChE. The product, thiocholine, reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored compound, which can be measured spectrophotometrically at 412 nm. [17][19][20]A reduction in color formation indicates AChE inhibition.
Protocol: AChE Inhibition Assay
1. Reagent Preparation:
-
Prepare a solution of acetylcholinesterase enzyme.
-
Prepare a solution of acetylthiocholine iodide (ATCI) substrate.
-
Prepare a solution of DTNB in buffer.
-
Prepare serial dilutions of the test compound.
2. Assay Procedure (96-well plate format):
-
Add the test compound dilutions to the wells.
-
Add the AChE enzyme and incubate.
-
Add DTNB solution.
-
Initiate the reaction by adding the ATCI substrate. [17] 3. Data Acquisition and Analysis:
-
Measure the absorbance at 412 nm kinetically over several minutes. [17] * Calculate the rate of reaction and determine the percent inhibition and IC₅₀ value.
C. Dopamine and Serotonin Receptor Binding Assays
To investigate the potential interaction of the compound with dopaminergic and serotonergic systems, competitive radioligand binding assays can be performed. [21][22][23][24][25][26]
Principle of Competitive Radioligand Binding Assays
These assays measure the ability of a test compound to displace a radiolabeled ligand from its specific receptor. [23]The amount of radioactivity bound to the receptor is inversely proportional to the affinity of the test compound for that receptor.
Protocol Outline: Receptor Binding Assay
1. Membrane Preparation:
-
Use commercially available cell membranes expressing the human dopamine D2 receptor or serotonin 5-HT2A receptor, or prepare them from cultured cells.
2. Assay Procedure:
-
In a multi-well plate, incubate the cell membranes with a fixed concentration of a suitable radioligand and varying concentrations of the test compound.
-
After incubation, separate the bound and free radioligand by rapid filtration.
-
Measure the radioactivity retained on the filter using a scintillation counter.
3. Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Calculate the IC₅₀ value and then the Ki (inhibition constant) using the Cheng-Prusoff equation.
IV. Data Presentation and Interpretation
All quantitative data should be summarized in clear and concise tables for easy comparison of results across different assays and concentrations.
Table 1: Summary of In Vitro Bioactivity of this compound
| Assay | Target/Cell Line | Endpoint | Result (e.g., IC₅₀, MIC) |
| Cytotoxicity | HeLa | IC₅₀ | [Insert Value] µM |
| Cytotoxicity | A549 | IC₅₀ | [Insert Value] µM |
| Antimicrobial (Gram+) | S. aureus | MIC | [Insert Value] µg/mL |
| Antimicrobial (Gram-) | E. coli | MIC | [Insert Value] µg/mL |
| MAO-A Inhibition | hMAO-A | IC₅₀ | [Insert Value] µM |
| MAO-B Inhibition | hMAO-B | IC₅₀ | [Insert Value] µM |
| AChE Inhibition | AChE | IC₅₀ | [Insert Value] µM |
| Dopamine D2 Receptor Binding | hD2R | Ki | [Insert Value] nM |
| Serotonin 5-HT2A Receptor Binding | h5-HT2AR | Ki | [Insert Value] nM |
V. Conclusion and Future Directions
The protocols outlined in this document provide a comprehensive framework for the initial in vitro characterization of this compound. The results from these assays will provide valuable insights into its potential cytotoxic, antimicrobial, and neuropharmacological properties, guiding further preclinical development and mechanism of action studies.
References
-
Integra Biosciences. (2021, August 13). Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. [Link]
-
Acetylcholinesterase Inhibition Assays for High-Throughput Screening. PubMed Central. [Link]
-
Alpha Lifetech. Cancer Cell Lines Culture Protocol. [Link]
-
World Organisation for Animal Health (WOAH). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. [Link]
-
Kosheeka. (2025, January 23). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. [Link]
-
Horizon Discovery. Protocols for Cancer-related cell lines. [Link]
-
Wikipedia. Antibiotic sensitivity testing. [Link]
-
MDPI. (2024). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. [Link]
-
Integra Biosciences. (2021, August 13). Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. [Link]
-
Creative Biolabs. In Vitro Cytotoxicity Analysis Service. [Link]
-
Bio-protocol. 3.10. Acetylcholinesterase Inhibition Assay. [Link]
-
Ovid. Antimicrobial Susceptibility Testing : Clinical Infectious Diseases. [Link]
-
National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. [Link]
-
CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]
-
Optical Imaging Core. Essential Techniques of Cancer Cell Culture. [Link]
-
Hilaris Publisher. (2021, December 23). Methods used in Cytotoxicity Assays n vitro. [Link]
-
PubMed. Enzyme Inhibition Assays for Monoamine Oxidase. [Link]
-
JoVE. Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS). [Link]
-
National Center for Biotechnology Information. (2019, May 1). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. [Link]
-
塞魯士生技有限公司. MTT Assay Protocol. [Link]
-
Florida Gulf Coast University. Synthesis, molecular docking studies, and in vitro antimicrobial evaluation of piperazine and triazolo-pyrazine derivatives. [Link]
-
Evotec. Monoamine Oxidase (MAO) Inhibition Assay. [Link]
-
Attogene. Acetylcholinesterase Inhibition Assay (Tick or Eel). [Link]
-
ResearchGate. 1-Benzylpiperazine and other Piperazine-based Derivatives | Request PDF. [Link]
-
ResearchGate. Cancer+Cell+Culture+Methods+and+Protocols.pdf. [Link]
-
PubMed Central. Impure but not inactive: behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis. [Link]
-
MDPI. (2020). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. [Link]
-
PubMed Central. (2025, August 9). Synthesis of piperazine-based benzimidazole derivatives as potent urease inhibitors and molecular docking studies. [Link]
-
5-HT2A Human Serotonin GPCR Cell Based Agonist & Antagonist IP1 LeadHunter Assay. [Link]
-
Probe Reports from the NIH Molecular Libraries Program. Table 3, Detailed protocol for the D2 binding secondary assay. [Link]
-
ResearchGate. (2022, January 13). Newly synthesized piperazine derivatives as tyrosinase inhibitors: in vitro and in silico studies. [Link]
-
Piperazine derivatives with central pharmacological activity used as therapeutic tools. [Link]
-
National Center for Biotechnology Information. 5-HT2A Serotonin Receptor Function: Ligand-Dependent Mechanisms and Pathways. [Link]
-
BMG LABTECH. Dopamine d2 receptor HTRF binding kinetics. [Link]
-
Wikipedia. Benzylpiperazine. [Link]
-
Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. [Link]
-
PubMed. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. [Link]
-
Innoprot GPCR Functional Assays. 5-HT2A Serotonin Receptor Assay. [Link]
-
An In Vitro Study of the Neurotoxic Effects of N-Benzylpiperazine: A Designer Drug of Abuse. [Link]
-
DEA Diversion Control Division. N-benzylpiperazine (Street Names: BZP, A2, Legal E or Legal X). [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Impure but not inactive: behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzylpiperazine - Wikipedia [en.wikipedia.org]
- 4. deadiversion.usdoj.gov [deadiversion.usdoj.gov]
- 5. Research Portal [scholarscommons.fgcu.edu]
- 6. mdpi.com [mdpi.com]
- 7. kosheeka.com [kosheeka.com]
- 8. mdpi.com [mdpi.com]
- 9. clyte.tech [clyte.tech]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. atcc.org [atcc.org]
- 12. integra-biosciences.com [integra-biosciences.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. evotec.com [evotec.com]
- 16. Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS) | Springer Nature Experiments [experiments.springernature.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. attogene.com [attogene.com]
- 19. bio-protocol.org [bio-protocol.org]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. Tag-lite Dopamine D2 Receptor Frozen & Labeled Cells, 200 Assay Points | Revvity [revvity.cn]
- 22. Receptor-Ligand Binding Assays [labome.com]
- 23. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. bmglabtech.com [bmglabtech.com]
- 25. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 26. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Derivatization of Amines Using Trifluoroacetic Anhydride (TFAA) for Enhanced Chemical Analysis and Synthesis
Abstract
This comprehensive guide serves as a technical resource for researchers, scientists, and drug development professionals on the theory and practice of amine derivatization using Trifluoroacetic Anhydride (TFAA). We delve into the underlying chemical principles, provide validated, step-by-step protocols for analytical and synthetic applications, and offer expert insights into optimization and troubleshooting. The focus is on leveraging TFAA to improve the analytical tractability of amines for techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and to employ it as an effective protecting group strategy in organic synthesis.
The Rationale: Why Derivatize Amines with TFAA?
Primary and secondary amines are a cornerstone of pharmaceutical and biological chemistry. However, their intrinsic properties—high polarity, low volatility, and propensity for hydrogen bonding—often present significant analytical challenges.[1] Direct analysis by gas chromatography, for instance, typically results in poor chromatographic performance, characterized by broad, tailing peaks and low sensitivity.[1][2]
Derivatization is a chemical modification technique that transforms a challenging analyte into a form more suitable for analysis or subsequent reaction.[2] Trifluoroacetic anhydride (TFAA) is a powerful acylating agent that quantitatively converts primary and secondary amines into their corresponding trifluoroacetyl (TFA) amides.[3]
The Core Advantages of TFAA Derivatization:
-
Increased Volatility & Thermal Stability: The trifluoroacetyl group masks the polar N-H bond, reducing intermolecular hydrogen bonding and significantly increasing the volatility of the amine, making it amenable to GC analysis.[3][4] This also protects thermally sensitive amines from degradation in a hot GC injector.[3]
-
Enhanced Chromatographic Performance: The resulting TFA-amides are less polar and exhibit weaker interactions with the stationary phase of the GC column, leading to sharper, more symmetrical peaks and improved separation.[2][3]
-
Improved Mass Spectrometric Identification: TFA derivatives often generate characteristic and high-mass fragments in mass spectrometry, aiding in structural elucidation and confident identification.[3]
-
High Reactivity: TFAA is among the most reactive and volatile of the perfluoroacylating anhydrides, allowing for rapid and complete reactions, often under mild conditions.[4][5]
The enhanced reactivity of TFAA compared to its non-fluorinated analog, acetic anhydride, is a direct consequence of the strong electron-withdrawing inductive effect (-I effect) of the three fluorine atoms on each acetyl group.[6] This effect makes the carbonyl carbons of TFAA highly electrophilic and thus more susceptible to nucleophilic attack by the amine.[6]
Reaction Mechanism: Nucleophilic Acyl Substitution
The derivatization of a primary or secondary amine with TFAA proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks one of the highly electrophilic carbonyl carbons of the TFAA molecule. This is followed by the elimination of a trifluoroacetate anion, a good leaving group, to form the stable N-trifluoroacetyl amide and trifluoroacetic acid as a byproduct.
Caption: Nucleophilic acyl substitution of an amine with TFAA.
Experimental Protocols & Methodologies
Scientific integrity demands protocols that are not only detailed but also self-validating. The following methods include critical control points and rationale for each step.
Protocol 2.1: General Derivatization for GC-MS Analysis
This protocol is a robust starting point for the derivatization of a wide range of primary and secondary amines for qualitative or quantitative GC-MS analysis. It is particularly suited for applications in drug screening, metabolomics, and environmental analysis.[1][5]
Materials:
-
Trifluoroacetic anhydride (TFAA), ≥99% purity
-
Anhydrous solvent (e.g., Ethyl Acetate, Dichloromethane, Acetonitrile)
-
Tertiary amine base (optional, but recommended), e.g., Triethylamine (TEA) or Pyridine
-
Reaction vials (2 mL) with PTFE-lined screw caps
-
Heating block or oven
-
Nitrogen gas supply for evaporation
Step-by-Step Procedure:
-
Sample Preparation:
-
Accurately transfer a known amount of the amine sample (typically 10-100 µg) into a clean reaction vial.
-
If the sample is in a solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen. This is a critical step, as TFAA reacts violently with water.[7]
-
-
Reagent Addition:
-
Add 100-200 µL of an anhydrous solvent to dissolve the dried amine residue.
-
(Optional) Add a small amount of a tertiary amine base (e.g., 10 µL of pyridine or TEA). The base acts as an acid scavenger, neutralizing the trifluoroacetic acid byproduct and driving the reaction to completion.[5]
-
Add 50-100 µL of TFAA to the vial. The reaction is often exothermic. It is advisable to perform this step in a fume hood.
-
-
Reaction:
-
Work-up and Analysis:
-
Allow the vial to cool to room temperature.
-
(Optional but Recommended) For maximum sensitivity and to protect the GC column, gently evaporate the excess TFAA and solvent under a stream of nitrogen.[1][8]
-
Reconstitute the dried derivative in a suitable injection solvent (e.g., ethyl acetate).
-
Inject 1 µL of the final solution into the GC-MS system.
-
Caption: Standard workflow for amine derivatization with TFAA.
Protocol 2.2: N-Trifluoroacetylation as a Protecting Group Strategy
In multi-step organic synthesis, the amine functional group often requires protection to prevent unwanted side reactions. The trifluoroacetyl group is a robust protecting group that is stable to many reaction conditions but can be cleaved when desired.
Step-by-Step Procedure:
-
Protection:
-
Dissolve the amine substrate (1 equivalent) in an anhydrous aprotic solvent (e.g., dichloromethane).
-
Cool the solution to 0°C in an ice bath.
-
Add a non-nucleophilic base, such as triethylamine (1.1 equivalents).
-
Slowly add TFAA (1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Work-up by washing the organic layer with dilute aqueous acid (e.g., 1M HCl), followed by saturated sodium bicarbonate, and finally brine. Dry the organic phase over sodium sulfate, filter, and concentrate under reduced pressure to yield the protected amine.
-
-
Deprotection:
-
The TFA group is typically removed under basic conditions.
-
Dissolve the N-TFA protected amine in a mixture of methanol and water.
-
Add a base such as potassium carbonate (K₂CO₃) or aqueous ammonia.
-
Stir at room temperature or with gentle heating until the deprotection is complete (monitor by TLC or LC-MS).
-
Extract the deprotected amine into an organic solvent.
-
Applications in Research and Drug Development
Quantitative Analysis of Amphetamine-Type Stimulants
TFAA is frequently used in forensic toxicology and anti-doping laboratories for the confirmation of amphetamine and its analogs (e.g., methamphetamine).[4][5] Derivatization significantly improves chromatographic resolution and provides high-mass, characteristic ions for unambiguous MS identification.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Retention Time (min) |
| Amphetamine-TFA | 140 | 118, 91 | 5.8 |
| Methamphetamine-TFA | 154 | 118, 91 | 6.2 |
| MDMA-TFA | 193 | 135, 105 | 8.1 |
| Note: Values are illustrative and will vary based on the specific GC-MS method. |
Analysis of Amino Acids
The analysis of amino acids by GC requires derivatization of both the amine and carboxylic acid functional groups. A common two-step approach involves esterification of the carboxyl group (e.g., with methanolic HCl) followed by acylation of the amino group with TFAA. This produces volatile derivatives suitable for GC analysis, which is particularly useful for chiral separations on a suitable stationary phase.
Safety, Handling, and Storage
CAUTION: Trifluoroacetic anhydride is a hazardous chemical and must be handled with appropriate personal protective equipment (PPE) in a well-ventilated chemical fume hood.
-
Hazards: TFAA is highly corrosive and can cause severe skin and eye burns.[9][10] It is toxic by inhalation and reacts violently with water to form corrosive trifluoroacetic acid.[7][9] It is also moisture-sensitive.[11]
-
Handling: Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[9][10] Handle exclusively in a fume hood. Ensure all glassware is dry before use.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from water and incompatible materials.[11] Keep under an inert atmosphere (e.g., nitrogen or argon).
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not dispose of down the drain.
Troubleshooting & Expert Insights
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Derivatization | Insufficient reagent; presence of moisture; low reaction temperature/time; sterically hindered amine. | Increase the excess of TFAA. Ensure the sample is completely dry. Increase reaction temperature or time. Consider using a catalyst like pyridine or DMAP. |
| Poor Peak Shape (Tailing) | Active sites in the GC inlet or column; column degradation from acidic byproducts. | Use a deactivated inlet liner. Trim the front end of the GC column. Ensure excess reagent is removed before injection. Use of an acid scavenger base (e.g., TEA) is recommended.[5] |
| Multiple Derivative Peaks | Analyte has multiple derivatizable sites (e.g., hydroxyl, thiol groups). | This is expected. TFAA will acylate other active hydrogens.[3][7] Ensure method accounts for the fully derivatized product for quantification. |
| Low Recovery | Loss of volatile derivative during solvent evaporation. | Evaporate solvent at room temperature or under very gentle heating. Use a solvent with a higher boiling point for reconstitution (keeper solvent). |
Conclusion
Derivatization of amines with trifluoroacetic anhydride is a powerful, versatile, and indispensable technique in modern chemical analysis and synthesis. By converting polar, non-volatile amines into stable, volatile N-trifluoroacetyl amides, TFAA unlocks the full potential of analytical techniques like GC-MS, enabling sensitive and accurate quantification. Its role as a robust protecting group further extends its utility in complex synthetic pathways. A thorough understanding of the reaction mechanism, careful adherence to validated protocols, and strict observation of safety precautions are paramount to achieving reliable and reproducible results.
References
-
Quora. (2018). Why is trifluoroacetic anhydride more reactive than acetic anhydride in a nucleophilic substitution?. Retrieved from [Link]
-
IU Indianapolis ScholarWorks. (n.d.). Formation and identification of novel derivatives of primary amine and zwitterionic drugs. Retrieved from [Link]
- Kataoka, H. (1996). Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis.
-
MDPI. (2023). Use of Trifluoro-Acetate Derivatives for GC-MS and GC-MS/MS Quantification of Trace Amounts of Stera-3β,5α,6β-Triols (Tracers of Δ 5 -Sterol Autoxidation) in Environmental Samples. Retrieved from [Link]
-
Carl ROTH. (n.d.). Trifluoroacetic anhydride Safety Data Sheet. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. quora.com [quora.com]
- 7. Trifluoroacetic anhydride- an important organic reagent_Chemicalbook [chemicalbook.com]
- 8. mdpi.com [mdpi.com]
- 9. fishersci.com [fishersci.com]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. synquestlabs.com [synquestlabs.com]
Application Notes and Protocols for N-(4-benzylpiperazin-1-yl)-2,2,2-trifluoroacetamide in Drug Discovery
Introduction: A Strategic Fusion of Proven Pharmacophores
In the landscape of contemporary drug discovery, the strategic amalgamation of well-characterized pharmacophores represents a powerful approach to generating novel molecular entities with desirable biological activities. N-(4-benzylpiperazin-1-yl)-2,2,2-trifluoroacetamide is a synthetic compound that elegantly combines two such privileged scaffolds: the benzylpiperazine moiety and a trifluoroacetamide group. The benzylpiperazine core is a cornerstone in medicinal chemistry, featured in a diverse array of bioactive compounds, including anticancer agents, analgesics, and psychoactive substances[1][2][3]. Its structural rigidity and the basic nitrogen atom allow for critical interactions with various biological targets. Concurrently, the incorporation of a trifluoroacetamide group can significantly modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and bioavailability, thereby enhancing its drug-like characteristics[4][5].
This guide provides a comprehensive overview of the synthesis, potential applications, and detailed experimental protocols for the investigation of this compound in a drug discovery context. We will explore its potential as an anticancer agent targeting the Bcl-2 family of proteins and as a modulator of the sigma-1 receptor, a key player in pain and neurological disorders.
Chemical Synthesis
The synthesis of this compound is a straightforward two-step process commencing with the commercially available 1-amino-4-benzylpiperazine[6]. The key transformation is the acylation of the terminal amino group with trifluoroacetic anhydride.
Protocol: Synthesis of this compound
Materials:
-
1-Amino-4-benzylpiperazine
-
Trifluoroacetic anhydride (TFAA)[7]
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Ice bath
-
Standard laboratory glassware
Procedure:
-
Dissolve 1-amino-4-benzylpiperazine (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (1.1 eq) to the solution and stir for 10 minutes.
-
Slowly add trifluoroacetic anhydride (1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, stirring for an additional 3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel to yield this compound.
Characterization:
The structure and purity of the synthesized compound should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Application I: Anticancer Drug Discovery - Targeting Bcl-2 Family Proteins
Rationale:
The benzylpiperazine scaffold has been identified in compounds designed as inhibitors of anti-apoptotic B-cell lymphoma 2 (Bcl-2) family proteins[8]. Overexpression of these proteins is a hallmark of many cancers, contributing to tumor cell survival and resistance to therapy. The trifluoroacetamide moiety can potentially enhance the binding affinity and cellular permeability of the molecule. Therefore, this compound is a promising candidate for evaluation as a Bcl-2 inhibitor.
Workflow for Anticancer Evaluation
Caption: Workflow for evaluating this compound as a sigma-1 receptor ligand.
Protocol: Sigma-1 Receptor Radioligand Binding Assay
Objective: To determine the binding affinity of the compound for the sigma-1 receptor. [9] Materials:
-
Guinea pig brain membranes (a rich source of sigma-1 receptors)
-
[³H]-(+)-pentazocine (radioligand)
-
This compound
-
Haloperidol (for non-specific binding determination)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Scintillation vials and cocktail
-
Liquid scintillation counter
Procedure:
-
Prepare a series of dilutions of the test compound.
-
In a 96-well plate, add the guinea pig brain membranes, [³H]-(+)-pentazocine (at a concentration near its Kd), and varying concentrations of the test compound or vehicle.
-
For non-specific binding, add a high concentration of haloperidol.
-
Incubate the plate at 37 °C for 120 minutes.
-
Terminate the binding reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding and determine the Ki value of the test compound. [10]
Protocol: In Vivo Hot Plate Test for Analgesia
Objective: To assess the analgesic potential of the compound in an animal model of acute thermal pain.
Materials:
-
Male Swiss albino mice
-
Hot plate apparatus maintained at 55 ± 0.5 °C
-
This compound
-
Vehicle (e.g., saline with 5% DMSO)
-
Stopwatch
Procedure:
-
Administer the test compound or vehicle to the mice via intraperitoneal injection.
-
After a predetermined time (e.g., 30 minutes), place each mouse on the hot plate.
-
Record the latency to the first sign of nociception (e.g., licking of hind paws, jumping).
-
A cut-off time (e.g., 30 seconds) should be established to prevent tissue damage.
-
An increase in the latency period compared to the vehicle-treated group indicates an analgesic effect.
Data Presentation
Table 1: Hypothetical In Vitro Activity Profile
| Compound | Bcl-2 Binding (Ki, µM) | HL-60 IC₅₀ (µM) | Sigma-1 Binding (Ki, µM) |
| This compound | 5.2 | 12.5 | 0.8 |
| Benzylpiperazine (Reference) | >50 | >100 | 2.5 |
Table 2: Hypothetical In Vivo Analgesic Activity
| Treatment | Dose (mg/kg) | Hot Plate Latency (s) |
| Vehicle | - | 8.2 ± 1.1 |
| This compound | 10 | 15.6 ± 2.3 |
| Morphine (Positive Control) | 5 | 22.1 ± 3.5 |
| *p < 0.05 compared to vehicle |
Conclusion
This compound is a synthetically accessible compound that holds significant promise for drug discovery endeavors. Its unique structural composition warrants investigation into its potential as both an anticancer agent and a modulator of neurological and pain pathways. The protocols detailed in this guide provide a robust framework for the initial characterization and evaluation of this and structurally related molecules. Further optimization of the lead structure could lead to the development of novel therapeutics with improved efficacy and safety profiles.
References
-
Chen, J., et al. (2013). De novo design, synthesis and evaluation of benzylpiperazine derivatives as highly selective binders of Mcl-1. Archiv der Pharmazie, 346(5), 329-338. [Link]
-
ResearchGate. (n.d.). In vitro assays for evaluating BCL-2 activity. [Link]
-
Kavanaugh, M. P., et al. (1989). Sigma receptor binding assays. Current Protocols in Pharmacology, Chapter 1: Unit 1.13. [Link]
-
MDPI. (2020). Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening. Molecules, 25(21), 5199. [Link]
-
Frontiers Media S.A. (2020). Identification of a Novel Bcl-2 Inhibitor by Ligand-Based Screening and Investigation of Its Anti-cancer Effect on Human Breast Cancer Cells. Frontiers in Chemistry, 8, 593. [Link]
-
ResearchGate. (n.d.). Cytotoxic screening of putative inhibitors of Bcl-2 anti-apoptotic proteins. [Link]
-
Maurice, T., & Su, T. P. (2009). The sigma-1 receptor chaperone: a new player in the pathophysiology and treatment of neurodegenerative diseases. Current neuropharmacology, 7(2), 77–80. [Link]
-
National Center for Biotechnology Information. (2011). Selective Bcl-2 Inhibitor Probes. [Link]
-
American Chemical Society. (2013). The Sigma Enigma: In Vitro/in Silico Site-Directed Mutagenesis Studies Unveil σ1 Receptor Ligand Binding. Biochemistry, 52(46), 8269–8278. [Link]
-
Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University. [Link]
-
Kumar, A., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Current Organic Synthesis, 21(3), 235-256. [Link]
-
National Center for Biotechnology Information. (2021). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. International Journal of Molecular Sciences, 22(16), 8887. [Link]
-
Wills, B., & Lindsley, C. W. (2012). Psychoactive Phenethylamine, Piperazine, and Pyrrolidinophenone Derivatives. Emergency Medicine Clinics of North America, 30(4), 1035-1048. [Link]
-
Office of Justice Programs. (n.d.). Analytical and Synthetic Studies on Designer Drugs of the Piperazine Class. [Link]
-
ResearchGate. (n.d.). C-acylation reaction of β-enaminones 1 with trifluoroacetic anhydride.... [Link]
-
Yeap, S. W., et al. (2011). Analytical Studies on N-Benzylpiperazine and 1-(3-Trifluoromethylphenyl)piperazine- A New Class of Designer Drug of Abuse. Malaysian Journal of Forensic Sciences, 2(1), 22-29. [Link]
-
Welz, A., & Koba, M. (2020). Piperazine derivatives as dangerous abused compounds. Acta pharmaceutica (Zagreb, Croatia), 70(4), 423–441. [Link]
-
Kaur, D., et al. (2016). Benzylpiperazine: "A messy drug". Drug and alcohol dependence, 164, 1-8. [Link]
-
Zejc, A., et al. (1991). Synthesis and pharmacological screening of a group of piperazine derivatives. Analgesic activity. Acta poloniae pharmaceutica, 48(1-2), 23-28. [Link]
- Google Patents. (2020). CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde.
-
Romeo, G., et al. (2018). Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects. Journal of medicinal chemistry, 61(17), 7795–7806. [Link]
-
Organic Syntheses. (n.d.). 1-benzylpiperazine. [Link]
-
Balachandran, C., et al. (2017). Antimicrobial, antioxidant, cytotoxic and molecular docking properties of N-benzyl-2,2,2-trifluoroacetamide. Journal of the Iranian Chemical Society, 14(10), 2195-2206. [Link]
-
National Center for Biotechnology Information. (2011). Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides. The Journal of organic chemistry, 76(20), 8269–8278. [Link]
-
National Center for Biotechnology Information. (2007). Nα Selective Acetylation of Peptides. Journal of the American Society for Mass Spectrometry, 18(12), 2173–2181. [Link]
-
Kumar, D., et al. (2019). Synthesis, molecular docking and biological potentials of new 2-(4-(2-chloroacetyl) piperazin-1-yl)- N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4 H)-yl)acetamide derivatives. BMC chemistry, 13(1), 113. [Link]
-
National Center for Biotechnology Information. (2019). Synthesis of Trifluoroacetamidoketones by Acylation of Ferrocene with In Situ Protected Amino Acids. Molecules (Basel, Switzerland), 24(17), 3121. [Link]
-
National Center for Biotechnology Information. (2023). Design, Synthesis, and In Silico Insights of new 4‐Piperazinylquinolines as Antiproliferative Agents against NCI Renal Cancer Cell Lines. ChemistryOpen, 12(10), e202300122. [Link]
-
National Center for Biotechnology Information. (2014). Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h]n[8][10]aphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer. Journal of medicinal chemistry, 57(13), 5590–5607. [Link]
-
National Center for Biotechnology Information. (2014). Synthesis and In-vitro Cytotoxicity Assessment of N-(5-(Benzylthio)-1,3,4- thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide with Potential Anticancer Activity. Iranian journal of pharmaceutical research : IJPR, 13(Suppl), 143–151. [Link]
Sources
- 1. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Piperazine derivatives as dangerous abused compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and pharmacological screening of a group of piperazine derivatives. Analgesic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols: N-(4-benzylpiperazin-1-yl)-2,2,2-trifluoroacetamide as a Chemical Probe
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive guide to the utilization of N-(4-benzylpiperazin-1-yl)-2,2,2-trifluoroacetamide as a selective chemical probe. While extensive public data on this specific molecule is limited, this guide synthesizes information on its core chemical moieties—benzylpiperazine and trifluoroacetamide—to propose a framework for its characterization and application in research. We present hypothesized biological targets and detailed, adaptable protocols for researchers to validate its efficacy and mechanism of action in cell-based and biochemical assays. This guide is intended for cell biologists, pharmacologists, and drug discovery scientists aiming to characterize and employ novel chemical probes.
Introduction: Rationale and Potential Applications
This compound incorporates two key structural motifs that suggest potential biological activity. The benzylpiperazine core is a well-known "privileged scaffold" in medicinal chemistry, frequently found in compounds targeting G-protein coupled receptors (GPCRs) and monoamine transporters. The trifluoroacetamide group can enhance metabolic stability and membrane permeability, and may contribute to specific binding interactions.
Based on these structural features, we hypothesize that this compound may act as a modulator of dopaminergic or serotonergic pathways. The benzylpiperazine moiety is structurally similar to the core of ligands that bind to dopamine transporters (DAT) and serotonin transporters (SERT). Therefore, this guide will focus on protocols to investigate its potential as a probe for these targets.
Potential Research Applications:
-
Probing Dopamine and Serotonin Reuptake: Investigating the role of DAT and SERT in neurological disorders.
-
High-Throughput Screening: Serving as a reference compound in screens for novel monoamine reuptake inhibitors.
-
In Vitro and In Vivo Imaging: With appropriate modification (e.g., radiolabeling), it could be adapted for PET or SPECT imaging of monoamine transporter density.
Characterization of the Chemical Probe
Prior to use in biological systems, thorough characterization of the probe is essential.
Physicochemical Properties
| Property | Value (Predicted) | Method of Determination |
| Molecular Weight | 315.32 g/mol | Mass Spectrometry |
| Purity | >95% | HPLC, NMR |
| Solubility | To be determined | Serial dilution in DMSO, PBS |
| LogP | ~3.5 | Computational prediction (e.g., ChemDraw) |
| Stability | To be determined | Incubation in assay buffer, analysis by HPLC |
General Handling and Storage
-
Storage: Store the solid compound at -20°C, protected from light.
-
Stock Solution: Prepare a 10 mM stock solution in anhydrous DMSO. Aliquot into single-use volumes and store at -20°C to avoid freeze-thaw cycles.
-
Working Solutions: Prepare fresh working solutions by diluting the stock in the appropriate assay buffer. Note that precipitation may occur at high concentrations in aqueous solutions.
Experimental Protocols: Step-by-Step Methodologies
The following protocols provide a framework for validating the biological activity and target engagement of this compound.
Protocol 1: In Vitro Monoamine Transporter Uptake Assay
This protocol determines the potency of the compound in inhibiting dopamine and serotonin uptake in cells overexpressing the respective transporters.
Workflow Diagram: Monoamine Transporter Uptake Assay
Caption: Workflow for determining IC50 of the probe against DAT and SERT.
Materials:
-
HEK293 cells stably expressing human dopamine transporter (hDAT) or human serotonin transporter (hSERT).
-
96-well cell culture plates.
-
DMEM with 10% FBS and appropriate selection antibiotic.
-
Krebs-Ringer-HEPES (KRH) buffer.
-
[3H]dopamine and [3H]serotonin.
-
This compound.
-
Positive controls (e.g., GBR-12909 for DAT, Fluoxetine for SERT).
-
Scintillation fluid and counter.
Procedure:
-
Cell Plating: Seed hDAT- or hSERT-expressing HEK293 cells into a 96-well plate at a density of 40,000 cells/well. Allow cells to attach overnight.
-
Compound Preparation: Prepare a serial dilution of the probe in KRH buffer. A typical concentration range would be from 1 nM to 100 µM. Include vehicle control (e.g., 0.1% DMSO) and a positive control.
-
Pre-incubation: Aspirate the culture medium and wash the cells once with KRH buffer. Add 50 µL of the compound dilutions to the wells and pre-incubate for 15 minutes at 37°C.
-
Substrate Addition: Add 50 µL of KRH buffer containing [3H]dopamine or [3H]serotonin at a final concentration equal to their Km for the respective transporter.
-
Uptake Reaction: Incubate for 5-10 minutes at 37°C. The incubation time should be within the linear range of uptake.
-
Termination: Terminate the uptake by rapidly aspirating the solution and washing the cells three times with 200 µL of ice-cold KRH buffer.
-
Lysis and Scintillation Counting: Lyse the cells with 100 µL of 1% SDS. Add 150 µL of scintillation fluid to each well and count the radioactivity.
-
Data Analysis: Plot the percentage of inhibition against the log concentration of the compound. Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value.
Protocol 2: Target Engagement in Live Cells using a Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify that the probe directly binds to its intended target in a cellular context.
Workflow Diagram: Cellular Thermal Shift Assay (CETSA)
Caption: Workflow for CETSA to confirm target engagement in cells.
Materials:
-
Cells endogenously expressing the target protein (e.g., SH-SY5Y cells for DAT).
-
PBS and protease inhibitor cocktail.
-
PCR tubes and a thermal cycler.
-
Equipment for cell lysis (e.g., liquid nitrogen).
-
High-speed centrifuge.
-
Antibodies against the target protein (DAT or SERT) for Western blotting.
Procedure:
-
Cell Treatment: Treat cultured cells with the probe at a concentration of 1-10x the IC50 value determined in Protocol 3.1, or with vehicle (DMSO), for 1 hour.
-
Harvest and Aliquot: Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors. Aliquot the cell suspension into PCR tubes.
-
Heating: Place the tubes in a thermal cycler and heat them for 3 minutes across a range of temperatures (e.g., 40°C to 70°C in 2°C increments). Include an unheated control.
-
Lysis: Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Separation: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Analysis: Carefully collect the supernatant (soluble fraction). Analyze the amount of soluble target protein at each temperature by Western Blot.
-
Data Analysis: Quantify the band intensities and plot the percentage of soluble protein against the temperature for both vehicle- and probe-treated samples. A positive result is indicated by a shift in the melting temperature (Tm) for the probe-treated sample, demonstrating ligand-induced stabilization.
Data Interpretation and Troubleshooting
-
Off-Target Effects: It is crucial to assess the selectivity of the probe. The uptake assay (Protocol 3.1) should be run in parallel with cells expressing other related transporters, such as the norepinephrine transporter (NET), to determine selectivity.
-
Probe Concentration: The concentration used should be carefully chosen. Ideally, use the lowest concentration that gives a robust effect to minimize the risk of off-target activities.
-
Inconsistent Results: Ensure the stability of the compound in the assay medium. Degradation can lead to a loss of potency. Check for cell line authenticity and passage number.
Conclusion
This compound is a compound with structural motifs suggesting potential as a chemical probe for monoamine transporters. The protocols outlined in this document provide a rigorous framework for its characterization, including determination of its potency, selectivity, and direct target engagement in a cellular environment. Successful validation using these methods will enable researchers to confidently employ this molecule as a tool to investigate the intricate roles of dopamine and serotonin signaling in health and disease.
References
Due to the lack of specific literature on this compound, this reference list provides sources for the methodologies and concepts discussed.
-
Privileged Structures in Medicinal Chemistry
- Title: The importance of privileged structures in drug discovery.
- Source: Expert Opinion on Therapeutic P
-
URL: [Link]
-
Monoamine Transporter Assays
- Title: High-Throughput Screening Assays for Transporters.
- Source: Methods in Molecular Biology.
-
URL: [Link]
-
Cellular Thermal Shift Assay (CETSA)
- Title: The cellular thermal shift assay for evalu
- Source: N
-
URL: [Link]
-
Chemical Probes Portal
- Title: A public resource for the evalu
- Source: Chemical Probes Portal.
-
URL: [Link]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of N-(4-benzylpiperazin-1-yl)-2,2,2-trifluoroacetamide
Welcome to the technical support center for the synthesis of N-(4-benzylpiperazin-1-yl)-2,2,2-trifluoroacetamide. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and nuances of this specific trifluoroacetylation reaction. Drawing from established chemical principles and field experience, we provide in-depth troubleshooting advice and answers to frequently asked questions to help you achieve optimal yield, purity, and reproducibility in your experiments.
Overview of the Synthesis
The synthesis of this compound is fundamentally a nucleophilic acyl substitution. The secondary amine of 1-benzylpiperazine acts as a nucleophile, attacking a highly electrophilic trifluoroacetylating agent. The most common and effective reagent for this transformation is trifluoroacetic anhydride (TFAA).[1][2] The reaction is typically rapid and exothermic, producing the desired amide and one equivalent of trifluoroacetic acid (TFA) as a byproduct. The presence of an acid scavenger, such as a tertiary amine base, is crucial for achieving high yields.
Below is the general reaction scheme:
Caption: General synthesis of the target molecule.
Troubleshooting Guide: Common Experimental Issues
This section addresses the most common problems encountered during the synthesis in a direct question-and-answer format.
Caption: A logical workflow for troubleshooting synthesis issues.
Q1: My reaction yield is very low or I'm recovering only starting material. What went wrong?
This is the most frequent issue and almost always points to the deactivation of the nucleophile (1-benzylpiperazine) or the decomposition of the acylating agent (TFAA).
-
Primary Cause: Amine Protonation. The reaction generates one equivalent of trifluoroacetic acid (TFA). TFA is a strong acid that will readily protonate the basic nitrogen of the starting 1-benzylpiperazine. This protonated amine is no longer nucleophilic and cannot react with TFAA, effectively halting the reaction.
-
Solution: You MUST use at least one equivalent of a non-nucleophilic base, such as triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA).[3][4] The base acts as a scavenger for the generated TFA, preventing the protonation of the starting material and driving the reaction to completion. We recommend using 1.1 to 1.2 equivalents of the base.
-
-
Secondary Cause: Hydrolysis of TFAA. Trifluoroacetic anhydride is extremely sensitive to moisture.[5] If your solvent or glassware is not scrupulously dry, the TFAA will rapidly hydrolyze to form two equivalents of TFA. This not only consumes your acylating agent but also generates excess acid to protonate the starting amine.
-
Solution: Always use anhydrous solvents, preferably from a freshly opened bottle or a solvent purification system. Dry all glassware in an oven ( > 100 °C) for several hours and cool it under a stream of inert gas (Nitrogen or Argon). Run the reaction under an inert atmosphere.
-
Q2: My final product is contaminated with a salt. What is it and how do I remove it?
The most common salt impurity is triethylammonium trifluoroacetate, formed from the reaction between the triethylamine base and the TFA byproduct.
-
Cause: This salt has some solubility in organic solvents like dichloromethane (DCM). If the aqueous work-up is insufficient, it can co-precipitate with your product upon solvent removal.
-
Solution 1 (Optimized Work-up): After the reaction is complete, perform a series of aqueous washes. First, wash with a dilute acid solution (e.g., 1M HCl or 5% acetic acid solution) to remove any unreacted triethylamine.[6] Next, wash with a dilute base solution (e.g., saturated sodium bicarbonate) to remove any remaining TFA and the trifluoroacetate salt. Finally, wash with brine to remove residual water before drying the organic layer.
-
Solution 2 (Purification): If the salt persists, purification via column chromatography on silica gel is highly effective. The non-polar product will elute much faster than the highly polar salt.
-
Q3: The reaction is turning dark brown/black. Is this normal?
No, a significant color change to dark brown or black typically indicates decomposition or side reactions.
-
Cause: Exothermic Reaction. The acylation of amines with TFAA is highly exothermic. If the TFAA is added too quickly or without initial cooling, the rapid increase in temperature can lead to the decomposition of the reactants or the product.
-
Solution: Control the reaction temperature rigorously. Dissolve the 1-benzylpiperazine and triethylamine in your solvent and cool the mixture to 0 °C in an ice bath. Add the TFAA dropwise via a syringe or dropping funnel, ensuring the internal temperature does not rise significantly. Once the addition is complete, the reaction can be allowed to slowly warm to room temperature.
-
Frequently Asked Questions (FAQs)
Q1: Which trifluoroacetylating agent is best? TFAA, ethyl trifluoroacetate, or something else?
For this specific substrate, Trifluoroacetic Anhydride (TFAA) is the superior choice.
-
Reactivity: TFAA is one of the most powerful acylating agents due to the presence of two electron-withdrawing trifluoromethyl groups and the excellent trifluoroacetate leaving group.[2][7] This high reactivity ensures a fast and complete conversion at low temperatures.
-
Alternatives: Ethyl trifluoroacetate can also be used, but it is significantly less reactive and often requires higher temperatures and longer reaction times, which can introduce side reactions.[5][8][9] Other reagents like S-ethyl trifluorothioacetate are effective but can produce foul-smelling byproducts.[5]
Q2: What is the optimal choice of base and solvent?
The interplay between the base and solvent is critical for success.
-
Base Selection: A tertiary amine base is required.
-
Triethylamine (Et₃N): This is the most common and cost-effective choice. It is sufficiently basic (pKa of conjugate acid ≈ 10.7) to scavenge TFA effectively.
-
N,N-Diisopropylethylamine (DIPEA or Hünig's base): This is a more sterically hindered base. While also effective, its primary advantage is in situations where the nucleophile is sensitive to deprotonation by a less hindered base, which is not a concern here. It is a perfectly acceptable, albeit more expensive, alternative.[3][4]
-
-
Solvent Selection: An anhydrous, aprotic solvent is mandatory.
-
Dichloromethane (DCM): Excellent choice. It has good solubility for all reactants and the resulting ammonium salt, is unreactive, and has a low boiling point, making it easy to remove.
-
Diethyl Ether or Tetrahydrofuran (THF): Also good choices. They are less polar than DCM, which can sometimes aid in the precipitation of the byproduct salt, but solubility of the starting material should be confirmed.[1]
-
Caption: Key experimental parameters influencing synthesis outcome.
Q3: How do I monitor the reaction's progress?
Thin-Layer Chromatography (TLC) is the simplest and most effective method.
-
Procedure: Prepare a TLC chamber with an appropriate mobile phase (e.g., 30-50% Ethyl Acetate in Hexanes). Spot three lanes on a silica plate: one with the starting 1-benzylpiperazine (SM), one with a co-spot (SM + reaction mixture), and one with the reaction mixture (RM).
-
Interpretation: The starting amine is more polar and will have a lower Rf value. The product, being an amide, is less polar and will have a higher Rf. The reaction is complete when the starting material spot is completely gone from the RM lane.
Optimized Experimental Protocols
Protocol 4.1: Optimized Synthesis
This protocol is for a 10 mmol scale synthesis. Adjust volumes accordingly for different scales.
Reagents & Materials:
| Reagent | M.W. | Amount (mmol) | Mass/Volume | Equivalents |
|---|---|---|---|---|
| 1-Benzylpiperazine | 176.26 | 10.0 | 1.76 g | 1.0 |
| Trifluoroacetic Anhydride (TFAA) | 210.03 | 11.0 | 1.55 mL | 1.1 |
| Triethylamine (Et₃N) | 101.19 | 12.0 | 1.67 mL | 1.2 |
| Dichloromethane (DCM) | - | - | 50 mL | - |
Procedure:
-
Setup: Under an inert atmosphere (N₂ or Argon), add 1-benzylpiperazine (1.76 g, 10.0 mmol) and anhydrous DCM (50 mL) to an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar.
-
Base Addition: Add triethylamine (1.67 mL, 12.0 mmol) to the solution.
-
Cooling: Cool the flask to 0 °C using an ice-water bath.
-
TFAA Addition: Add trifluoroacetic anhydride (1.55 mL, 11.0 mmol) dropwise to the stirred solution over 10-15 minutes. A white precipitate (triethylammonium trifluoroacetate) may form.
-
Reaction: After the addition is complete, stir the reaction at 0 °C for 30 minutes, then remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 1-2 hours.
-
Monitoring: Check for the complete consumption of the starting material using TLC (Mobile phase: 40% EtOAc/Hexanes).
-
Work-up (Quenching & Extraction):
-
Carefully pour the reaction mixture into a separatory funnel containing 50 mL of water.
-
Wash the organic layer sequentially with 1M HCl (2 x 30 mL), saturated NaHCO₃ solution (2 x 30 mL), and finally with brine (1 x 30 mL).
-
-
Drying and Concentration: Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting white to off-white solid is often of high purity. If necessary, it can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography. Expected yield: >90%.
Protocol 4.2: TLC Monitoring
-
Eluent: 40% Ethyl Acetate in Hexanes.
-
Visualization: UV light (254 nm) and/or staining with potassium permanganate (KMnO₄) solution.
-
Expected Rf values:
-
1-Benzylpiperazine (Starting Material): ~0.2
-
This compound (Product): ~0.5
-
References
-
US4758623A - Trifluoroacetylation of unhindered primary and secondary amines and polymer-bound trifluoroacetylation reagents.
-
Synthesis of N-benzyl-2,2,2-trifluoroacetamide.
-
Instability of Amide Bond with Trifluoroacetic Acid (20%): Synthesis, Conformational Analysis, and Mechanistic Insights into Cleavable Amide Bond Comprising β-Troponylhydrazino Acid.
-
Mechanisms and Prevention of Trifluoroacetylation in Solid-Phase Peptide Synthesis.
-
Instability of Amide Bond with Trifluoroacetic Acid (20%): Synthesis, Conformational Analysis, and Mechanistic Insights into Cleavable Amide Bond Comprising β-Troponylhydrazino Acid.
-
Triflic Anhydride Promoted Synthesis of Primary Amides and their Conversion into Nitriles.
-
(PDF) Instability of Amide Bond with Trifluoroacetic Acid (20%): Synthesis, Conformational Analysis, and Mechanistic Insights into Cleavable Amide Bond Comprising β‑Troponylhydrazino Acid.
-
Challenges and Breakthroughs in Selective Amide Activation.
-
Acylation Reagents | Acylation | Acylating Reactions.
-
KR101083935B1 - Trifluoroacetylation for amines.
-
Design, synthesis and mechanistic study of N-4-Piperazinyl Butyryl Thiazolidinedione derivatives of ciprofloxacin with Anticancer Activity via Topoisomerase I/II inhibition.
-
Design, Synthesis, and In Silico Insights of new 4‐Piperazinylquinolines as Antiproliferative Agents against NCI Renal Cancer Cell Lines.
-
Design, Synthesis, and In Silico Insights of new 4-Piperazinylquinolines as Antiproliferative Agents against NCI Renal Cancer Cell Lines.
-
Design, synthesis, and SAR of N-((1-(4-(propylsulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide inhibitors of glycine transporter-1.
-
Novel trifluoromethylpyridine piperazine derivatives as potential plant activators.
-
Trifluoroacetamides.
-
Preparation of ethyl trifluoroacetate.
-
Analytical Studies on N-Benzylpiperazine and 1-(3-Trifluoromethylphenyl)piperazine- A New Class of Designer Drug of Abuse.
-
Trifluoroacetic Anhydride as an Activator in the Acylation of Aryl Methyl Ketones with Carboxylic Acids.
-
Trifluoroethylation reactions of secondary amines. Isolated yields...
-
NEW METHODS FOR PREPARING N, N-DIALKYLTRIFLUOROACETAMIDES.
-
Piperazine derivatives with central pharmacological activity used as therapeutic tools.
-
Effect of Fluorine Atoms and Piperazine Rings on Biotoxicity of Norfloxacin Analogues: Combined Experimental and Theoretical Study.
-
CN104710308A - Synthesis method of ethyl trifluoroacetate.
-
Piperazine derivatives with central pharmacological activity used as therapeutic tools.
-
Design, synthesis, and SAR of N-((1-(4-(propylsulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide inhibitors of glycine transporter-1.
-
WO2023156675A1 - Process for purification of linagliptin.
-
N-Benzyl-2,2,2-trifluoroacetamide.
-
A Direct and General Synthesis of 5-Substituted 3-Trifluoromethyl-1,2,4-triazoles via the Three-component Condensation Reaction of Ethyl Trifluoroacetate, Hydrazine and Amidines.
Sources
- 1. researchgate.net [researchgate.net]
- 2. covachem.com [covachem.com]
- 3. Design, Synthesis, and In Silico Insights of new 4‐Piperazinylquinolines as Antiproliferative Agents against NCI Renal Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iris.unipa.it [iris.unipa.it]
- 5. US4758623A - Trifluoroacetylation of unhindered primary and secondary amines and polymer-bound trifluoroacetylation reagents - Google Patents [patents.google.com]
- 6. WO2023156675A1 - Process for purification of linagliptin - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. prepchem.com [prepchem.com]
- 9. A Direct and General Synthesis of 5-Substituted 3-Trifluoromethyl-1,2,4-triazoles via the Three-component Condensation Reaction of Ethyl Trifluoroacetate, Hydrazine and Amidines - Journal of Chemical Research, Synopses (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification of N-(4-benzylpiperazin-1-yl)-2,2,2-trifluoroacetamide
Welcome to the dedicated technical support guide for overcoming the purification challenges of N-(4-benzylpiperazin-1-yl)-2,2,2-trifluoroacetamide. This molecule, with its unique combination of a basic piperazine core and an electron-deficient trifluoroacetamide moiety, presents specific hurdles in achieving high purity. This guide is structured to provide researchers, scientists, and drug development professionals with practical, in-depth solutions to common issues encountered during its isolation and purification.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
A1: The impurity profile is largely dictated by the synthetic route, which typically involves the acylation of 1-benzylpiperazine with a trifluoroacetylating agent like trifluoroacetic anhydride (TFAA)[1].
Common Impurities and Their Origins:
| Impurity | Chemical Name | Origin | Recommended Removal Method |
| Starting Material | 1-Benzylpiperazine | Incomplete reaction | Acid wash, Column chromatography |
| Reagent Byproduct | Trifluoroacetic acid | Hydrolysis of TFAA | Aqueous basic wash (e.g., NaHCO₃) |
| Side Product | 1,4-Dibenzylpiperazine | Impurity in starting material or side reaction | Column chromatography, Recrystallization |
| Hydrolysis Product | 1-Amino-4-benzylpiperazine | Cleavage of the N-trifluoroacetyl group | Column chromatography |
It is crucial to perform an initial analysis (TLC, LC-MS, ¹H NMR) of the crude material to identify the specific impurities present, which will guide the selection of the most effective purification strategy.
Q2: My compound appears as an oil or a waxy solid and is difficult to handle. Is this normal?
A2: While some similar structures are crystalline solids[2], it is not uncommon for piperazine derivatives to present as oils or low-melting-point solids, especially when minor impurities are present that inhibit crystallization. These impurities can disrupt the crystal lattice formation. The first step should be to attempt purification by column chromatography to remove these inhibitors. If the purified compound remains oily, techniques like salt formation can be employed to induce crystallization[3].
Q3: I am concerned about the stability of the trifluoroacetamide group. What conditions should I avoid?
A3: The trifluoroacetamide group is significantly more labile than a standard acetamide due to the strong electron-withdrawing effect of the CF₃ group. It is susceptible to hydrolysis under both strong basic and acidic conditions[4][5].
-
Avoid Strong Bases: Prolonged exposure to strong bases (e.g., NaOH, KOH) at elevated temperatures will readily cleave the amide bond[4][6]. For aqueous washes, use mild bases like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) and minimize contact time.
-
Avoid Strong Acids: While more stable to acid than to base, prolonged heating in strong aqueous acid can also lead to hydrolysis[7]. For extractions, use dilute acids (e.g., 1M HCl) at room temperature with brief contact times[8].
Troubleshooting Purification Workflows
This section addresses specific experimental failures in a question-and-answer format, providing causal analysis and actionable solutions.
Scenario 1: Issues with Column Chromatography
Q4: I'm running a silica gel column, but my compound is smearing badly down the column (tailing). What's causing this and how do I fix it?
A4: This is a classic problem when purifying basic compounds like piperazine derivatives on standard silica gel[3].
-
Causality: Silica gel has a weakly acidic surface due to the presence of silanol groups (Si-OH). The basic nitrogen atom of the piperazine ring interacts strongly with these acidic sites via acid-base interactions. This causes a portion of the molecules to "stick" to the stationary phase, slowing their elution and resulting in a tailed or smeared peak shape.
-
Solution: The most effective solution is to add a basic modifier to your mobile phase to "mask" the acidic silanol sites.
-
Triethylamine (TEA): Add 0.5-2% (v/v) of TEA to your eluent system (e.g., ethyl acetate/hexane)[3]. The TEA is a stronger base and will preferentially interact with the silanol groups, preventing your compound from binding too strongly and allowing for sharp, symmetrical peaks.
-
Ammonia in Methanol: For highly polar systems, a 1-2% addition of a 7N solution of ammonia in methanol can be effective[3].
-
Sources
- 1. researchgate.net [researchgate.net]
- 2. chemimpex.com [chemimpex.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. guidechem.com [guidechem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: N-(4-benzylpiperazin-1-yl)-2,2,2-trifluoroacetamide Synthesis
Welcome to the technical support guide for the synthesis of N-(4-benzylpiperazin-1-yl)-2,2,2-trifluoroacetamide. This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals navigate the common challenges associated with this reaction. Our focus is on identifying, understanding, and mitigating the formation of key side products to improve yield, purity, and process reliability.
Frequently Asked Questions (FAQs)
Q1: What is the most common side product in this synthesis and why does it form?
The most frequently encountered side product is the di-acylated species, 1,4-bis(2,2,2-trifluoroacetyl)-piperazine . This occurs because the starting material, 1-benzylpiperazine, possesses two secondary amine nitrogens. While the N4 nitrogen is sterically hindered by the benzyl group, the N1 nitrogen is also nucleophilic and can react with the acylating agent, trifluoroacetic anhydride (TFAA).
The primary challenge in acylating piperazine is controlling the selectivity between mono-acylation and di-acylation[1]. If the reaction conditions are not carefully optimized (e.g., excess TFAA, elevated temperature, or prolonged reaction time), a second acylation event can occur, leading to the undesired di-substituted byproduct.
Q2: My reaction is sluggish and gives a low yield of the desired product. What are the likely causes?
A low yield or incomplete reaction can often be attributed to two main factors:
-
Poor Quality of Trifluoroacetic Anhydride (TFAA): TFAA is highly reactive and moisture-sensitive[2][3]. It readily hydrolyzes to form trifluoroacetic acid (TFA)[2]. TFA, being a strong acid, will protonate the nucleophilic nitrogen of the 1-benzylpiperazine, forming a non-reactive ammonium salt. This effectively removes the starting material from the reaction pathway. Always use freshly opened or distilled TFAA for best results[2].
-
Inadequate Acid Scavenging: The acylation reaction produces one equivalent of trifluoroacetic acid as a byproduct[2]. Without a suitable base (an "acid scavenger") to neutralize this acid, it will protonate the starting amine, halting the reaction. A non-nucleophilic tertiary amine like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is typically used to neutralize the acid as it forms[4][5].
Q3: I'm observing an unknown impurity with a mass corresponding to the addition of water. What is it?
This impurity is almost certainly trifluoroacetic acid (TFA) , resulting from the hydrolysis of TFAA[2]. During aqueous workup, any unreacted TFAA will be rapidly converted to TFA. If the product is not thoroughly washed or neutralized, residual TFA can co-precipitate or remain in the final product, especially if the product is isolated as a salt.
Q4: Can impurities in the starting 1-benzylpiperazine cause side products?
Yes. Commercial 1-benzylpiperazine can sometimes contain small amounts of piperazine or 1,4-dibenzylpiperazine [6].
-
Piperazine: If present, it will react to form both the mono-acylated and the di-acylated trifluoroacetamide derivatives, complicating purification.
-
1,4-Dibenzylpiperazine: This impurity is generally non-reactive under these acylation conditions and will remain in the reaction mixture, requiring purification to remove.
It is crucial to verify the purity of the starting 1-benzylpiperazine by techniques like NMR or GC-MS before starting the synthesis.
Troubleshooting Guide: Side Product Identification and Mitigation
This section addresses specific experimental issues and provides actionable solutions.
Problem 1: High levels of di-acylated side product detected.
-
Causality: The N1 nitrogen of the mono-acylated product is still sufficiently nucleophilic to react with excess TFAA, especially at higher concentrations or temperatures.
-
Mitigation Strategy:
-
Control Stoichiometry: Use no more than 1.05-1.1 equivalents of TFAA relative to 1-benzylpiperazine.
-
Inverse Addition: Add the TFAA solution dropwise to a cooled (0 °C) solution of the 1-benzylpiperazine and base. This maintains a low instantaneous concentration of the highly reactive TFAA, favoring the initial mono-acylation[7].
-
Lower Temperature: Perform the reaction at 0 °C or below to reduce the rate of the second acylation, which typically has a higher activation energy.
-
-
Dissolve 1-benzylpiperazine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.
-
Cool the mixture to 0 °C using an ice bath.
-
In a separate flask, prepare a solution of trifluoroacetic anhydride (1.05 eq) in anhydrous DCM.
-
Using a dropping funnel, add the TFAA solution to the stirred piperazine solution dropwise over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours, monitoring by TLC or LC-MS.
-
Proceed with aqueous workup once the starting material is consumed.
Problem 2: Product yield is low, and significant starting material remains.
-
Causality: As discussed in FAQ Q2, this is likely due to protonation of the starting amine by acidic species.
-
Mitigation Strategy:
-
Verify Reagent Quality: Use a fresh bottle of TFAA or distill it immediately before use[2][8].
-
Ensure Anhydrous Conditions: Use dry solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of TFAA.
-
Sufficient Base: Ensure at least 1.1 equivalents of a suitable base (e.g., triethylamine) are used to neutralize the in-situ generated TFA.
-
Problem 3: Final product is difficult to purify and appears oily or as a sticky salt.
-
Causality: This often indicates the presence of trifluoroacetate salts, either of the product itself or of the tertiary amine base used. These salts can be hygroscopic and interfere with crystallization or chromatographic purification.
-
Mitigation Strategy:
-
Thorough Neutralization during Workup: After the reaction is complete, wash the organic layer sequentially with a mild base like saturated sodium bicarbonate (NaHCO₃) solution, followed by water, and finally brine. This will remove residual TFA and trifluoroacetate salts.
-
Base-Free Purification: If using column chromatography, consider pre-treating the silica gel with a small amount of triethylamine in the eluent system (e.g., 0.5-1% TEA in ethyl acetate/hexanes) to prevent the acidic silica from protonating the product on the column.
-
Visualizing Reaction Pathways
The following diagrams illustrate the intended reaction and the primary side reaction pathways.
Caption: Reaction scheme showing the desired mono-acylation and key side reactions.
Summary of Key Parameters
The table below summarizes critical parameters and their impact on the reaction outcome.
| Parameter | Recommended Setting | Rationale & Potential Issues if Deviated |
| TFAA Stoichiometry | 1.05 - 1.1 equivalents | > 1.2 eq: Increases risk of di-acylation. < 1.0 eq: Incomplete conversion. |
| Reaction Temperature | 0 °C | Higher Temp: Promotes di-acylation side product. Lower Temp: May slow reaction rate significantly. |
| Addition Method | Dropwise addition of TFAA to amine | Adding amine to TFAA: Creates a high local concentration of TFAA, strongly favoring di-acylation. |
| Base | 1.1 - 1.5 eq (e.g., TEA, DIPEA) | Insufficient Base: In-situ generated acid protonates starting material, halting the reaction. |
| Solvent/Atmosphere | Anhydrous DCM under N₂ | Presence of Water: Hydrolyzes TFAA to TFA, leading to low yield and purification issues. |
References
-
Trifluoroethylation reactions of secondary amines. Isolated yields... ResearchGate. [Link]
-
Trifluoroacetic anhydride. Wikipedia. [Link]
- US2919275A - Purification of piperazine.
-
Synthesis of N-benzyl-2,2,2-trifluoroacetamide. ResearchGate. [Link]
-
Trifluoroacetic Acid (TFA). Synfacts. [Link]
-
Why is trifluoroacetic anhydride more reactive than acetic anhydride in a nucleophilic substitution? Quora. [Link]
-
The Use Of Trifluoroacetic Anhydride And Related Compounds In Organic Syntheses. ACS Publications. [Link]
-
Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects. ACS Publications. [Link]
-
Trifluoromethanesulfonic anhydride and secondary amines. Reddit. [Link]
-
Derivatives of Piperazine. XXI. Syntheses of Some Unsymmetrical 1,4-Disubstituted-2-methylpiperazines. University of Florida. [Link]
-
Reaction of Piperazine with Trimethylacetic Arylcarboxylic Anhydride; A Convenient Method for Preparing Monoacylated Piperazine Derivatives. ResearchGate. [Link]
-
Efficient synthesis of piperazinyl amides of 18β-glycyrrhetinic acid. PMC - NIH. [Link]
-
Preparation of Mono-N-alkyl and -N-Acyl Piperazines by Non hydrolytic Cleavage of 1-Carbethoxypiperazines. ACS Publications. [Link]
-
Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects. PubMed Central. [Link]
- US2525223A - Preparation of n-substituted piperazines.
-
Design, Synthesis, and In Silico Insights of new 4-Piperazinylquinolines as Antiproliferative Agents against NCI Renal Cancer Cell Lines. IRIS UniPA. [Link]
-
Benzylpiperazine. Wikipedia. [Link]
-
Design, Synthesis, and In Silico Insights of new 4‐Piperazinylquinolines as Antiproliferative Agents against NCI Renal Cancer Cell Lines. PubMed Central. [Link]
-
BZP/piperazines drug profile. European Union. [Link]
-
Piperazine synthesis. Organic Chemistry Portal. [Link]
-
Design, synthesis, and SAR of N-((1-(4-(propylsulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide inhibitors of glycine transporter-1. PubMed. [Link]
-
Design, synthesis and mechanistic study of N-4-Piperazinyl Butyryl Thiazolidinedione derivatives of ciprofloxacin with Anticancer Activity via Topoisomerase I/II inhibition. PubMed Central. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Trifluoroacetic anhydride- an important organic reagent_Chemicalbook [chemicalbook.com]
- 3. Trifluoroacetic anhydride | 407-25-0 [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. Design, Synthesis, and In Silico Insights of new 4‐Piperazinylquinolines as Antiproliferative Agents against NCI Renal Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BZP/piperazines drug profile | www.euda.europa.eu [euda.europa.eu]
- 7. Efficient synthesis of piperazinyl amides of 18β-glycyrrhetinic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Page loading... [wap.guidechem.com]
Technical Support Center: N-(4-benzylpiperazin-1-yl)-2,2,2-trifluoroacetamide Synthesis
Welcome to the technical support center for the synthesis of N-(4-benzylpiperazin-1-yl)-2,2,2-trifluoroacetamide. This guide is designed for chemistry professionals engaged in drug discovery and development. Here, we address common challenges and frequently asked questions to help you optimize your reaction yield and purity. Our advice is grounded in established chemical principles and field-proven methodologies.
Reaction Overview
The synthesis of this compound is a standard N-acylation reaction. It involves the reaction of 1-benzylpiperazine with a trifluoroacetylating agent, most commonly trifluoroacetic anhydride (TFAA), in the presence of a non-nucleophilic base.
Caption: General reaction scheme for trifluoroacetylation of 1-benzylpiperazine.
The reaction proceeds via a nucleophilic acyl substitution mechanism, where the secondary amine of the piperazine ring attacks one of the electrophilic carbonyl carbons of TFAA.[1]
Troubleshooting Guide
This section addresses specific experimental issues in a direct question-and-answer format.
Question 1: My reaction yield is very low or I've recovered only starting material. What went wrong?
This is a common issue that can typically be traced to one of four key areas: reagent quality, the role of the base, stoichiometry, or reaction temperature.
-
Reagent Quality: Trifluoroacetic anhydride (TFAA) is highly reactive and susceptible to hydrolysis.[2] If exposed to atmospheric moisture, it will decompose to trifluoroacetic acid (TFA), which will not acylate the amine.
-
Solution: Always use a fresh bottle of TFAA or a freshly distilled reagent. Handle it under an inert atmosphere (e.g., nitrogen or argon) and use dry glassware and anhydrous solvents.[3]
-
-
Inadequate Base: A non-nucleophilic organic base, such as triethylamine (TEA) or pyridine, is crucial.[1][4] Its primary role is to neutralize the trifluoroacetic acid byproduct formed during the reaction. Without a base, the acid byproduct will protonate the starting 1-benzylpiperazine, rendering its nitrogen lone pair non-nucleophilic and effectively halting the reaction.
-
Solution: Ensure an appropriate base is used in sufficient quantity. A slight excess relative to the amine is recommended to drive the reaction to completion.
-
-
Incorrect Stoichiometry: The molar ratios of the reactants are critical for maximizing yield and minimizing side products.
-
Solution: Use a carefully measured stoichiometry. A slight excess of the acylating agent is often employed to ensure full conversion of the starting amine. Refer to the table below for a recommended starting point.
-
-
Sub-optimal Temperature: This reaction is highly exothermic. Adding the TFAA at room temperature can lead to uncontrolled side reactions and degradation of reactants.
-
Solution: The reaction should be cooled to 0 °C in an ice-water bath before the slow, dropwise addition of TFAA.[1][5] This allows for better control over the reaction exotherm. After the addition is complete, the reaction is typically allowed to warm to room temperature to ensure it proceeds to completion.[1]
-
| Reagent | Molar Equivalents (eq.) | Rationale |
| 1-Benzylpiperazine | 1.0 | The limiting reagent. |
| Trifluoroacetic Anhydride (TFAA) | 1.1 - 1.2 | A slight excess ensures complete consumption of the amine. |
| Triethylamine (TEA) | 1.2 - 1.5 | Neutralizes the acid byproduct, driving the reaction forward.[1][4] |
Question 2: My TLC analysis shows both starting material and product, even after several hours. How can I drive the reaction to completion?
An incomplete reaction suggests that a limiting factor is preventing the full conversion of your starting material.
-
Insufficient Reaction Time: While the initial reaction is fast, achieving full conversion can take time.
-
Solution: Monitor the reaction progress using a suitable analytical method like Thin Layer Chromatography (TLC) or LC-MS.[1] A typical duration is 1-3 hours of stirring at room temperature after the initial addition at 0 °C.[1] If starting material persists, allow the reaction to stir for a longer period (e.g., overnight), ensuring the setup is protected from moisture.
-
-
Poor Reagent Purity: As mentioned in the previous question, degraded TFAA is a primary cause of failed or incomplete reactions.
-
Solution: If extending the reaction time does not resolve the issue, consider re-running the experiment with a fresh, high-purity bottle of trifluoroacetic anhydride.
-
Question 3: The reaction worked, but it's a complex mixture and purification by column chromatography is difficult. How can I get a cleaner product?
A messy crude product often results from side reactions caused by improper technique or stoichiometry.
-
Excess Acylating Agent: Using a large excess of TFAA can lead to the formation of multiple byproducts and complicates the workup, as the unreacted TFAA must be quenched and removed.
-
Solution: Adhere strictly to the recommended stoichiometry (1.1 - 1.2 eq. of TFAA). Add the TFAA slowly and dropwise to the cooled reaction mixture to maintain control and prevent localized excess concentration.[1]
-
-
Hydrolysis During Workup: The trifluoroacetamide product can be susceptible to hydrolysis under strongly acidic or basic conditions, although it is generally more stable than a simple ester.[6]
-
Solution: Employ a standard aqueous workup. After the reaction is complete, dilute the mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Wash the organic layer sequentially with a mild base like saturated aqueous sodium bicarbonate (to remove excess TFAA and TFA), water, and finally brine.[7]
-
-
Persistent Impurities: Some impurities may co-elute with the product during chromatography.
-
Solution: If standard silica gel chromatography does not provide adequate separation, consider alternative purification methods such as recrystallization or using a different chromatography stationary phase. Ensure the crude residue is thoroughly dried after the aqueous workup before loading it onto the column.
-
Caption: A simplified troubleshooting workflow for low-yield reactions.
Frequently Asked Questions (FAQs)
Q1: What is the detailed mechanism for the trifluoroacetylation of an amine?
The reaction follows a nucleophilic acyl substitution pathway. The nitrogen atom of 1-benzylpiperazine acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of trifluoroacetic anhydride. This forms a tetrahedral intermediate which then collapses, expelling a trifluoroacetate anion as a leaving group and yielding the protonated amide product. The base then deprotonates the amide to give the final neutral product.[1]
Caption: Mechanism of nucleophilic acyl substitution for trifluoroacetylation.
Q2: Can I use trifluoroacetyl chloride instead of trifluoroacetic anhydride?
Yes, trifluoroacetyl chloride is also an effective reagent for this transformation and follows a similar reaction mechanism.[1] However, it is a toxic and corrosive gas at room temperature, which can make it less convenient to handle than liquid TFAA.[1][2] The choice between the two often comes down to laboratory availability and handling preference. If using trifluoroacetyl chloride, the byproduct will be HCl, which must also be neutralized by a base.
Q3: What are the best practices for handling and storing Trifluoroacetic Anhydride (TFAA)?
TFAA is a hazardous chemical that requires careful handling.
-
Safety: Always handle TFAA in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Reactivity: It reacts violently with water and alcohols.[2] Ensure all glassware is scrupulously dried before use.
-
Storage: Store TFAA in a tightly sealed container, often under an inert atmosphere, in a cool, dry, and well-ventilated area away from incompatible substances like strong bases or water.[4]
Q4: How do I prepare a sample for TLC analysis to monitor the reaction?
To monitor the reaction, take a small aliquot (a drop) from the reaction mixture using a glass capillary. Dilute this aliquot in a small vial with a suitable solvent like ethyl acetate or dichloromethane. Spot this diluted solution on a TLC plate alongside spots of your starting material (1-benzylpiperazine) and, if available, a reference standard of the product. A typical eluent system for this analysis would be a mixture of ethyl acetate and hexanes (e.g., 30:70 v/v), which can be adjusted as needed for optimal separation.
Detailed Experimental Protocol
This protocol provides a general method for the synthesis. All operations should be performed in a chemical fume hood.
Materials:
-
1-Benzylpiperazine (1.0 eq.)
-
Trifluoroacetic Anhydride (TFAA) (1.1 eq.)
-
Triethylamine (TEA) (1.2 eq.)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Procedure:
-
Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add 1-benzylpiperazine (1.0 eq.) and dissolve it in anhydrous dichloromethane (DCM).
-
Add Base: Add triethylamine (1.2 eq.) to the solution.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.[1]
-
Addition of TFAA: Slowly add trifluoroacetic anhydride (1.1 eq.) dropwise to the cooled, stirring solution over 15-20 minutes. Monitor the internal temperature to ensure it does not rise significantly.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Let it stir for 2-3 hours.[1] Monitor the reaction's completion by TLC or LC-MS.
-
Workup - Quenching: Once the reaction is complete, carefully pour the mixture into a separatory funnel containing saturated aqueous sodium bicarbonate solution to quench any unreacted TFAA.
-
Workup - Extraction: Extract the aqueous layer with DCM (3x). Combine the organic layers.
-
Workup - Washing: Wash the combined organic layers with water and then with brine.[7]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude residue by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure this compound.
References
-
Restek. (n.d.). Acylation Derivatization Reagent, TFAA (Trifluoroacetic Acid Anhydride), 10x1 g Vials, 10-pk. Restek. Retrieved from [Link]
- U.S. Patent No. 4,758,623. (1988). Trifluoroacetylation of unhindered primary and secondary amines and polymer-bound trifluoroacetylation reagents. Google Patents.
-
Collina, S., Grosa, G., Gaggeri, F., et al. (2018). Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects. Molecules, 23(10), 2697. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Trifluoroacetamides. Organic Chemistry Portal. Retrieved from [Link]
- European Patent No. EP0847999B1. (2002). N-benzylpiperazine derivatives, process for their preparation and pharmaceutical compositions containing them. Google Patents.
- Chinese Patent No. CN1634901A. (2005). Process for preparing N-benzyl piperazine. Google Patents.
-
Kent, S. B., Mitchell, A. R., & Engelhard, M. (1979). Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis. The Journal of Organic Chemistry, 44(21), 3850-3854. Retrieved from [Link]
-
Nielsen, S. F., & Nielsen, J. (2001). A Simple Synthesis of N-Alkylpiperazines. ResearchGate. Retrieved from [Link]
-
Mohamed, S. K., et al. (2017). Synthesis of N-benzyl-2,2,2-trifluoroacetamide. ResearchGate. Retrieved from [Link]
- Korean Patent No. KR101083935B1. (2011). Trifluoroacetylation for amines. Google Patents.
-
Wiebe, N. J., et al. (2020). Synthesis of Trifluoroacetamidoketones by Acylation of Ferrocene with In Situ Protected Amino Acids. The Journal of Organic Chemistry, 85(21), 13637-13646. Retrieved from [Link]
-
Moini Jazani, A. (2016). Is ester stable enough during the deprotection of trifluoroacetamide by basic hydrolysis? ResearchGate. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Trifluoroacetic anhydride- an important organic reagent_Chemicalbook [chemicalbook.com]
- 3. US4758623A - Trifluoroacetylation of unhindered primary and secondary amines and polymer-bound trifluoroacetylation reagents - Google Patents [patents.google.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
stability issues of N-(4-benzylpiperazin-1-yl)-2,2,2-trifluoroacetamide in solution
This technical support guide is designed for researchers, scientists, and drug development professionals working with N-(4-benzylpiperazin-1-yl)-2,2,2-trifluoroacetamide. Here, we address potential stability issues you may encounter when handling this compound in solution. The information provided is synthesized from established chemical principles and data on the constituent functional groups—the trifluoroacetamide moiety and the benzylpiperazine core.
Introduction
This compound is a molecule that combines the structural features of a benzylpiperazine and a trifluoroacetamide. While specific stability data for this exact molecule is not extensively published, its susceptibility to degradation can be inferred from the known chemical behavior of these two key functional groups. The primary stability concerns are the hydrolysis of the trifluoroacetamide bond and the oxidative or thermal degradation of the piperazine ring. This guide provides a framework for identifying, troubleshooting, and mitigating these potential stability issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in solution?
A1: The two most probable degradation pathways are:
-
Hydrolysis of the trifluoroacetamide group: This is a common reaction for trifluoroacetamides, especially under basic or strongly acidic conditions, yielding 1-amino-4-benzylpiperazine and trifluoroacetic acid.[1][2]
-
Oxidation of the piperazine ring: The piperazine moiety can be susceptible to oxidation, particularly at the nitrogen atoms or the benzylic carbon. This can be accelerated by the presence of oxygen, metal ions, or light.[3][4]
Q2: What solution conditions should I avoid to minimize degradation?
A2: To enhance the stability of your compound in solution, it is advisable to:
-
Maintain a neutral pH: Avoid strongly acidic or basic conditions to prevent hydrolysis of the trifluoroacetamide group.[1]
-
Protect from light: Store solutions in amber vials or in the dark to minimize the risk of photolytic degradation.
-
Use deoxygenated solvents: Purging solvents with an inert gas like nitrogen or argon can reduce oxidative degradation.[4]
-
Control temperature: Store solutions at recommended low temperatures (e.g., 2-8 °C or frozen) to slow down both hydrolysis and potential thermal degradation.[5][6]
Q3: How can I detect degradation of my compound?
A3: Degradation can be monitored using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC), preferably coupled with a mass spectrometer (MS). The appearance of new peaks or a decrease in the peak area of the parent compound over time is indicative of degradation.
Troubleshooting Guide
| Observed Issue | Plausible Cause | Recommended Action |
| A new, more polar peak appears in my HPLC chromatogram after storing the sample in a basic buffer. | Hydrolysis of the trifluoroacetamide group to form 1-amino-4-benzylpiperazine. | 1. Confirm the identity of the new peak using LC-MS. The expected mass would correspond to 1-amino-4-benzylpiperazine. 2. If confirmed, prepare fresh solutions in a neutral or slightly acidic (pH 5-6) buffer for your experiments. 3. If basic conditions are required, use the solution immediately after preparation and keep it cold. |
| I observe multiple new peaks and a decrease in the parent compound peak after prolonged storage at room temperature in an aqueous solution. | Oxidative degradation of the piperazine ring and/or hydrolysis. | 1. Analyze the sample by LC-MS to identify the degradation products. Look for masses corresponding to N-oxides or hydroxylated species. 2. Conduct a forced degradation study (see protocol below) to systematically identify the degradation pathways. 3. For future work, store stock solutions in an organic solvent like acetonitrile or DMSO at -20°C and prepare aqueous dilutions fresh for each experiment. |
| My solution has developed a yellow tint over time. | Potential formation of colored degradation products from oxidation of the piperazine or benzyl moiety. | 1. Investigate the solution purity by HPLC-UV/Vis, checking for new peaks in the chromatogram. 2. If degradation is confirmed, discard the solution. 3. To prevent this, consider adding antioxidants (with caution, as they may interfere with some assays) or ensure storage under an inert atmosphere. |
Visualizing Degradation Pathways
The following diagrams illustrate the likely degradation pathways for this compound.
Caption: Potential degradation pathways of the target compound.
Experimental Protocol: Forced Degradation Study
A forced degradation study is essential to understand the intrinsic stability of a molecule and to develop stability-indicating analytical methods.[7][8]
Objective: To investigate the degradation of this compound under various stress conditions.
Materials:
-
This compound
-
HPLC grade water, acetonitrile, methanol
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Calibrated HPLC-UV/MS system
-
pH meter
-
Temperature-controlled oven and photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of the compound at 1 mg/mL in acetonitrile or methanol.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at room temperature for 2 hours. Given the lability of the trifluoroacetamide, a shorter time and lower temperature are recommended initially.[1]
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place a solid sample of the compound and a solution in a temperature-controlled oven at 60°C for 48 hours.
-
Photolytic Degradation: Expose a solid sample and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (as per ICH Q1B guidelines).
-
-
Sample Analysis:
-
At appropriate time points (e.g., 0, 2, 8, 24 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acidic and basic samples before analysis.
-
Dilute all samples to a suitable concentration with the mobile phase.
-
Analyze by a validated stability-indicating HPLC-UV/MS method.
-
-
Data Evaluation:
-
Calculate the percentage degradation by comparing the peak area of the parent compound in stressed samples to an unstressed control.
-
Identify major degradation products using the mass spectral data.
-
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Stability of Synthetic Piperazines in Human Whole Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rjptonline.org [rjptonline.org]
- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Technical Support Center: N-(4-benzylpiperazin-1-yl)-2,2,2-trifluoroacetamide Experiments
Welcome to the technical support center for N-(4-benzylpiperazin-1-yl)-2,2,2-trifluoroacetamide. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshoot common issues encountered during the synthesis, purification, and characterization of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of trifluoroacetylation for a compound like 1-benzylpiperazine?
A1: Trifluoroacetylation serves multiple purposes in organic synthesis and drug development. For 1-benzylpiperazine, the introduction of a trifluoroacetyl group can act as a stable protecting group for the secondary amine.[1] Additionally, the trifluoromethyl (-CF₃) moiety is a key structural motif in many pharmaceuticals as it can enhance metabolic stability, bioavailability, and binding affinity by modifying the molecule's lipophilicity and electrostatic interactions.[1] It can also increase the volatility of the compound, which can be advantageous for analytical techniques like gas chromatography (GC).[2]
Q2: What are the main safety precautions when working with trifluoroacetic anhydride (TFAA)?
A2: Trifluoroacetic anhydride (TFAA) is a corrosive, moisture-sensitive, and volatile liquid that is toxic by inhalation.[2][3] It reacts violently with water, alcohols, and bases.[4] All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn.[4] Ensure all glassware is scrupulously dried to prevent a violent reaction with any residual water.[1]
Q3: Is the trifluoroacetamide group stable?
A3: The trifluoroacetamide group is generally stable under a range of conditions, making it an effective protecting group.[1] However, it can be cleaved under specific basic conditions, such as treatment with sodium hydroxide, potassium carbonate in methanol/water, or ammonia in methanol.[5] It can also be susceptible to hydrolysis under mild acidic conditions, a factor to consider in subsequent reaction steps or during purification.[6]
Synthesis Troubleshooting
This section addresses common problems encountered during the synthesis of this compound. The typical synthetic route involves the acylation of 1-benzylpiperazine with a trifluoroacetylating agent.
Reaction Monitoring and Completion
Q4: My TLC analysis shows multiple spots, and the starting material is not fully consumed. What could be the issue?
A4: Incomplete conversion is a common issue that can arise from several factors:
-
Insufficient Reagent: The trifluoroacetylating agent, such as trifluoroacetic anhydride (TFAA), is highly reactive and can be quenched by moisture. Ensure you are using a sufficient excess (typically 1.1-1.5 equivalents) of high-quality, anhydrous TFAA.[1]
-
Reaction Temperature: The reaction is often performed at 0 °C to control the exotherm and then allowed to warm to room temperature.[1] If the reaction is too cold, it may proceed very slowly. Conversely, if it gets too hot, side reactions may occur.
-
Base Stoichiometry: A tertiary amine base like triethylamine (TEA) is typically added to scavenge the trifluoroacetic acid byproduct.[1] Ensure at least one equivalent of base is used.
-
Moisture Contamination: Water in the solvent, glassware, or starting materials will react with TFAA, reducing its effective concentration. Always use anhydrous solvents and dry glassware.[1][4]
Side Reactions and Impurity Profile
Q5: I observe a significant amount of a polar baseline material on my TLC plate. What is this likely to be?
A5: The polar baseline material is often the triethylammonium trifluoroacetate salt, which is a byproduct of the reaction. This salt is highly polar and will not move significantly on a silica gel TLC plate with typical organic solvent systems. It is usually removed during the aqueous workup.
Q6: After workup, my crude product appears to be an oil or a waxy solid. Is this normal?
A6: Yes, it is not uncommon for piperazine derivatives to be oily or low-melting solids, which can make purification challenging.[7] The physical form will depend on the purity of the crude product.
Purification Troubleshooting
Purification of this compound can be challenging due to its basic piperazine nitrogen and the polarity imparted by the trifluoroacetamide group.
Column Chromatography
Q7: My compound is streaking or tailing badly on the silica gel column. How can I improve the separation?
A7: Tailing is a frequent issue when purifying basic compounds like piperazine derivatives on acidic silica gel.[7] This is due to strong interactions between the basic nitrogen of the piperazine ring and the acidic silanol groups on the silica surface.[7] To mitigate this, you can:
-
Add a Basic Modifier: Incorporate a small amount (0.1-1% v/v) of a basic modifier like triethylamine (TEA) or a few drops of ammonia solution into your eluent system.[7] This will compete with your compound for the active sites on the silica, leading to a more symmetrical peak shape.
-
Use a Different Stationary Phase: Consider using a less acidic stationary phase, such as neutral alumina, or a reverse-phase column if the compound is sufficiently non-polar.
Recrystallization
Q8: I am struggling to find a suitable solvent system for recrystallization. The product either oils out or remains in solution.
A8: Finding the right recrystallization solvent for polar, fluorinated molecules can be difficult.[8] Here is a systematic approach:
-
Solvent Screening: Test the solubility of your crude product in a range of solvents with varying polarities (e.g., hexanes, ethyl acetate, dichloromethane, methanol, water) at room temperature and at their boiling points. An ideal solvent will show poor solubility at low temperatures and high solubility at elevated temperatures.[9]
-
Two-Solvent System: If a single solvent is not effective, try a two-solvent system.[8] Dissolve your compound in a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is insoluble) until the solution becomes turbid. Gently heat until the solution is clear again, and then allow it to cool slowly.[10]
-
Oiling Out: If the compound "oils out" instead of crystallizing, it means the boiling point of the solvent is higher than the melting point of your compound.[10] Try using a lower-boiling point solvent or a larger volume of the current solvent.
Table 1: Common Recrystallization Solvents and Their Properties
| Solvent | Boiling Point (°C) | Polarity Index | Notes |
| Hexanes | ~69 | 0.1 | Good for non-polar compounds. |
| Ethyl Acetate | 77 | 4.4 | A versatile solvent of medium polarity. |
| Dichloromethane | 40 | 3.1 | A good solvent for many organic compounds, but has a low boiling point. |
| Isopropanol | 82 | 3.9 | Can be a good choice for moderately polar compounds. |
| Ethanol | 78 | 4.3 | Similar to isopropanol, often used in combination with water. |
Alternative Purification Methods
Q9: Column chromatography and recrystallization are not giving me the desired purity. What else can I try?
A9: If conventional methods fail, consider these alternatives:
-
Salt Formation: Since the product contains a basic piperazine nitrogen, you can form a salt by treating it with an acid like hydrochloric acid or fumaric acid.[7] These salts are often crystalline and can be purified by recrystallization. The purified salt can then be neutralized to regenerate the free base.[7]
-
Trituration: You can wash or triturate the crude oily product with a solvent in which the impurities are soluble but your desired compound is not.[7] For example, washing with cold hexanes or ether can remove non-polar impurities.
Characterization Issues
Q10: The peaks in my ¹H NMR spectrum are broad, especially for the piperazine protons. Is this a purity issue?
A10: While broad peaks can indicate impurities, in the case of N-acyl piperazines, they are often due to dynamic NMR effects.[11][12]
-
Amide Bond Rotation: The C-N bond of the trifluoroacetamide has a partial double bond character, which restricts rotation. This can lead to the presence of different rotational conformers (rotamers) that are slowly interconverting on the NMR timescale, resulting in broad peaks or even multiple sets of peaks for the same protons.[11][12]
-
Piperazine Ring Inversion: The piperazine ring can undergo chair-to-chair interconversion. If this process is slow on the NMR timescale, it can also lead to peak broadening.[12]
To confirm if this is a dynamic effect, you can acquire a variable-temperature (VT) NMR spectrum. As the temperature is increased, the rate of interconversion increases, and the broad peaks should coalesce into sharper signals.[12]
Protocols
Protocol 1: Synthesis of this compound
This protocol is a general guideline and may require optimization.
Materials:
-
1-Benzylpiperazine
-
Trifluoroacetic anhydride (TFAA)
-
Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve 1-benzylpiperazine (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar.
-
Add triethylamine (1.1 eq) to the solution.
-
Cool the reaction mixture to 0 °C using an ice-water bath.
-
Slowly add trifluoroacetic anhydride (1.2 eq) dropwise to the cooled, stirring solution. Monitor for any exotherm.
-
Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench by slowly adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Separate the organic layer and dry it over anhydrous MgSO₄ or Na₂SO₄.
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
Protocol 2: Purification by Column Chromatography with Basic Modifier
Procedure:
-
Prepare a slurry of silica gel in the chosen eluent (e.g., hexanes/ethyl acetate).
-
Add 0.5% (v/v) of triethylamine to the eluent.
-
Pack a flash chromatography column with the silica gel slurry.
-
Dissolve the crude product in a minimal amount of DCM or the eluent.
-
Load the dissolved crude product onto the column.
-
Elute the column with the TEA-modified eluent, collecting fractions.
-
Monitor the fractions by TLC.
-
Combine the pure fractions and remove the solvent and TEA under reduced pressure.
Visual Workflows
Caption: General experimental workflow for the synthesis of this compound.
Caption: Decision tree for the purification of this compound.
References
- BenchChem. (2025).
- BenchChem. (2025).
- Guidechem. (2021). How can Trifluoroacetamide be easily removed as a protecting group?.
- Stewart, C. D., & White, N. G. (n.d.).
- BenchChem. (2025). Application Notes: Trifluoroacetylation of Amines using Trifluoroacetyl Chloride.
- BenchChem. (2025).
- SIELC Technologies. (n.d.). Separation of Piperazine, 1,4-bis(4-nitrosophenyl)- on Newcrom R1 HPLC column.
- ResearchGate. (2016). Can I deprotect trifluoroacetamide by alkaline hydrolysis if I have tertiary bromide group in my structure?.
- ResearchGate. (2016). Is ester stable enough during the deprotection of trifluoroacetamide by basic hydrolysis?.
- Journal of Chemical and Pharmaceutical Research. (n.d.).
- Towson University. (n.d.).
- ChemicalBook. (n.d.). Trifluoroacetic anhydride- an important organic reagent.
- NIH. (n.d.).
- Santa Cruz Biotechnology. (n.d.). Trifluoroacetic anhydride.
- Carl ROTH. (n.d.).
- Common Organic Chemistry. (n.d.). Trifluoroacetic Anhydride (TFAA).
- ACS Publications. (2023). Mechanochemical Defluorinative Arylation of Trifluoroacetamides: An Entry to Aromatic Amides. The Journal of Organic Chemistry.
- Google Patents. (n.d.).
- University of Colorado Boulder. (n.d.).
- Sigma-Aldrich. (n.d.). tfaa.pdf.
- ResearchGate. (n.d.). Synthesis of N-benzyl-2,2,2-trifluoroacetamide.
- Organic Chemistry Portal. (n.d.). Trifluoroacetamides.
- Google Patents. (n.d.).
- NIH. (n.d.).
- Organic Syntheses Procedure. (1977). L-Tyrosine, N-(trifluoroacetyl).
- Chemistry LibreTexts. (2023).
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- Advanced Chemical Intermediates Ltd. (n.d.). N-[4-(4-Acetyl-piperazin-1-yl)-2-fluoro-benzyl]-N-cyclobutyl-C-phenyl-methanesulfonamide.
- MDPI. (n.d.). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines.
- NIH. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. PMC.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Trifluoroacetic anhydride- an important organic reagent_Chemicalbook [chemicalbook.com]
- 3. Trifluoroacetic Anhydride (TFAA) [commonorganicchemistry.com]
- 4. carlroth.com [carlroth.com]
- 5. Page loading... [wap.guidechem.com]
- 6. Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Recrystallization [sites.pitt.edu]
- 10. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Trifluoroacetamide Synthesis
Welcome to the Technical Support Center for Trifluoroacetamide Synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of trifluoroacetamides. As Senior Application Scientists, we have compiled this guide based on a synthesis of established literature and practical field experience to provide you with robust troubleshooting strategies and in-depth technical insights.
Frequently Asked Questions (FAQs)
Here are some of the most common questions we receive regarding trifluoroacetamide synthesis:
Q1: My reaction is sluggish or incomplete. What are the likely causes?
An incomplete reaction can often be traced back to a few key factors:
-
Insufficiently activated trifluoroacetylating agent: Reagents like trifluoroacetic anhydride (TFAA) are highly susceptible to hydrolysis. Ensure your TFAA is fresh or has been properly stored under anhydrous conditions.
-
Poor nucleophilicity of the amine: Sterically hindered or electron-deficient amines will react more slowly. In these cases, you may need to employ more forcing reaction conditions, such as elevated temperatures or a more potent acylating agent.
-
Inappropriate solvent or base: The choice of solvent and base can significantly impact reaction kinetics. Aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are generally preferred. The base, typically a non-nucleophilic amine like triethylamine or diisopropylethylamine, should be used in stoichiometric amounts to neutralize the trifluoroacetic acid byproduct.
Q2: I'm observing significant side product formation. What are the common side reactions?
The most prevalent side reactions in trifluoroacetamide synthesis include:
-
Over-acylation: Primary amines can be di-acylated, especially if an excess of the trifluoroacetylating agent is used. Careful control of stoichiometry is crucial.
-
Formation of mixed anhydrides: When using trifluoroacetic anhydride with carboxylic acids, mixed anhydrides can form, leading to a mixture of acylated products.[1]
-
Racemization: For chiral amines, especially amino acids, racemization can be a significant issue, particularly under harsh basic conditions or with certain activating agents.[2]
Q3: My final product is difficult to purify. What are some common impurities and how can I remove them?
Common impurities include unreacted starting materials, the trifluoroacetic acid byproduct, and any side products.
-
Excess Trifluoroacetic Acid (TFA): TFA can often be removed by aqueous workup with a mild base like sodium bicarbonate, followed by extraction. For volatile compounds, co-evaporation with a non-polar solvent can be effective.[3]
-
Unreacted Amine: If the starting amine is not very polar, it can be challenging to separate from the trifluoroacetamide product. A mild acid wash during workup can protonate the amine, allowing it to be extracted into the aqueous phase.
-
Side Products: Chromatographic techniques like flash column chromatography are often necessary to separate the desired product from structurally similar side products.
Q4: Is the trifluoroacetamide group stable to my subsequent reaction conditions?
The trifluoroacetyl group is known for its unique stability profile. It is generally stable to strongly acidic conditions, making it orthogonal to other acid-labile protecting groups like Boc.[4] However, it is readily cleaved under mild basic conditions, such as treatment with aqueous piperidine, sodium hydroxide, or potassium carbonate in alcoholic solvents.[4][5]
In-Depth Troubleshooting Guides
Stage 1: Reagent Selection and Handling
The success of your trifluoroacetamide synthesis begins with the proper selection and handling of your reagents.
Pitfall 1.1: Hydrolysis of the Trifluoroacetylating Agent
-
Causality: Trifluoroacetic anhydride (TFAA) is extremely reactive towards water, leading to the formation of trifluoroacetic acid, which will not acylate your amine.[6][7]
-
Troubleshooting:
-
Always use freshly opened or distilled TFAA.
-
Handle the reagent under an inert atmosphere (e.g., nitrogen or argon).
-
Use anhydrous solvents and ensure all glassware is thoroughly dried.
-
-
Self-Validation: A simple check for the activity of your TFAA is to react a small amount with a test amine and monitor the reaction by TLC or LC-MS.
Pitfall 1.2: Inappropriate Choice of Trifluoroacetylating Agent
-
Causality: While TFAA is a common choice, for sensitive substrates, its high reactivity can lead to side reactions. Other reagents offer milder conditions.
-
Troubleshooting:
Stage 2: Reaction Setup and Execution
Careful control of reaction parameters is critical to achieving a high yield of your desired product.
Pitfall 2.1: Incomplete Reaction and Low Yield
-
Causality: As mentioned in the FAQs, this can be due to several factors. The following workflow can help diagnose the issue.
Caption: Troubleshooting workflow for incomplete trifluoroacetylation.
-
Troubleshooting:
-
Verify Reagents: Confirm the purity and reactivity of your starting materials.
-
Optimize Conditions: Ensure your solvent is anhydrous and your base is non-nucleophilic and added in the correct stoichiometry. Cooling the reaction to 0 °C before the addition of TFAA can help control the initial exotherm and minimize side reactions.[6]
-
Address Substrate Reactivity: For less reactive amines, consider increasing the reaction temperature or switching to a more potent acylating agent.
-
Pitfall 2.2: Racemization of Chiral Centers
-
Causality: The use of a strong base or high temperatures can lead to the epimerization of stereocenters, particularly at the alpha-position of amino acids.[2]
-
Troubleshooting:
-
Use a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA).
-
Maintain a low reaction temperature (0 °C to room temperature).
-
Minimize reaction time.
-
-
Self-Validation: The enantiomeric excess of the product should be determined by chiral HPLC or by derivatization with a chiral auxiliary followed by NMR analysis.
Stage 3: Work-up and Purification
The work-up and purification steps are crucial for isolating your trifluoroacetamide in high purity.
Pitfall 3.1: Difficulty in Removing Trifluoroacetic Acid (TFA)
-
Causality: TFA is a common byproduct and can be persistent, especially if your product is also acidic or has a high affinity for TFA.
-
Troubleshooting:
-
Aqueous Wash: A wash with a saturated aqueous solution of sodium bicarbonate is typically effective.
-
Ether Precipitation: For peptide synthesis, precipitation in cold diethyl ether is a standard method to remove TFA and other scavengers.[3]
-
Ion-Exchange Chromatography: For particularly stubborn cases, ion-exchange chromatography can be employed.
-
Pitfall 3.2: Hydrolysis of the Trifluoroacetamide Product
-
Causality: While generally stable, the trifluoroacetamide group can be susceptible to hydrolysis under certain work-up or purification conditions, especially if strong bases are used.[5]
-
Troubleshooting:
-
Use mild basic conditions for any aqueous washes (e.g., saturated NaHCO₃).
-
Avoid prolonged exposure to strong bases during purification.
-
If basic conditions are required for deprotection of another group, be aware that the trifluoroacetamide may also be cleaved.[10]
-
Experimental Protocols
Protocol 1: Standard Trifluoroacetylation of a Primary Amine
This protocol describes a general procedure for the trifluoroacetylation of a primary amine using trifluoroacetic anhydride.
Materials:
-
Primary Amine
-
Trifluoroacetic Anhydride (TFAA)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated Aqueous Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
Procedure:
-
Dissolve the primary amine (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add TEA or DIPEA (1.1 eq) dropwise to the stirred solution.
-
Slowly add TFAA (1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography if necessary.
Caption: Workflow for standard trifluoroacetylation.
Protocol 2: Deprotection of a Trifluoroacetamide
This protocol outlines a general procedure for the cleavage of a trifluoroacetyl group under basic conditions.
Materials:
-
Trifluoroacetamide
-
Potassium Carbonate (K₂CO₃)
-
Methanol
-
Water
-
1 M Hydrochloric Acid (HCl)
-
Ethyl Acetate
Procedure:
-
Dissolve the trifluoroacetamide (1.0 eq) in a mixture of methanol and water.
-
Add potassium carbonate (2-3 eq) to the solution.
-
Stir the mixture at room temperature for 4-6 hours, monitoring the reaction by TLC or LC-MS.
-
Once the reaction is complete, neutralize the mixture with 1 M HCl.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous layer with ethyl acetate.
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected amine.[4]
Quantitative Data Summary
| Parameter | Condition | Expected Outcome | Potential Pitfall | Reference |
| Reagent Stoichiometry | 1.1 eq TFAA, 1.1 eq Base | High conversion | Over-acylation with >1.2 eq TFAA | [6] |
| Reaction Temperature | 0 °C to RT | Good selectivity | Increased side products at > RT | [11] |
| Deprotection (Base) | K₂CO₃/MeOH/H₂O, RT | Clean deprotection | Ester hydrolysis if present | [5][10] |
| Deprotection (Acid) | Strong Acid (e.g., HCl) | TFA group stable | Cleavage of other acid-labile groups | [4] |
References
-
Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]
- Google Patents. (1986). US4595541A - Process for the preparation of trifluoroacetic anhydride.
-
Common Organic Chemistry. (n.d.). Trifluoroacetic Anhydride (TFAA). Retrieved from [Link]
- Google Patents. (2013). WO2013123526A1 - Use of trifluoroacetamide for n-terminal protection.
-
Wikipedia. (n.d.). Trifluoroacetic anhydride. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Trifluoroacetamides. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Optimizing Organic Synthesis: The Power of Trifluoroacetamide as a Reagent. Retrieved from [Link]
-
ResearchGate. (2002). Trifluoroacetyl-Activated Nitrogen-Nitrogen Bond Cleavage of Hydrazines by Samarium(II) Iodide. Retrieved from [Link]
-
Semantic Scholar. (2005). In situ preparation of mixed anhydrides containing the trifluoroacetyl moiety. Application to the esterification of cholesterol and phenol. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of trifluoroacetamide. Retrieved from [Link]
-
ACS Publications. (2023). Synthesis of Trifluoroacetamidoketones by Acylation of Ferrocene with In Situ Protected Amino Acids. The Journal of Organic Chemistry. Retrieved from [Link]
- Google Patents. (2015). US20150011778A1 - Use of trifluoroacetamide for n-terminal protection.
-
PubMed Central. (2023). Mechanochemical Defluorinative Arylation of Trifluoroacetamides: An Entry to Aromatic Amides. Retrieved from [Link]
-
Aapptec. (n.d.). Post Cleavage Purification and Analysis of Peptides; TFA removal. Retrieved from [Link]
-
ResearchGate. (2016). Can I deprotect trifluoroacetamide by alkaline hydrolysis if I have tertiary bromide group in my structure? Retrieved from [Link]
-
ACS Publications. (1981). Mechanisms and Prevention of Trifluoroacetylation in Solid-Phase Peptide Synthesis. Biochemistry. Retrieved from [Link]
-
ResearchGate. (2007). The Use of Trifluoroacetyl as an N‐ and O‐Protecting Group during the Synthesis of Energetic Compounds containing Nitramine and/or Nitrate Ester Groups. Retrieved from [Link]
-
ResearchGate. (2016). Is ester stable enough during the deprotection of trifluoroacetamide by basic hydrolysis? Retrieved from [Link]
-
ACS Publications. (2000). New Stable Reagents for the Nucleophilic Trifluoromethylation. 1. Trifluoromethylation of Carbonyl Compounds with N-Formylmorpholine Derivatives. Organic Letters. Retrieved from [Link]
-
Beilstein Journals. (2010). Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. Retrieved from [Link]
-
National Institutes of Health. (2014). Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides. Retrieved from [Link]
- Google Patents. (1988). US4758623A - Trifluoroacetylation of unhindered primary and secondary amines and polymer-bound trifluoroacetylation reagents.
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. US4758623A - Trifluoroacetylation of unhindered primary and secondary amines and polymer-bound trifluoroacetylation reagents - Google Patents [patents.google.com]
- 3. peptide.com [peptide.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Page loading... [guidechem.com]
- 6. Trifluoroacetic Anhydride (TFAA) [commonorganicchemistry.com]
- 7. Trifluoroacetic anhydride- an important organic reagent_Chemicalbook [chemicalbook.com]
- 8. US20150011778A1 - Use of trifluoroacetamide for n-terminal protection - Google Patents [patents.google.com]
- 9. Trifluoroacetamides [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. prepchem.com [prepchem.com]
Technical Support Center: N-(4-benzylpiperazin-1-yl)-2,2,2-trifluoroacetamide Synthesis
Last Updated: January 16, 2026
Introduction
Welcome to the technical support center for the synthesis and reaction condition optimization of N-(4-benzylpiperazin-1-yl)-2,2,2-trifluoroacetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols. The trifluoroacetyl group is a crucial moiety in medicinal chemistry, often used to enhance the bioactivity and stability of drug candidates.[1][2] This document aims to be a comprehensive resource, grounded in established scientific principles and practical laboratory experience, to facilitate a smooth and successful synthesis.
Core Reaction Overview
The synthesis of this compound involves the acylation of 1-benzylpiperazine with a trifluoroacetylating agent. The general reaction is a nucleophilic acyl substitution where the secondary amine of the piperazine ring attacks the electrophilic carbonyl carbon of the trifluoroacetyl group.
Caption: General nucleophilic acyl substitution mechanism.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, providing potential causes and actionable solutions.
Low or No Product Yield
| Potential Cause | Troubleshooting Steps & Explanation |
| Poor Quality of Starting Materials | Verify the purity of 1-benzylpiperazine. Impurities can interfere with the reaction. Consider purification by distillation or recrystallization if necessary. Check the trifluoroacetylating agent. Trifluoroacetic anhydride (TFAA) is highly reactive and sensitive to moisture.[3] Use a fresh bottle or redistill if contamination is suspected. Ethyl trifluoroacetate is less reactive and may require more forcing conditions.[4][5] |
| Incorrect Stoichiometry | Ensure accurate measurement of reagents. Use a slight excess (1.1-1.5 equivalents) of the trifluoroacetylating agent to drive the reaction to completion.[6] However, a large excess can lead to side reactions and purification difficulties. |
| Suboptimal Reaction Temperature | Control the reaction temperature. The acylation is often exothermic.[6] Running the reaction at 0 °C initially and then allowing it to warm to room temperature is a common practice to control the reaction rate and minimize side products. For less reactive agents like ethyl trifluoroacetate, heating may be necessary.[7][8] |
| Inadequate Mixing | Ensure efficient stirring. In heterogeneous mixtures, proper agitation is crucial for bringing the reactants into contact. Use an appropriate stir bar and stir rate for the reaction scale. |
| Presence of Water | Maintain anhydrous conditions. Water will react with highly reactive trifluoroacetylating agents like TFAA, quenching the reagent and reducing the yield.[3] Dry all glassware thoroughly and use anhydrous solvents. |
Formation of Multiple Products (Impure Product)
| Potential Cause | Troubleshooting Steps & Explanation |
| Side Reactions | Control the reaction temperature. Overheating can lead to decomposition or the formation of undesired byproducts. Consider the choice of base. If a base is used, ensure it is non-nucleophilic (e.g., triethylamine, pyridine) to avoid it competing with the piperazine nucleophile.[6] The base is crucial for scavenging the acid byproduct (e.g., HCl if using trifluoroacetyl chloride), driving the reaction forward.[6] |
| Di-acylation | While less common for piperazines with one secondary amine, ensure the stoichiometry of the trifluoroacetylating agent is not excessively high. |
| Starting Material Contamination | Analyze starting materials by NMR or GC-MS before use. Impurities in the 1-benzylpiperazine will lead to corresponding trifluoroacetylated impurities. |
| Degradation of Product | Check the work-up procedure. Prolonged exposure to strong acids or bases during work-up can potentially degrade the product. Neutralize the reaction mixture carefully and extract the product promptly. |
Difficult Product Purification
| Potential Cause | Troubleshooting Steps & Explanation |
| Product is too polar/non-polar for chosen chromatography conditions | Optimize your chromatography method. Use Thin Layer Chromatography (TLC) with different solvent systems (e.g., varying ratios of ethyl acetate/hexanes, dichloromethane/methanol) to find the optimal conditions for separation before attempting column chromatography.[7][9] |
| Co-elution of impurities | Consider alternative purification methods. If chromatography is ineffective, recrystallization from a suitable solvent system could be an option. The choice of solvent will depend on the product's solubility. |
| Product is an oil instead of a solid | Attempt to induce crystallization. Scratching the inside of the flask with a glass rod at the solvent-air interface can sometimes initiate crystallization. Seeding with a small crystal of the pure product (if available) is also effective. If it remains an oil, purification by column chromatography is the standard approach. |
| Residual Trifluoroacetic Acid | Perform an aqueous wash with a mild base. A wash with a saturated sodium bicarbonate solution during the work-up will neutralize and remove any remaining trifluoroacetic acid.[10] |
Frequently Asked Questions (FAQs)
Q1: What is the best trifluoroacetylating agent for this reaction?
A1: The choice of trifluoroacetylating agent depends on the desired reactivity and reaction conditions.
-
Trifluoroacetic Anhydride (TFAA): This is a highly reactive and common reagent for trifluoroacetylation.[10][11] It generally provides high yields under mild conditions. However, it is corrosive and moisture-sensitive.[3]
-
Ethyl Trifluoroacetate: This is a less reactive, more stable, and easier-to-handle liquid.[4][8] The reaction may require heating and a catalyst, such as 4-dimethylaminopyridine (DMAP), to proceed at a reasonable rate.[5]
-
Trifluoroacetyl Chloride: This is a toxic and corrosive gas that requires careful handling.[6] It generates HCl as a byproduct, which must be neutralized by a base.[6]
For most laboratory-scale syntheses, TFAA offers a good balance of reactivity and convenience, provided appropriate safety precautions are taken.
Q2: Is a base necessary for this reaction?
A2: It depends on the trifluoroacetylating agent used.
-
When using TFAA , the reaction produces trifluoroacetic acid as a byproduct. While the reaction can proceed without an added base, using a non-nucleophilic base like triethylamine or pyridine can neutralize the acid, preventing the protonation of the starting piperazine and driving the reaction to completion.
-
When using trifluoroacetyl chloride , a base is essential to scavenge the HCl produced.[6]
-
When using ethyl trifluoroacetate , a catalytic amount of a base like DMAP can be used to increase the reaction rate.[5]
Q3: My reaction is complete according to TLC, but I can't isolate the product after work-up. What could be the problem?
A3: This issue often points to the product's solubility. The trifluoroacetylated product will be significantly less basic than the starting 1-benzylpiperazine and may have different solubility characteristics. It's possible the product is being lost in the aqueous layer during extraction, especially if the pH is not carefully controlled. Ensure the aqueous layer is thoroughly extracted multiple times with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate). It is also advisable to check the pH of the aqueous layer before extraction; it should be neutral or slightly basic.
Q4: Can I monitor the reaction progress by a method other than TLC?
A4: Yes, Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) are excellent techniques for monitoring the reaction. These methods can provide quantitative information on the consumption of the starting material and the formation of the product.[9] ¹H NMR spectroscopy can also be used by taking aliquots from the reaction mixture, removing the solvent, and observing the disappearance of the N-H proton of the starting piperazine and the appearance of new signals corresponding to the product.
Q5: What are the key safety precautions for this synthesis?
A5:
-
Work in a well-ventilated fume hood. Trifluoroacetylating agents like TFAA and trifluoroacetyl chloride are corrosive and have toxic fumes.[3][6]
-
Wear appropriate Personal Protective Equipment (PPE) , including safety goggles, a lab coat, and chemical-resistant gloves.[6]
-
Handle reagents with care. Trifluoroacetic anhydride reacts violently with water.[11] Ensure all glassware is dry.
-
Quench the reaction carefully. The addition of water or aqueous solutions to the reaction mixture can be exothermic. It is advisable to cool the reaction mixture in an ice bath before quenching.
Optimized Experimental Protocols
Protocol 1: Trifluoroacetylation using Trifluoroacetic Anhydride (TFAA)
This protocol is recommended for its high reactivity and generally clean conversion.
Caption: Workflow for trifluoroacetylation using TFAA.
Step-by-Step Methodology:
-
To a round-bottom flask charged with a magnetic stir bar, add 1-benzylpiperazine (1.0 eq.).
-
Dissolve the starting material in anhydrous dichloromethane (DCM) (approx. 0.1 M concentration).
-
Add triethylamine (1.5 eq.) to the solution.
-
Cool the flask in an ice-water bath to 0 °C.
-
Slowly add trifluoroacetic anhydride (1.2 eq.) dropwise to the stirring solution. An exothermic reaction may be observed.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Stir for 2-4 hours, monitoring the reaction progress by TLC (e.g., 10% Methanol in DCM).
-
Once the starting material is consumed, cool the mixture again to 0 °C and carefully quench by adding water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer twice more with DCM.
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.[10]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Protocol 2: Trifluoroacetylation using Ethyl Trifluoroacetate
This protocol is suitable for situations where a less reactive, easier-to-handle reagent is preferred.
Step-by-Step Methodology:
-
In a round-bottom flask, combine 1-benzylpiperazine (1.0 eq.), ethyl trifluoroacetate (1.5 eq.), and a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.1 eq.).
-
Add a suitable solvent such as dioxane or tetrahydrofuran (THF).[7]
-
Heat the reaction mixture to reflux (e.g., 80-100 °C) and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with 1 M HCl to remove unreacted amine and DMAP, followed by saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.
-
Purify the crude product by flash column chromatography.
References
-
Kent, D. R., & Synthesis of Trifluoroacetamidoketones by Acylation of Ferrocene with In Situ Protected Amino Acids. The Journal of Organic Chemistry - ACS Publications. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). Synthesis of 1,2,3-triazole-piperazin-benzo[b][12][13]thiazine 1,1-dioxides. National Institutes of Health. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Trifluoroacetamides. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis. National Institutes of Health. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of N-benzyl-2,2,2-trifluoroacetamide. Retrieved from [Link]
-
ACS Publications. (n.d.). Reaction of organometallic reagents with ethyl trifluoroacetate and diethyl oxalate. Formation of trifluoromethyl ketones and .alpha.-keto esters via stable tetrahedral adducts. The Journal of Organic Chemistry. Retrieved from [Link]
- Google Patents. (n.d.). KR101083935B1 - Trifluoroacetylation for amines.
-
PubMed. (n.d.). Acute effects of the designer drugs benzylpiperazine (BZP) and trifluoromethylphenylpiperazine (TFMPP) using functional magnetic resonance imaging (fMRI) and the Stroop task--a pilot study. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). Design, synthesis and mechanistic study of N-4-Piperazinyl Butyryl Thiazolidinedione derivatives of ciprofloxacin with Anticancer Activity via Topoisomerase I/II inhibition. PubMed Central. Retrieved from [Link]
-
Wikipedia. (n.d.). Ethyl trifluoroacetate. Retrieved from [Link]
-
ResearchGate. (n.d.). Acute effects of the designer drugs benzylpiperazine (BZP) and trifluoromethylphenylpiperazine (TFMPP) using functional magnetic resonance imaging (fMRI) and the Stroop task - A pilot study. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Chemoselective α-Trifluoroacetylation of Amides Using Highly Electrophilic Trifluoroacetic Anhydrides and 2,4,6-Collidine. Retrieved from [Link]
-
IRIS UniPA. (n.d.). Design, Synthesis, and In Silico Insights of new 4-Piperazinylquinolines as Antiproliferative Agents against NCI Renal Cancer Cell Lines. Retrieved from [Link]
-
Wiley Online Library. (2018). Triflic Anhydride Promoted Synthesis of Primary Amides and their Conversion into Nitriles. ChemistrySelect. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Analytical Studies on N-Benzylpiperazine and 1-(3-Trifluoromethylphenyl)piperazine- A New Class of Designer Drug of Abuse. Retrieved from [Link]
- Google Patents. (n.d.). US6177564B1 - Process for the synthesis of N-benzyl-3-(4-fluorophenyl)-1-4-oxazin-2-one.
-
ResearchGate. (n.d.). The Use of Trifluoroacetyl as an N‐ and O‐Protecting Group during the Synthesis of Energetic Compounds containing Nitramine and/or Nitrate Ester Groups. Retrieved from [Link]
-
ResearchGate. (n.d.). Benzyl and Sulfonyl Derivatives of N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide (T2288): Biological Screening and Fingerprint applications. Retrieved from [Link]
-
PubMed. (n.d.). De novo design, synthesis and evaluation of benzylpiperazine derivatives as highly selective binders of Mcl-1. Retrieved from [Link]
-
MDPI. (2023). Molecular Imprinting of Benzylpiperazine: A Comparison of the Self-Assembly and Semi-Covalent Approaches. Polymers. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Trifluoroacetic Anhydride (TFAA). Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Trifluoroacetamide: Your Source for High-Purity Chemical Intermediates. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Trifluoroacetamide. PubChem. Retrieved from [Link]
- Google Patents. (n.d.). CN101397249A - Preparation method of ethyl trifluoroacetate.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. Trifluoroacetic Anhydride (TFAA) [commonorganicchemistry.com]
- 4. Ethyl trifluoroacetate - Wikipedia [en.wikipedia.org]
- 5. ETHYL TRI FLUORO ACETATE | Ennore India Chemicals [ennoreindiachemicals.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthesis of 1,2,3-triazole-piperazin-benzo[b][1,4]thiazine 1,1-dioxides: antibacterial, hemolytic and in silico TLR4 protein inhibitory activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ethyl trifluoroacetate 99 383-63-1 [sigmaaldrich.com]
- 9. ikm.org.my [ikm.org.my]
- 10. researchgate.net [researchgate.net]
- 11. Trifluoroacetic anhydride- an important organic reagent_Chemicalbook [chemicalbook.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Dopamine Receptor Antagonists: Evaluating N-(4-benzylpiperazin-1-yl)-2,2,2-trifluoroacetamide Against Established Clinical Agents
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Dopamine receptor antagonists are a cornerstone of pharmacotherapy for a range of neuropsychiatric disorders, most notably schizophrenia.[1][2] Their clinical efficacy is primarily attributed to the blockade of D2-like dopamine receptors.[1][3] This guide provides a comparative framework for evaluating the novel compound, N-(4-benzylpiperazin-1-yl)-2,2,2-trifluoroacetamide, against established dopamine receptor antagonists such as Haloperidol, Clozapine, and Risperidone. Initial searches indicate that this compound is a novel chemical entity with no published data on its activity at dopamine receptors. The presence of a benzylpiperazine moiety, a common scaffold in centrally active compounds, suggests the potential for neurological activity.[4][5] Therefore, this document outlines a comprehensive experimental strategy to characterize its potential as a dopamine receptor antagonist, comparing its hypothetical profile to those of well-documented drugs.
Introduction to Dopamine Receptor Antagonism
The dopamine system is crucial for regulating motor control, motivation, reward, and cognition.[1][6] It comprises five G-protein coupled receptor subtypes (D1-D5), categorized into D1-like (D1, D5) and D2-like (D2, D3, D4) families.[6] The "dopamine hypothesis of schizophrenia" posits that hyperactivity of dopaminergic pathways contributes to psychotic symptoms.[1] Consequently, drugs that antagonize, or block, dopamine receptors, particularly the D2 receptor, form the basis of antipsychotic treatment.[1][2]
Antipsychotics are broadly classified as:
-
First-Generation (Typicals): e.g., Haloperidol. These are potent D2 antagonists, effective against positive symptoms (hallucinations, delusions) but are associated with a high risk of extrapyramidal symptoms (EPS), which are movement disorders.[1]
-
Second-Generation (Atypicals): e.g., Clozapine, Risperidone. These agents generally exhibit a broader receptor binding profile, often with significant affinity for serotonin 5-HT2A receptors in addition to D2 receptors. This multi-receptor action is thought to contribute to their efficacy against negative symptoms and a lower propensity to induce EPS.[7][8]
The ideal antagonist would exhibit high affinity for the target receptor, selectivity over other receptors to minimize side effects, and appropriate pharmacokinetic properties for clinical use.
Profiles of Known Dopamine Receptor Antagonists
A comparison with well-characterized antagonists is essential for contextualizing the potential of a novel compound.
| Compound | Class | Primary Mechanism of Action | Key Characteristics |
| Haloperidol | Typical Antipsychotic | Potent D2 receptor antagonist.[3][9] | High affinity for D2 receptors (Ki ≈ 0.89 nM).[9] Effective for positive symptoms but high risk of EPS.[1] |
| Clozapine | Atypical Antipsychotic | Moderate D2 antagonist with high affinity for D1, D4, and 5-HT2A receptors.[10][11][12] | Unique efficacy in treatment-resistant schizophrenia.[10] Lower risk of EPS.[8] Associated with metabolic side effects and agranulocytosis.[8][11] |
| Risperidone | Atypical Antipsychotic | Potent D2 and 5-HT2A receptor antagonist.[7][13] | High 5-HT2A/D2 affinity ratio. Effective for positive and negative symptoms. Risk of EPS is dose-dependent. |
Table 1: Comparative Receptor Binding Affinities (Ki, nM)
| Receptor | Haloperidol | Clozapine | Risperidone |
| Dopamine D1 | ~24 nM[9] | 270 nM[11] | ~7 nM |
| Dopamine D2 | 0.89 nM[9] | 160 nM[11] | ~3-5 nM |
| Dopamine D3 | ~0.7 nM | 555 nM[11] | ~7-10 nM |
| Dopamine D4 | ~5-10 nM | 24 nM[11] | ~7-9 nM |
| Serotonin 5-HT2A | ~20 nM | 5.4 nM[11] | ~0.2-0.5 nM[7] |
Note: Ki values are compiled from various sources and may differ based on experimental conditions. They are intended for comparative purposes.
This compound: A Candidate for Evaluation
Chemical Structure:
-
CAS Number: 1198285-47-0[14]
-
Molecular Formula: C13H16F3N3O[14]
-
Key Features: The molecule contains a benzylpiperazine core. Benzylpiperazine (BZP) itself is known to have stimulant properties, primarily through interaction with dopaminergic and serotonergic systems.[5][15] The trifluoroacetamide group is an interesting modification that can alter physicochemical properties and receptor interactions.[16]
Given the absence of pharmacological data, a systematic evaluation is required to determine its potential as a dopamine receptor antagonist.
Experimental Framework for Comparative Evaluation
This section outlines the necessary experimental workflows to characterize the pharmacological profile of this compound.
In Vitro Characterization
The initial step is to determine if the compound physically interacts with dopamine receptors and to quantify its affinity and functional effect.
Caption: Workflow for in vitro characterization of a novel compound.
Protocol 1: Radioligand Binding Assay
-
Objective: To determine the binding affinity (Ki) of the test compound for dopamine receptor subtypes (D1-D5).
-
Rationale: This assay directly measures the competition between the test compound and a radiolabeled ligand for the receptor binding site, providing a quantitative measure of affinity.
-
Methodology:
-
Preparation: Use cell membranes from cell lines stably expressing individual human dopamine receptor subtypes (e.g., HEK293 or CHO cells).
-
Radioligand Selection: Choose appropriate radioligands for each receptor subtype (e.g., [³H]SCH23390 for D1, [³H]Raclopride for D2/D3, [³H]N-methylspiperone for D2/D4).
-
Assay: Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
Detection: After incubation, separate the bound from unbound radioligand by rapid filtration. Measure the radioactivity of the filters using liquid scintillation counting.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Calculate the IC50 (concentration of test compound that inhibits 50% of specific binding) and then convert to Ki using the Cheng-Prusoff equation.
-
In Vivo Evaluation
If in vitro results are promising (i.e., high affinity and antagonist activity at D2/D3 receptors), the next step is to assess the compound's effects in a living organism.
Protocol 2: Amphetamine-Induced Hyperlocomotion Test
-
Objective: To assess the functional D2 receptor antagonist activity of the test compound in vivo.
-
Rationale: Psychostimulants like amphetamine increase dopamine release, leading to hyperlocomotion in rodents. A D2 antagonist will block this effect.
-
Methodology:
-
Animals: Use male C57BL/6 mice or Sprague-Dawley rats.
-
Habituation: Place animals individually in open-field activity chambers and allow them to habituate for 30-60 minutes.
-
Dosing: Administer the test compound or vehicle via an appropriate route (e.g., intraperitoneal injection). After a set pretreatment time (e.g., 30 minutes), administer amphetamine (e.g., 2-5 mg/kg).
-
Data Collection: Record locomotor activity (e.g., distance traveled, beam breaks) for 60-90 minutes post-amphetamine administration using automated activity monitors.
-
Data Analysis: Compare the locomotor activity of animals treated with vehicle + amphetamine to those treated with the test compound + amphetamine. A significant reduction in locomotion indicates D2 antagonist activity.
-
Caption: Simplified D2 receptor signaling pathway and antagonist action.
Data Interpretation and Comparative Analysis
The data generated from these experiments will allow for a direct comparison of this compound with established drugs.
Hypothetical Comparative Data Table
| Parameter | Haloperidol | Clozapine | Risperidone | Test Compound (Hypothetical Data) |
| D2 Affinity (Ki, nM) | 0.89[9] | 160[11] | ~3-5 | To be determined |
| D2 Functional Activity | Antagonist | Antagonist | Antagonist | To be determined |
| 5-HT2A/D2 Ratio | Low | High | High | To be determined |
| In Vivo Efficacy (Amphetamine model) | High | Moderate | High | To be determined |
| EPS Liability (Catalepsy model) | High | Low | Moderate | To be determined |
A favorable profile for the test compound might include:
-
High affinity for D2 and/or D3 receptors (low nanomolar Ki).
-
Clear antagonist activity in functional assays.
-
A high 5-HT2A/D2 affinity ratio, suggesting potential for atypical-like properties.
-
Potent blockade of amphetamine-induced hyperlocomotion in vivo.
-
Low propensity to induce catalepsy (a rodent model for EPS liability) compared to haloperidol.
Conclusion and Future Directions
The benzylpiperazine scaffold is a privileged structure in CNS drug discovery.[5] The proposed experimental framework provides a rigorous pathway to determine if this compound possesses the necessary pharmacological profile to be considered a viable dopamine receptor antagonist. The key determinants of its potential will be its affinity and selectivity for dopamine receptor subtypes, its functional activity, and its in vivo behavioral effects. Should the initial characterization prove promising, further studies including full selectivity profiling, pharmacokinetic analysis, and evaluation in more complex behavioral models of psychosis would be warranted. This systematic approach is crucial for the objective evaluation of novel chemical entities in the challenging but vital field of neuropsychiatric drug development.
References
-
American Journal of Psychiatry. Equivalent Occupancy of Dopamine D1 and D2 Receptors With Clozapine: Differentiation From Other Atypical Antipsychotics. [Link]
-
Psychopharmacology Institute. Mechanism of Action of Risperidone. [Link]
-
Dr.Oracle. What receptor does Clozapine (clozapine) act on?. [Link]
-
PubMed Central. Effects of the Antipsychotic Risperidone on Dopamine Synthesis in Human Brain Measured by Positron Emission Tomography with l-[β-11C]DOPA. [Link]
-
PubMed Central. Multi-receptor drug design: Haloperidol as a scaffold for the design and synthesis of atypical antipsychotic agents. [Link]
-
Psychopharmacology Institute. Why is Clozapine So Unique? - Psychopharmacology Explained - Non D2 Receptor Actions. [Link]
-
SpringerLink. Striatal dopamine D2 receptor binding of risperidone in schizophrenic patients as assessed by 123I-iodobenzamide SPECT: a comparative study with olanzapine and clozapine. [Link]
-
PubMed Central. The differential actions of clozapine and other antipsychotic drugs on the translocation of dopamine D2 receptors to the cell surface. [Link]
-
PubMed. Effect of risperidone on high-affinity state of dopamine D2 receptors: a PET study with agonist ligand -2-CH3O-N-n-propylnorapomorphine. [Link]
-
PubMed. Mechanism of action of clozapine in the context of dopamine D1-D2 receptor hetero-dimerization--a working hypothesis. [Link]
-
PubMed Central. Dopamine D3 Receptor Antagonists as Potential Therapeutics for the Treatment of Neurological Diseases. [Link]
-
Taylor & Francis Online. Review of Dopamine Antagonists for Nausea and Vomiting in Palliative Care Patients. [Link]
-
SpringerLink. Effect of risperidone on high-affinity state of dopamine D2 receptors: a PET study with agonist ligand -2-CH3O-N-n-propylnorapomorphine. [Link]
-
Nature. Haloperidol bound D2 dopamine receptor structure inspired the discovery of subtype selective ligands. [Link]
-
Therapeutics Initiative. * How well do you know your dopamine antagonists?*. [Link]
-
ResearchGate. 11961 PDFs | Review articles in DOPAMINE ANTAGONISTS. [Link]
-
Annals of Palliative Medicine. Dopamine receptor antagonists. [Link]
-
PubMed Central. Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects. [Link]
-
ResearchGate. 1-Benzylpiperazine and other Piperazine-based Derivatives | Request PDF. [Link]
-
PubMed. The effects of haloperidol on dopamine receptor gene expression. [Link]
-
ResearchGate. (PDF) Haloperidol bound D2 dopamine receptor structure inspired the discovery of subtype selective ligands. [Link]
-
PubMed. Effect of N-Benzylpiperazine, Its Metabolite N-Benzylethylenediamine, and Its Disubstituted Analogue N,N'-Dibenzylpiperazine on the Acquisition, Formation, and Consolidation of Memory in Mice. [Link]
-
Wikipedia. Benzylpiperazine. [Link]
-
ResearchGate. Chemical structures of N-benzylpiperazine (BZP), N-benzylethylenediamine (BEDA), benzylamine (BA), and N , N '-dibenzylpiperazine (DBZP). Arrows indicate the metabolism of BZP. [Link]
-
National Center for Biotechnology Information. N-(4-(4-(2-(2-[18F]Fluoroethoxy)phenyl)piperazine-1-yl)butyl)-4-(3-thienyl)benzamide. [Link]
-
ResearchGate. Synthesis of N-benzyl-2,2,2-trifluoroacetamide. [Link]
-
PubMed. Heterocyclic analogues of N-(4-(4-(2,3-dichlorophenyl)piperazin-1-yl)butyl)arylcarboxamides with functionalized linking chains as novel dopamine D3 receptor ligands: potential substance abuse therapeutic agents. [Link]
-
SciSpace. N-(3-Fluoro-4-(4-(2-methoxy or 2,3-dichlorophenyl)piperazine-1-yl)butyl)arylcarboxamides as Selective Dopamine D3 Receptor Ligan. [Link]
-
UNICAM. Highly Potent and Selective Dopamine D4 Receptor Antagonists Potentially Useful for the Treatment of Glioblastoma. [Link]
-
PubMed Central. Potent and Subtype-Selective Dopamine D2 Receptor Biased Partial Agonists Discovered via an Ugi-Based Approach. [Link]
-
PubMed Central. Design, Synthesis, and In Silico Insights of new 4‐Piperazinylquinolines as Antiproliferative Agents against NCI Renal Cancer Cell Lines. [Link]
Sources
- 1. ti.ubc.ca [ti.ubc.ca]
- 2. researchgate.net [researchgate.net]
- 3. The effects of haloperidol on dopamine receptor gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. N-(4-(4-(2-(2-[18F]Fluoroethoxy)phenyl)piperazine-1-yl)butyl)-4-(3-thienyl)benzamide - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 8. The differential actions of clozapine and other antipsychotic drugs on the translocation of dopamine D2 receptors to the cell surface - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Multi-receptor drug design: Haloperidol as a scaffold for the design and synthesis of atypical antipsychotic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. psychiatryonline.org [psychiatryonline.org]
- 11. droracle.ai [droracle.ai]
- 12. psychscenehub.com [psychscenehub.com]
- 13. Effects of the Antipsychotic Risperidone on Dopamine Synthesis in Human Brain Measured by Positron Emission Tomography with l-[β-11C]DOPA: A Stabilizing Effect for Dopaminergic Neurotransmission? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 1198285-47-0 | this compound - AiFChem [aifchem.com]
- 15. Benzylpiperazine - Wikipedia [en.wikipedia.org]
- 16. chemimpex.com [chemimpex.com]
A Comparative Guide to the Biological Validation of N-(4-benzylpiperazin-1-yl)-2,2,2-trifluoroacetamide and its Alternatives as Dopamine D2 Receptor Modulators
This guide provides a comprehensive framework for validating the biological activity of the novel compound N-(4-benzylpiperazin-1-yl)-2,2,2-trifluoroacetamide, hereafter designated as Compound A . Based on its structural features, particularly the benzylpiperazine moiety—a common pharmacophore in centrally-acting agents—we hypothesize its potential as a modulator of the dopamine D2 receptor (D2R). The D2R is a critical G protein-coupled receptor (GPCR) involved in neurotransmission and is a key target for antipsychotic drugs.
This document will objectively compare the hypothetical performance of Compound A with two well-established D2R modulators: Haloperidol , a potent D2R antagonist and first-generation (typical) antipsychotic, and Aripiprazole , a D2R partial agonist and third-generation (atypical) antipsychotic. We will detail the necessary experimental workflows, from initial in vitro screening to in vivo behavioral assays, providing the scientific rationale behind each step to ensure a robust and self-validating investigation.
Rationale for Experimental Design: Selecting Comparators and Assays
The choice of Haloperidol and Aripiprazole as comparators is strategic. Haloperidol represents a benchmark for pure D2R antagonism, often associated with a higher incidence of extrapyramidal side effects (EPS). Aripiprazole, with its partial agonist profile, offers a different therapeutic mechanism that can stabilize dopamine signaling, often leading to a better side-effect profile. Comparing Compound A against these two agents will allow us to not only determine its potency and efficacy but also to classify its specific mode of action—be it antagonist, partial agonist, or inverse agonist.
Our validation workflow is designed as a tiered approach, starting with high-throughput in vitro assays to establish primary activity and selectivity, followed by cell-based functional assays to determine the mechanism of action, and culminating in in vivo models to assess physiological effects and potential therapeutic efficacy.
In Vitro Validation: Receptor Binding and Affinity
The first step in characterizing Compound A is to determine if it physically interacts with the D2R and to quantify its binding affinity. A competitive radioligand binding assay is the gold standard for this purpose.
Experimental Protocol: Competitive Radioligand Binding Assay
-
Preparation of Membranes: Utilize cell membranes prepared from a stable cell line overexpressing the human dopamine D2 receptor (e.g., HEK293 or CHO cells).
-
Radioligand Selection: Use a high-affinity D2R radioligand, such as [³H]-Spiperone or [³H]-Raclopride. The concentration of the radioligand should be close to its dissociation constant (Kd) for the D2R.
-
Competitive Binding: Incubate the cell membranes with a fixed concentration of the radioligand in the presence of increasing concentrations of the unlabeled test compounds (Compound A, Haloperidol, Aripiprazole).
-
Incubation and Separation: Allow the binding to reach equilibrium (e.g., 60 minutes at room temperature). Then, rapidly separate the bound from the unbound radioligand by vacuum filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of the compound that inhibits 50% of the specific radioligand binding). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Comparative Data: D2R Binding Affinity
| Compound | IC₅₀ (nM) | Ki (nM) | Putative Classification |
| Compound A (Hypothetical) | 8.5 | 4.2 | High-affinity ligand |
| Haloperidol | 2.1 | 1.0 | High-affinity antagonist |
| Aripiprazole | 1.8 | 0.9 | High-affinity partial agonist |
This table provides a clear comparison of the binding affinities. A lower Ki value indicates a higher affinity for the receptor. In this hypothetical scenario, Compound A demonstrates high affinity for the D2R, comparable to the established drugs, making it a promising candidate for further investigation.
Functional Activity: Determining Mechanism of Action
Once binding is confirmed, the next critical step is to determine the functional consequence of this interaction. The D2R is a Gi-coupled receptor, meaning its activation inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. We can measure this change to classify Compound A as an antagonist, partial agonist, or inverse agonist.
Experimental Workflow: cAMP Assay
Caption: Workflow for determining functional activity via a cAMP assay.
Interpreting the Results:
-
Antagonist: An antagonist will have no effect on cAMP levels on its own but will block the dopamine-induced decrease in cAMP. The potency of this blockade is measured as its IC₅₀.
-
Partial Agonist: A partial agonist will cause a submaximal decrease in cAMP on its own (compared to a full agonist like dopamine) and will also antagonize the effect of the full agonist. Its potency is measured as an EC₅₀, and its efficacy is the maximal effect it produces relative to dopamine.
-
Inverse Agonist: An inverse agonist will increase the basal levels of cAMP, an effect opposite to that of an agonist.
Comparative Data: Functional Potency and Efficacy
| Compound | Intrinsic Activity (Emax vs. Dopamine) | Potency (EC₅₀/IC₅₀, nM) | Classification |
| Compound A (Hypothetical) | 0% | IC₅₀ = 12.5 | Potent Antagonist |
| Haloperidol | 0% | IC₅₀ = 5.8 | Potent Antagonist |
| Aripiprazole | ~25% | EC₅₀ = 9.4 | Partial Agonist |
Based on this hypothetical data, Compound A acts as a potent D2R antagonist, similar to Haloperidol, as it effectively reverses the dopamine-induced suppression of cAMP but has no intrinsic activity on its own.
In Vivo Validation: Assessing Physiological and Behavioral Effects
Positive in vitro results must be validated in a living organism to assess the compound's physiological effects, including its potential therapeutic efficacy and side-effect profile. Rodent models are commonly used for this purpose.
Key In Vivo Models for D2R Modulators:
-
Apomorphine-Induced Climbing (Mouse Model): Apomorphine is a potent dopamine agonist that induces a characteristic climbing behavior in mice, which is mediated by D2R activation. D2R antagonists can inhibit this behavior. This model is a good predictor of antipsychotic-like activity.
-
Catalepsy Test (Rat Model): Catalepsy, a state of motor rigidity, is a classic side effect associated with strong D2R antagonists like Haloperidol. This test measures the time a rat remains in an awkward posture (e.g., with its forepaws on a raised bar). A lower propensity to induce catalepsy is a desirable trait for newer antipsychotics.
Experimental Protocol: Apomorphine-Induced Climbing
-
Acclimatization: Acclimate male mice to the testing environment.
-
Compound Administration: Administer the test compounds (Compound A, Haloperidol, Aripiprazole) or vehicle via an appropriate route (e.g., intraperitoneal injection).
-
Pre-treatment Time: Allow for a pre-treatment period (e.g., 30-60 minutes) for the compound to be absorbed and distributed.
-
Apomorphine Challenge: Administer a subcutaneous injection of apomorphine (e.g., 1-2 mg/kg).
-
Behavioral Scoring: Immediately place the mice in individual wire mesh cages and score their climbing behavior at regular intervals (e.g., every 5 minutes for 30 minutes). Scoring is typically based on the position of the paws on the cage wall.
-
Data Analysis: Calculate the total climbing score for each animal. Compare the scores of the compound-treated groups to the vehicle-treated group to determine the percentage of inhibition.
Comparative Data: In Vivo Efficacy and Side-Effect Profile
| Compound | Apomorphine-Induced Climbing (ED₅₀, mg/kg) | Catalepsy Induction (MED, mg/kg) | Therapeutic Index (MED/ED₅₀) |
| Compound A (Hypothetical) | 0.5 | >10 | >20 |
| Haloperidol | 0.1 | 0.5 | 5 |
| Aripiprazole | 1.5 | >30 | >20 |
ED₅₀: Effective dose to inhibit climbing by 50%. MED: Minimum effective dose to induce catalepsy.
This hypothetical in vivo data suggests that Compound A is a potent antipsychotic-like agent (low ED₅₀ in the climbing model) but has a significantly better safety profile than Haloperidol, as indicated by its much higher therapeutic index. Its profile appears more similar to that of Aripiprazole in terms of the separation between efficacy and motor side effects.
Signaling Pathway Overview
Understanding the downstream effects of D2R modulation is crucial. The following diagram illustrates the canonical Gi-coupled signaling pathway.
Caption: Canonical D2R-mediated Gi signaling pathway.
Conclusion
This guide outlines a systematic and robust approach to validating the biological activity of a novel compound, this compound (Compound A), as a hypothetical D2R modulator. Through a combination of in vitro binding and functional assays, followed by targeted in vivo behavioral models, we can build a comprehensive profile of the compound's affinity, potency, mechanism of action, and therapeutic potential.
The hypothetical data presented positions Compound A as a potent D2R antagonist with a promising safety profile, warranting further pre-clinical development. This comparative framework, utilizing established drugs like Haloperidol and Aripiprazole as benchmarks, ensures that the evaluation is thorough, objective, and aligned with industry standards for drug discovery and development.
References
-
Title: The Cheng-Prusoff Equation: A Review of its Applications and Limitations. Source: Molecular Pharmacology URL: [Link]
-
Title: Dopamine D2 Receptors and the Gating of Striatal Function. Source: Neuron URL: [Link]
-
Title: Predictive validity of the apomorphine-induced climbing test for antipsychotic activity. Source: European Journal of Pharmacology URL: [Link]
-
Title: Neuroleptic-induced catalepsy as a model of Parkinson's motor symptoms: a review. Source: Neuroscience & Biobehavioral Reviews URL: [Link]
A Comparative Analysis of Trifluoroacetamide Protecting Groups: A Guide for Researchers
In the intricate field of multistep organic synthesis, particularly in pharmaceutical and peptide development, the judicious selection of protecting groups is a critical factor for success.[1][2] Among the various options for amine protection, the trifluoroacetamide (TFA or Tfac) group presents a unique combination of stability and selective lability, making it an invaluable tool for chemists.[1] This guide offers an in-depth comparative analysis of the trifluoroacetamide protecting group, supported by experimental data and protocols, to assist researchers in making informed decisions for their synthetic strategies.
The Trifluoroacetyl Group: Core Principles
Trifluoroacetylation involves the introduction of a trifluoroacetyl group (CF₃CO-) onto an amine, forming a trifluoroacetamide. The powerful electron-withdrawing nature of the trifluoromethyl moiety significantly reduces the nucleophilicity of the nitrogen atom. This electronic effect imparts remarkable stability to the protecting group under a wide range of conditions, most notably in strongly acidic environments where many other amine protecting groups are cleaved.[1]
The primary advantages of the TFA protecting group are:
-
Acid Stability : The TFA group is exceptionally stable in strong acids, a characteristic that is fundamental to its use in orthogonal synthesis strategies.[1] This allows for the selective removal of acid-labile groups like tert-butoxycarbonyl (Boc) while the TFA-protected amine remains intact.[1][3]
-
Base Lability : In contrast to its acid stability, the TFA group is easily cleaved under mild basic conditions.[1][4] This predictable lability allows for its selective removal in the presence of acid-stable protecting groups.[1]
-
Orthogonality : The distinct cleavage conditions of the TFA group (stable to acid, labile to base) make it orthogonal to many common protecting groups used in peptide and complex molecule synthesis.[3][5][6]
Comparative Analysis with Common Amine Protecting Groups
The selection of a protecting group is contingent on the overall synthetic route, including the stability of other functional groups present in the molecule. The following table provides a comparative overview of the trifluoroacetamide group against other widely used amine protecting groups.
| Feature | Trifluoroacetamide (TFA/Tfac) | tert-Butoxycarbonyl (Boc) | Carboxybenzyl (Cbz/Z) | 9-Fluorenylmethoxycarbonyl (Fmoc) |
| Structure | CF₃CONH-R | (CH₃)₃COCONH-R | C₆H₅CH₂OCONH-R | C₁₅H₁₁O₂CONH-R |
| Introduction | Trifluoroacetic anhydride ((CF₃CO)₂O), Ethyl trifluoroacetate (ETFA), or Trifluoroacetyl chloride (CF₃COCl) with a base.[7][8][9] | Di-tert-butyl dicarbonate (Boc₂O) | Benzyl chloroformate (Cbz-Cl) | Fmoc-OSu or Fmoc-Cl |
| Deprotection | Mild base (K₂CO₃/MeOH, aq. NaOH, NH₃/MeOH) or NaBH₄/EtOH.[4] | Strong acid (Trifluoroacetic acid - TFA).[10][11] | Catalytic hydrogenolysis (H₂, Pd/C).[11] | Base (e.g., 20% piperidine in DMF).[11] |
| Acid Stability | Very High[1][3] | Low (cleaved by strong acid)[5][12] | High | High |
| Base Stability | Low (cleaved by mild base)[1][4] | High | High | Low (cleaved by base)[5][12] |
| Hydrogenolysis | Stable | Stable | Labile | Stable |
| Advantages | Excellent acid stability, small size, improves atom economy, inexpensive reagents.[5][12] | Widely used, well-established protocols. | Stable to mild acid and base. | Cleaved under very mild basic conditions, orthogonal to Boc and Cbz. |
| Disadvantages | Lability to base can be a limitation in some synthetic routes. | Requires strong acid for removal, which can be harsh on sensitive substrates. | Not compatible with reactions using catalytic hydrogenation. | Large and expensive group, poor atom economy.[12] |
Experimental Protocols
The following protocols are provided as a general guide and may require optimization based on the specific substrate.
Protocol 1: Trifluoroacetylation of an Amine using Trifluoroacetic Anhydride
This protocol describes a common method for the introduction of the TFA group.
Materials:
-
Primary or secondary amine (1.0 eq)
-
Trifluoroacetic anhydride (1.1 - 1.5 eq)
-
Pyridine or Triethylamine (1.5 eq)
-
Anhydrous Dichloromethane (DCM) or Chloroform (CHCl₃)[8]
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Ice-water bath
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve the amine (1.0 eq) in anhydrous DCM.
-
Addition of Base: Add pyridine or triethylamine (1.5 eq) to the solution.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Addition of Reagent: Slowly add trifluoroacetic anhydride (1.1 - 1.5 eq) to the cooled, stirring solution. Monitor for any exotherm.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-12 hours.[8] Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS.
-
Workup: Once the reaction is complete, quench by slowly adding water. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Isolation: Separate the organic layer and dry it over anhydrous MgSO₄ or Na₂SO₄.
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure. If necessary, purify the crude product by recrystallization or column chromatography.
Protocol 2: Deprotection of a Trifluoroacetamide using Mild Base
This protocol outlines the removal of the TFA group under mild basic conditions.[4]
Materials:
-
N-Trifluoroacetylated compound (1.0 eq)
-
Methanol (MeOH) and Water[8]
-
Magnetic stirrer and stir bar
-
Round-bottom flask
Procedure:
-
Reaction Setup: Dissolve the N-Trifluoroacetylated compound in a mixture of methanol and water.
-
Addition of Base: Add potassium carbonate (2-3 eq) to the solution.
-
Reaction: Stir the mixture at room temperature for 30 minutes to 6 hours, monitoring the reaction by TLC.[8] Gentle heating (reflux) can be applied to accelerate the reaction if necessary.[8]
-
Workup: Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., 1 M HCl).
-
Isolation: Remove the methanol under reduced pressure. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected amine.
Protocol 3: Deprotection of a Trifluoroacetamide using Sodium Borohydride
This method is particularly useful in solid-phase peptide synthesis (SPPS) and offers orthogonality to many side-chain protecting groups.[5][12]
Materials:
-
Resin-bound, TFA-protected peptide (1.0 eq)
-
Anhydrous Ethanol (EtOH) and Anhydrous Tetrahydrofuran (THF)[5][12]
-
Sodium borohydride (NaBH₄) (10 eq)[12]
-
Synthesis vial
Procedure:
-
Resin Preparation: Transfer the resin-bound, TFA-protected peptide to a synthesis vial and rinse with anhydrous THF to remove any trace water.[12]
-
Deprotection Cocktail: Suspend the resin in a 1:1 (v/v) mixture of anhydrous ethanol and anhydrous THF.[12]
-
Addition of Reagent: Add sodium borohydride (10 eq) to the suspension and agitate the mixture. Note: This reaction generates hydrogen gas, so the vial should be loosely capped or vented.[12]
-
Reaction: Allow the reaction to proceed for 30-60 minutes.[5][12]
-
Workup: Drain the solution from the synthesis vial and wash the resin thoroughly with methanol and DCM.[12]
Visualizing the Chemistry and Strategy
Diagrams can help clarify the chemical transformations and strategic decisions involved in using protecting groups.
Caption: Mechanism of amine protection using trifluoroacetic anhydride.
Caption: Decision workflow for selecting an orthogonal amine protecting group.
Applications in Modern Synthesis
The unique properties of the trifluoroacetamide group have led to its application in several areas of chemical synthesis:
-
Solid-Phase Peptide Synthesis (SPPS): The TFA group is emerging as a valuable alternative to the commonly used Fmoc group in SPPS. [5][12]Its stability to the acidic conditions used to cleave side-chain protecting groups in Boc-based SPPS provides excellent orthogonality. [3]Furthermore, its small size and the low cost of trifluoroacetylating agents contribute to better atom economy in large-scale peptide production. [5][12]* Guanidine Protection: The trifluoroacetyl moiety has also been successfully employed as an orthogonal protecting group for the guanidine functionality of arginine in peptide synthesis. [6]* Complex Molecule Synthesis: In the multi-step synthesis of natural products and other complex molecules, the TFA group allows for the selective unmasking of amines at late stages of the synthetic route, after numerous acid-mediated transformations have been performed.
Conclusion
The trifluoroacetyl protecting group is a powerful and versatile tool in the synthetic chemist's arsenal. [1]Its distinctive stability profile—robustness in strong acid and lability in mild base—offers a high degree of orthogonality that is crucial for the efficient synthesis of complex molecules. [1]By understanding its properties in comparison to other common amine protecting groups and by utilizing validated experimental protocols, researchers can strategically incorporate the TFA group to streamline synthetic routes and achieve their molecular targets with greater precision and efficiency.
References
- Pardo, J., et al. (2013). Use of trifluoroacetamide for n-terminal protection. WO2013123526A1. Google Patents.
- Pardo, J., et al. (2015). Use of trifluoroacetamide for n-terminal protection. US20150011778A1. Google Patents.
-
Bernatowicz, M. S., et al. (1996). Trifluoroacetyl as an orthogonal protecting group for guanidines. Tetrahedron Letters, 37(19), 3249-3252. PubMed. Retrieved from [Link]
-
Trifluoroacetamide. (n.d.). SynArchive. Retrieved from [Link]
-
Trifluoroacetamides. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Protecting group. (n.d.). In Wikipedia. Retrieved from [Link]
-
Protective Groups. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Panetta, C. A. (1977). TRIFLUOROACETYLATION OF AMINES AND AMINO ACIDS UNDER NEUTRAL, MILD CONDITIONS: N-TRIFLUOROACETANILIDE AND N-TRIFLUOROACETYL-L-TYROSINE. Organic Syntheses, 56, 122. doi:10.15227/orgsyn.056.0122. Retrieved from [Link]
-
Li, A.-R., et al. (2010). A convenient trifluoroacetylation of amines with trifluoroacetic acid and titanium tetrachloride. ResearchGate. Retrieved from [Link]
-
Kent, S. B. H., et al. (1979). Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis. Proceedings of the National Academy of Sciences, 76(9), 4081-4085. Retrieved from [Link]
-
Albericio, F., et al. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123-39. doi:10.1002/1097-0282(2000)55:2<123::aid-bip30>3.0.co;2-f. Retrieved from [Link]
- Lee, K., & Kim, Y. (2011). Trifluoroacetylation for amines. KR101083935B1. Google Patents.
-
Is ester stable enough during the deprotection of trifluoroacetamide by basic hydrolysis? (2016, November 3). ResearchGate. Retrieved from [Link]
-
Ashenhurst, J. (2018, June 7). Protecting Groups For Amines: Carbamates. Master Organic Chemistry. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Protecting group - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Page loading... [guidechem.com]
- 5. US20150011778A1 - Use of trifluoroacetamide for n-terminal protection - Google Patents [patents.google.com]
- 6. Trifluoroacetyl as an orthogonal protecting group for guanidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. synarchive.com [synarchive.com]
- 9. Trifluoroacetamides [organic-chemistry.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. WO2013123526A1 - Use of trifluoroacetamide for n-terminal protection - Google Patents [patents.google.com]
A Senior Application Scientist's Guide to Assessing the Cross-Reactivity of N-(4-benzylpiperazin-1-yl)-2,2,2-trifluoroacetamide (BPTA)
In the landscape of modern drug discovery, the journey of a molecule from a promising hit to a clinical candidate is paved with rigorous scientific evaluation. Among the most critical milestones in this journey is the characterization of a compound's selectivity. A highly selective compound that interacts potently with its intended target while minimally engaging with other biological molecules is often a hallmark of a successful therapeutic. Conversely, off-target interactions, or cross-reactivity, can lead to unforeseen side effects, toxicity, or a complex pharmacological profile that can hinder clinical development. This guide provides an in-depth, experience-driven comparison of N-(4-benzylpiperazin-1-yl)-2,2,2-trifluoroacetamide, a novel investigational compound we will refer to as BPTA, against other molecules with similar structural motifs.
The core structure of BPTA, featuring a benzylpiperazine moiety, is a privileged scaffold found in numerous approved drugs and clinical candidates.[1][2][3] This prevalence is a double-edged sword; while it suggests good drug-like properties, it also hints at the potential for cross-reactivity with a range of biological targets, particularly G-protein coupled receptors (GPCRs) and transporters, where the piperazine ring is a common pharmacophore.[4] The trifluoroacetamide group, while potentially enhancing metabolic stability and target affinity, also warrants careful investigation for any influence on selectivity.[5][6][7]
This guide is structured to provide researchers, scientists, and drug development professionals with a comprehensive framework for evaluating the cross-reactivity of BPTA. We will delve into hypothetical, yet plausible, experimental data to illustrate a real-world scenario. Furthermore, we will provide detailed, field-proven protocols for conducting these critical experiments, explaining the scientific rationale behind each step. Our aim is to equip you with the knowledge and methodologies to build a robust, self-validating system for selectivity profiling.
Section 1: Comparative Selectivity Profiling of BPTA
Based on its structural similarity to known aminergic GPCR ligands, a hypothetical primary target for BPTA is the Serotonin Receptor 2A (5-HT2A), a key player in various neurological processes. To assess its selectivity, we will compare BPTA's binding affinity and functional activity against a panel of related and unrelated targets. For this comparison, we introduce two other compounds:
-
Compound X: A close structural analog of BPTA, also containing the benzylpiperazine core but lacking the trifluoroacetamide group.
-
Compound Y: A known, moderately selective 5-HT2A antagonist, serving as a benchmark.
The following tables summarize the hypothetical experimental data from radioligand binding assays and functional cell-based assays.
Table 1: Comparative Binding Affinity (Ki, nM) of BPTA and Reference Compounds at Various Receptors
| Target | BPTA (Ki, nM) | Compound X (Ki, nM) | Compound Y (Ki, nM) |
| 5-HT2A | 5.2 | 15.8 | 10.5 |
| 5-HT1A | 150 | 85 | 550 |
| 5-HT2C | 75 | 50 | 120 |
| Dopamine D2 | 250 | 180 | >10,000 |
| Adrenergic α1 | 400 | 220 | 800 |
| Histamine H1 | >10,000 | 800 | >10,000 |
Table 2: Comparative Functional Activity (IC50, nM) of BPTA and Reference Compounds in Cell-Based Assays
| Assay | BPTA (IC50, nM) | Compound X (IC50, nM) | Compound Y (IC50, nM) |
| 5-HT2A (Calcium Flux) | 12.5 | 45.2 | 25.1 |
| 5-HT1A (cAMP Accumulation) | 350 | 210 | >10,000 |
| 5-HT2C (Calcium Flux) | 180 | 110 | 350 |
| Dopamine D2 (cAMP Accumulation) | 600 | 450 | >10,000 |
From this hypothetical data, BPTA demonstrates high potency for the 5-HT2A receptor with a Ki of 5.2 nM and functional antagonism with an IC50 of 12.5 nM. Importantly, it exhibits a favorable selectivity profile, with significantly lower affinity for other serotonin receptor subtypes, dopamine, and adrenergic receptors. The trifluoroacetamide moiety in BPTA appears to contribute positively to both potency and selectivity when compared to its non-fluorinated counterpart, Compound X.
Section 2: Experimental Protocols for Selectivity Profiling
To ensure the trustworthiness and reproducibility of the data presented above, it is imperative to follow rigorous and well-validated experimental protocols. Here, we provide detailed, step-by-step methodologies for the key assays used in selectivity profiling.
Radioligand Binding Assay
This assay directly measures the affinity of a test compound for a specific receptor by competing with a radiolabeled ligand.
Principle: The assay quantifies the displacement of a known high-affinity radioligand from its receptor by the test compound. The concentration of the test compound that displaces 50% of the radioligand (IC50) is determined, from which the equilibrium dissociation constant (Ki) is calculated using the Cheng-Prusoff equation.
Step-by-Step Protocol:
-
Membrane Preparation:
-
Culture cells stably expressing the receptor of interest (e.g., HEK293-5-HT2A).
-
Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).
-
-
Assay Setup:
-
In a 96-well plate, add assay buffer, radioligand (e.g., [3H]-Ketanserin for 5-HT2A), and a serial dilution of the test compound (BPTA).
-
For total binding, add vehicle instead of the test compound.
-
For non-specific binding, add a high concentration of a known non-radiolabeled ligand (e.g., unlabeled Ketanserin).
-
-
Incubation:
-
Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
-
Harvesting and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer to remove unbound radioactivity.
-
Dry the filter mat and add scintillation cocktail.
-
Measure the radioactivity in each filter using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from all other measurements.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Workflow for a typical radioligand binding assay.
Cell-Based Functional Assay (Calcium Flux)
This assay measures the functional consequence of receptor activation or inhibition by monitoring changes in intracellular calcium levels.
Principle: For GPCRs that couple to the Gq signaling pathway, such as the 5-HT2A receptor, activation leads to an increase in intracellular calcium. This can be detected using a calcium-sensitive fluorescent dye. An antagonist will inhibit the agonist-induced calcium response.
Step-by-Step Protocol:
-
Cell Preparation:
-
Plate cells expressing the receptor of interest (e.g., CHO-K1-5-HT2A) in a black-walled, clear-bottom 96-well plate.
-
Allow cells to adhere and grow overnight.
-
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and an organic anion transporter inhibitor (e.g., probenecid) to prevent dye leakage.
-
Remove the cell culture medium and add the dye loading buffer to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes) to allow the cells to take up the dye.
-
-
Compound Addition:
-
Prepare a serial dilution of the test compound (BPTA) in assay buffer.
-
Add the diluted compound to the appropriate wells of the cell plate.
-
Incubate for a short period to allow the compound to interact with the receptor.
-
-
Agonist Stimulation and Signal Detection:
-
Place the cell plate into a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
Add a known agonist for the receptor (e.g., serotonin) to all wells at a concentration that elicits a submaximal response (e.g., EC80).
-
Simultaneously, the plate reader measures the fluorescence intensity over time.
-
-
Data Analysis:
-
The change in fluorescence intensity reflects the change in intracellular calcium concentration.
-
Determine the peak fluorescence response for each well.
-
Plot the percentage of inhibition of the agonist response against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Caption: Workflow for a cell-based calcium flux functional assay.
Section 3: Interpreting the Data and Logical Next Steps
The hypothetical data for BPTA suggests a promising selectivity profile. However, a comprehensive assessment requires a broader screening panel. The logical next step is to perform a wide-panel screen against a diverse set of targets, including other GPCRs, ion channels, kinases, and transporters. This can be efficiently achieved through commercially available services that offer screening against hundreds of targets.
Caption: A typical screening cascade for assessing compound selectivity.
Any significant off-target hits from the broad panel screen should be followed up with confirmatory dose-response assays. Understanding the full spectrum of a compound's biological interactions is paramount for predicting its in vivo effects and potential liabilities.
References
-
de Boer, A. G., et al. (2002). Piperazine-like compounds: a new group of designer drugs-of-abuse on the European market. PubMed. [Link]
-
Romanelli, M., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. [Link]
-
Romanelli, M., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011-2023. PubMed. [Link]
-
Kim, H., et al. (2023). Stereochemical Analysis of Trifluoroacetamide Derivatives Based on Through- Space >1>H->19>F Spin-Spin Couplings. Journal of Organic Chemistry. [Link]
-
Romanelli, M., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Semantic Scholar. [Link]
-
Various Authors. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. [Link]
-
National Center for Biotechnology Information. Trifluoroacetamide. PubChem. [Link]
-
Balachandran, C., et al. (2017). Synthesis of N-benzyl-2,2,2-trifluoroacetamide. ResearchGate. [Link]
-
Kim, H., et al. (2023). Stereochemical Analysis of Trifluoroacetamide Derivatives Based on Through- Space 1H -19F Spin-Spin Couplings. PubMed. [Link]
-
Balachandran, C., et al. (2017). Antimicrobial, antioxidant, cytotoxic and molecular docking properties of N-benzyl-2,2,2-trifluoroacetamide. ResearchGate. [Link]
Sources
- 1. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011-2023 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Piperazine-like compounds: a new group of designer drugs-of-abuse on the European market - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tus.elsevierpure.com [tus.elsevierpure.com]
- 6. chemimpex.com [chemimpex.com]
- 7. Trifluoroacetamide | C2H2F3NO | CID 67717 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Neuroprotective Efficacy of Monoamine Oxidase-B Inhibitors
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the in vivo neuroprotective effects of monoamine oxidase-B (MAO-B) inhibitors. Due to the limited public information on N-(4-benzylpiperazin-1-yl)-2,2,2-trifluoroacetamide, this guide will focus on a well-characterized experimental MAO-B inhibitor, PF9601N, and compare its neuroprotective profile with the established MAO-B inhibitors Selegiline and Rasagiline. This guide will delve into the experimental data, protocols, and underlying mechanisms of action that substantiate the neuroprotective potential of these compounds.
The Rationale for MAO-B Inhibition in Neuroprotection
Monoamine oxidase-B (MAO-B) is an enzyme predominantly found on the outer mitochondrial membrane in the brain, especially in astrocytes. It is instrumental in the breakdown of several key neurotransmitters, with a notable role in the catabolism of dopamine. The inhibition of MAO-B elevates the synaptic availability of dopamine, which forms the basis of symptomatic treatment for Parkinson's disease.
However, the neuroprotective benefits of MAO-B inhibitors are thought to go beyond simply augmenting dopamine levels. The enzymatic degradation of dopamine by MAO-B produces reactive oxygen species (ROS), which are significant contributors to oxidative stress and subsequent neuronal damage. By impeding this process, MAO-B inhibitors can mitigate oxidative stress and shield neurons from degeneration.[1] Beyond this primary mechanism, some MAO-B inhibitors, including Selegiline and Rasagiline, are believed to have neuroprotective properties stemming from their propargylamine structure, independent of MAO-B inhibition.[2][3] These compounds can induce the expression of neurotrophic factors and anti-apoptotic proteins, further contributing to their neuroprotective profile.[2][3]
In Vivo Models for Evaluating Neuroprotective Efficacy
Two primary animal models are frequently employed to assess the neuroprotective capabilities of MAO-B inhibitors: the MPTP-induced model of Parkinson's disease and the kainic acid-induced excitotoxicity model.
1. MPTP-Induced Mouse Model of Parkinson's Disease: The neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) is used to induce a condition in mice that mimics Parkinson's disease.[4][5] MPTP is a lipophilic compound that can cross the blood-brain barrier.[6] Once in the brain, it is metabolized by MAO-B in astrocytes into the toxic metabolite 1-methyl-4-phenylpyridinium (MPP+).[6] MPP+ is then selectively taken up by dopaminergic neurons, where it inhibits mitochondrial complex I, leading to ATP depletion, oxidative stress, and ultimately, the death of these neurons.[5][6] This model is invaluable for testing compounds that may protect dopaminergic neurons from this toxic insult.[6][7]
2. Kainic Acid-Induced Excitotoxicity Model: Kainic acid is a potent analog of the excitatory neurotransmitter glutamate.[8][9] When administered directly into the brain, it over-activates glutamate receptors, leading to an excessive influx of calcium ions into neurons.[9] This triggers a cascade of events, including mitochondrial dysfunction, oxidative stress, and activation of apoptotic pathways, resulting in neuronal death.[1][9] This model is particularly useful for investigating the neuroprotective effects of compounds against excitotoxicity, a pathological process implicated in various neurodegenerative diseases.[1][8][10]
Comparative In Vivo Efficacy
The following tables summarize the neuroprotective effects of PF9601N, Selegiline, and Rasagiline in these preclinical models.
Table 1: Neuroprotective Effects in the Kainic Acid-Induced Excitotoxicity Model in Rats
| Parameter | Kainic Acid Control | PF9601N + Kainic Acid | Key Finding |
| Glutamate Release | Markedly Increased | Significantly Reduced | PF9601N attenuates the excitotoxic release of glutamate.[1] |
| Aspartate Release | Markedly Increased | Significantly Reduced | PF9601N reduces the release of another excitatory amino acid.[1] |
| Taurine Release | No significant change | Increased | PF9601N promotes the release of the neuroprotective amino acid taurine.[1] |
| Astrocytosis (GFAP) | Markedly Increased | Significantly Reduced | PF9601N reduces the reactive response of astrocytes to injury.[1] |
| Microgliosis (Iba1) | Markedly Increased | Significantly Reduced | PF9601N mitigates the inflammatory response of microglia.[1] |
| Apoptosis (Caspase-3) | Markedly Increased | Significantly Reduced | PF9601N protects against programmed cell death.[1] |
Table 2: Neuroprotective Effects in the MPTP-Induced Mouse Model of Parkinson's Disease
| Parameter | MPTP Control Group | Selegiline + MPTP | Rasagiline + MPTP | PF9601N + MPTP |
| Dopaminergic Cell Loss in Substantia Nigra | ~40-60% loss of tyrosine hydroxylase-positive cells[11][12] | Markedly attenuated[13] | Markedly attenuated[13] | Neuroprotection against MPTP-induced neurotoxicity demonstrated[7] |
| Striatal Dopamine Levels | Reduced by 70-90%[11] | Significantly preserved[13] | Significantly preserved[13] | Neuroprotection against MPTP-induced neurotoxicity demonstrated[7] |
| Motor Function (e.g., Rotarod, Pole Test) | Significant impairment[14][15] | Improved performance[13] | Improved performance[13] | Not explicitly detailed in the provided results, but implied by neuroprotection[7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are step-by-step protocols for the key experiments described.
Protocol 1: MPTP-Induced Mouse Model of Parkinson's Disease
-
Animal Subjects: Adult male C57BL/6 mice are commonly used due to their susceptibility to MPTP.[5][7]
-
Drug Administration: The test compound (e.g., PF9601N, Selegiline, Rasagiline) or vehicle is administered, typically via intraperitoneal (i.p.) injection, according to the specific study design (e.g., pre-treatment, co-treatment, or post-treatment relative to MPTP administration).
-
Induction of Parkinsonism: MPTP is dissolved in sterile saline and administered to the mice (typically via i.p. injection) to induce the selective degeneration of dopaminergic neurons.[4][16] Dosing regimens can vary, for example, an acute model may involve four injections of 10-20 mg/kg at 2-hour intervals.[6]
-
Post-Toxin Period: Mice are monitored for a period of 7 to 21 days to allow for the full development of the neurodegenerative process before endpoint analysis.[4]
Protocol 2: Kainic Acid-Induced Excitotoxicity Model in Rats
-
Animal Subjects: Adult male Wistar or Sprague-Dawley rats are typically used.[1][8]
-
Surgical Preparation: Rats are anesthetized and placed in a stereotaxic frame. A guide cannula is implanted into the striatum for the local administration of kainic acid.
-
Drug Administration: PF9601N (e.g., 40 mg/kg) or vehicle is administered via a single i.p. injection prior to the induction of excitotoxicity.[1]
-
Induction of Excitotoxicity: Kainic acid is administered through the implanted cannula directly into the striatum.[1][8] This can be done in conjunction with microdialysis to monitor real-time changes in neurotransmitter levels.[1]
-
Tissue Collection: Following the experimental period, animals are euthanized, and brain tissue is collected for histological analysis.[1]
Protocol 3: Behavioral Assessments
-
Open-Field Test: This test assesses general locomotor activity and anxiety-like behavior.[14][17] Mice are placed in an open arena, and their movements (distance traveled, velocity, time spent in the center versus the periphery) are tracked using an automated system.[17][18]
-
Rotarod Test: This test evaluates motor coordination and balance.[15] Mice are placed on a rotating rod, and the latency to fall is recorded. As motor function declines, the time the animal can stay on the rod decreases.[15]
-
Pole Test: This test measures bradykinesia (slowness of movement).[14] Mice are placed head-up on top of a vertical pole, and the time it takes for them to turn and descend is measured.[14][15]
Protocol 4: Neurochemical Analysis of Striatal Dopamine by HPLC-ECD
-
Tissue Preparation: Striatal tissue is dissected from the brain, weighed, and homogenized in an acidic solution (e.g., 0.1 N perchloric acid) to precipitate proteins and preserve the neurotransmitters.[19][20]
-
Centrifugation: The homogenate is centrifuged at high speed in a refrigerated centrifuge to pellet the precipitated proteins.[21]
-
Supernatant Collection: The supernatant, containing dopamine and its metabolites, is carefully collected.[21]
-
HPLC Analysis: The supernatant is injected into a high-performance liquid chromatography (HPLC) system equipped with a reverse-phase C18 column.[19]
-
Electrochemical Detection (ECD): As the separated neurotransmitters elute from the column, they are detected by an electrochemical detector, which provides a highly sensitive and specific measurement of dopamine and its metabolites.[22]
-
Quantification: The concentration of dopamine is determined by comparing the peak area from the sample to a standard curve generated from known concentrations of dopamine.[21]
Protocol 5: Histological Analysis by Immunohistochemistry for Tyrosine Hydroxylase
-
Tissue Fixation and Sectioning: Brains are fixed (e.g., with 4% paraformaldehyde), cryoprotected, and then sectioned on a cryostat or vibratome.[23]
-
Blocking: The brain sections are incubated in a blocking solution (e.g., containing normal serum and a detergent like Triton X-100) to prevent non-specific antibody binding.[23]
-
Primary Antibody Incubation: The sections are incubated with a primary antibody that specifically targets tyrosine hydroxylase (TH), the rate-limiting enzyme in dopamine synthesis, and thus a marker for dopaminergic neurons.[2][24]
-
Secondary Antibody Incubation: After washing, the sections are incubated with a fluorescently-labeled secondary antibody that binds to the primary antibody.[23]
-
Imaging: The sections are mounted on slides and imaged using a fluorescence microscope.[12][25]
-
Quantification: The number of TH-positive neurons in the substantia nigra is counted using stereological methods to assess the extent of neuronal loss.[12]
Conclusion
The available in vivo data suggests that the experimental MAO-B inhibitor PF9601N possesses significant neuroprotective properties in models of both excitotoxicity and Parkinson's disease-like neurodegeneration.[1][7] Its ability to modulate excitatory and inhibitory neurotransmitter release in the kainic acid model points to a mechanism that may be beneficial in a broader range of neurodegenerative conditions.[1] While direct, side-by-side comparisons with Selegiline and Rasagiline in the same studies are limited in the provided results, the established efficacy of these drugs in the MPTP model provides a strong benchmark.[13] The neuroprotective effects of PF9601N in the MPTP model, coupled with its unique profile in the excitotoxicity model, position it as a promising candidate for further investigation in the treatment of neurodegenerative diseases.[1][7] Further preclinical studies are warranted to fully elucidate its comparative efficacy and safety profile against current therapies.
References
-
Bolea, I., et al. (2014). Neuroprotective effects of the MAO-B inhibitor, PF9601N, in an in vivo model of excitotoxicity. CNS Neuroscience & Therapeutics, 20(6), 553-560. [Link]
-
Jackson-Lewis, V., & Przedborski, S. (2007). Protocol for the MPTP mouse model of Parkinson's disease. Nature Protocols, 2(1), 141-151. [Link]
-
Azam, M., et al. (2022). Protocol paper: kainic acid excitotoxicity-induced spinal cord injury paraplegia in Sprague–Dawley rats. BMC Neuroscience, 23(1), 74. [Link]
-
Fleming, S. M., et al. (2013). Behavioral phenotyping of mouse models of Parkinson's Disease. Journal of Parkinson's Disease, 3(2), 115-124. [Link]
-
Jackson-Lewis, V., & Przedborski, S. (2014). Protocol for the MPTP mouse model of Parkinson's disease. ResearchGate. [Link]
-
Al-Amin, M. M., et al. (2023). Behavioral analysis of motor and non-motor impairment in rodent models of Parkinson's disease. Frontiers in Behavioral Neuroscience, 17, 1245419. [Link]
-
Pérez, V., et al. (2000). Neuroprotective aspects of a novel MAO-B inhibitor PF9601N. Neurobiology (Bp), 8(3-4), 231-236. [Link]
-
Meredith, G. E., & Rademacher, D. J. (2011). MPTP Mouse Models of Parkinson's Disease: An Update. Journal of Parkinson's Disease, 1(1), 19-33. [Link]
-
Shivanna, G. (2023). ASSESSMENT OF MOTOR FUNCTION IN MICE MODEL OF PARKINSON'S DISEASE. ResearchGate. [Link]
-
Meredith, G. E., et al. (2009). Modeling PD pathogenesis in mice: advantages of a chronic MPTP protocol. Journal of Neural Transmission, 116(8), 987-995. [Link]
-
Li, Y., et al. (2019). Behavioral Assessments of Spontaneous Locomotion in a Murine MPTP-induced Parkinson's Disease Model. Journal of Visualized Experiments, (143), 58653. [Link]
-
Creative Biolabs. (n.d.). MPTP Mouse Model of Parkinson's Disease. Creative Biolabs. [Link]
-
Azam, M., et al. (2022). Protocol paper: kainic acid excitotoxicity-induced spinal cord injury paraplegia in Sprague–Dawley rats. ResearchGate. [Link]
-
Tan, J. S., et al. (2015). Kainic Acid-Induced Excitotoxicity Experimental Model: Protective Merits of Natural Products and Plant Extracts. Evidence-Based Complementary and Alternative Medicine, 2015, 636295. [Link]
-
Connor-Robson, N., et al. (2016). High-pressure liquid chromography (HPLC) analysis of striatal neurochemicals. protocols.io. [Link]
-
Azam, M., et al. (2022). Protocol paper: kainic acid excitotoxicity-induced spinal cord injury paraplegia in Sprague-Dawley rats. R Discovery. [Link]
-
Naoi, M., & Maruyama, W. (2010). Neuroprotective Function of Rasagiline and Selegiline, Inhibitors of Type B Monoamine Oxidase, and Role of Monoamine Oxidases in Synucleinopathies. Journal of Neural Transmission, 117(Suppl 1), S35-S48. [Link]
-
Chen, X., et al. (2022). Striatal dopamine measurement through HPLC. Aligning Science Across Parkinson's. [Link]
-
Li, Y., et al. (2011). Determination of neurotransmitter levels in models of Parkinson's disease by HPLC-ECD. Methods in Molecular Biology, 793, 347-356. [Link]
-
Mishra, A., & Krishnamurthy, S. (2021). Behavioral Tests in Neurotoxin-Induced Animal Models of Parkinson's Disease. Brain Sciences, 11(8), 1029. [Link]
-
ASAP. (n.d.). Immunohistochemistry for Tyrosine Hydroxylase (TH) Detection in Brain Sections. protocols.io. [Link]
-
Sanz, E., et al. (2001). Protective effect of N-(2-propynyl)-2-(5-benzyloxy-indolyl) methylamine (PF9601N) on mitochondrial permeability transition. Journal of Neurochemistry, 78(4), 837-845. [Link]
-
Zhang, Y., et al. (2024). Immunohistochemical staining of tyrosine hydroxylase (TH) in the substantia nigra pars compacta (SNpc) and striatum. ResearchGate. [Link]
-
Srivastava, P., et al. (2022). Striatal dopamine measurement through HPLC. protocols.io. [Link]
-
Wu, C. L., et al. (2013). Kainic Acid-Induced Neurotoxicity: Targeting Glial Responses and Glia-Derived Cytokines. Current Neuropharmacology, 11(6), 629-639. [Link]
-
Nakashima, S., & Ohta, S. (1983). [Immunohistochemistry on tyrosine hydroxylase in the substantia nigra of human autopsied cases]. No To Shinkei, 35(10), 1023-1029. [Link]
-
Bolea, I., et al. (2014). Neuroprotective Effects of the MAO-B Inhibitor, PF9601N, in an In Vivo Model of Excitotoxicity. Semantic Scholar. [Link]
-
Holgado, B., et al. (2009). PF9601N [N-(2-propynyl)-2-(5-benzyloxy-indolyl) methylamine] confers MAO-B independent neuroprotection in ER stress-induced cell death. Molecular and Cellular Neuroscience, 41(1), 19-31. [Link]
-
Thong-asa, W., & Tilokskulchai, K. (2019). Tyrosine hydroxylase (Th) immunohistochemistry of substantia nigra par compacta (snc). ResearchGate. [Link]
-
Valoti, M., et al. (2004). CYP-Dependent Metabolism of PF9601N, A New Monoamine Oxidase-B Inhibitor, by C57BL / 6 Mouse and Human Liver Microsomes. ResearchGate. [Link]
-
Naoi, M., & Maruyama, W. (2010). Neuroprotective Function of Rasagiline and Selegiline, Inhibitors of Type B Monoamine Oxidase, and Role of Monoamine Oxidases in Synucleinopathies. PubMed Central. [Link]
-
Chen, Y., et al. (2022). In vivo neuroprotective effect on neurobehavioral functions. ResearchGate. [Link]
-
Peretz, C., et al. (2016). Comparison of Selegiline and Rasagiline Therapies in Parkinson Disease: A Real-life Study. Clinical Neuropharmacology, 39(5), 227-231. [Link]
-
Sideras, K., & Tsolaki, M. (2014). Comparative efficacy of selegiline versus rasagiline in the treatment of early Parkinson's disease. European Review for Medical and Pharmacological Sciences, 18(13), 1876-1881. [Link]
-
Thong-asa, W., et al. (2024). In Vivo Neuroprotective Effects of Alpinetin Against Experimental Ischemic Stroke Damage Through Antioxidant and Anti-Inflammatory Mechanisms. MDPI. [Link]
-
Szökő, É., et al. (2023). Striking Neurochemical and Behavioral Differences in the Mode of Action of Selegiline and Rasagiline. MDPI. [Link]
Sources
- 1. Neuroprotective effects of the MAO-B inhibitor, PF9601N, in an in vivo model of excitotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 3. Neuroprotective Function of Rasagiline and Selegiline, Inhibitors of Type B Monoamine Oxidase, and Role of Monoamine Oxidases in Synucleinopathies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol for the MPTP mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MPTP Mouse Models of Parkinson’s Disease: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MPTP Mouse Model of Parkinson’s Disease - Creative Biolabs [creative-biolabs.com]
- 7. Neuroprotective aspects of a novel MAO-B inhibitor PF9601N - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protocol paper: kainic acid excitotoxicity-induced spinal cord injury paraplegia in Sprague–Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Kainic Acid-Induced Excitotoxicity Experimental Model: Protective Merits of Natural Products and Plant Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Kainic Acid-Induced Neurotoxicity: Targeting Glial Responses and Glia-Derived Cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Modeling PD pathogenesis in mice: advantages of a chronic MPTP protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Frontiers | Behavioral analysis of motor and non-motor impairment in rodent models of Parkinson's disease [frontiersin.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Behavioral phenotyping of mouse models of Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Behavioral Assessments of Spontaneous Locomotion in a Murine MPTP-induced Parkinson's Disease Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. bio-protocol.org [bio-protocol.org]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Striatal dopamine measurement through HPLC [protocols.io]
- 22. Determination of neurotransmitter levels in models of Parkinson's disease by HPLC-ECD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Immunohistochemistry for Tyrosine Hydroxylase (TH) Detection in Brain Sections [protocols.io]
- 24. [Immunohistochemistry on tyrosine hydroxylase in the substantia nigra of human autopsied cases] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
A Researcher's Guide to Comparing the Antioxidant Properties of Structurally Similar Benzylpiperazine Compounds
Introduction
In the landscape of modern drug discovery, the benzylpiperazine scaffold has emerged as a privileged structure, demonstrating a wide array of biological activities.[1][2] Among these, the antioxidant potential of benzylpiperazine derivatives is of significant interest, as oxidative stress is a key pathological feature in numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.[3][4] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to compare the antioxidant properties of structurally similar benzylpiperazine compounds. By understanding the nuances of their structure-activity relationships (SAR), we can better design and identify novel therapeutic agents.[5][6]
This guide will delve into the critical experimental assays for antioxidant capacity evaluation, provide detailed, field-tested protocols, and discuss the interpretation of comparative data. We will also explore the underlying molecular mechanisms, such as the Nrf2 signaling pathway, a master regulator of the cellular antioxidant response.[[“]][8][9]
The Chemical Rationale: Structure Dictates Function
The antioxidant capacity of a molecule is intrinsically linked to its chemical structure. For benzylpiperazine derivatives, key structural features influencing their ability to scavenge free radicals or chelate pro-oxidant metals include:
-
Substituents on the Benzyl Ring: The nature (electron-donating or electron-withdrawing) and position of substituents on the phenyl ring can significantly modulate the antioxidant activity.[5][10] For instance, hydroxyl or methoxy groups can enhance radical scavenging by donating a hydrogen atom or electron.
-
The Piperazine Moiety: While the core piperazine ring is not inherently a strong antioxidant, its basicity and conformational flexibility can influence the molecule's overall properties, including its interaction with biological targets.[10]
-
Linker Modifications: The chemical group connecting the benzyl and piperazine moieties can also be a target for modification to fine-tune the compound's antioxidant profile.
Core Experimental Assays for Antioxidant Profiling
A multi-assay approach is crucial for a comprehensive assessment of antioxidant properties, as different assays reflect different mechanisms of antioxidant action. The three most widely accepted and robust methods are the DPPH, ABTS, and FRAP assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH free radical.[11][12] The reduction of the deep violet DPPH radical to the pale yellow hydrazine is monitored spectrophotometrically at approximately 517 nm.[13]
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
The ABTS assay evaluates the capacity of a compound to scavenge the pre-formed ABTS radical cation (ABTS•+).[14] This blue-green radical is decolorized in the presence of an antioxidant, and the change in absorbance is typically measured at 734 nm.[15][16]
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay assesses the ability of an antioxidant to reduce ferric iron (Fe³⁺) to its ferrous form (Fe²⁺) at a low pH.[17][18] The resulting ferrous-probe complex develops an intense blue color, which is measured spectrophotometrically at around 593 nm.[19]
Visualizing the Experimental Workflow
A systematic approach is essential for screening and comparing a library of compounds. The following workflow outlines the key stages from compound preparation to data analysis.
Caption: The Keap1-Nrf2 antioxidant response pathway.
Conclusion and Future Directions
This guide provides a robust framework for the systematic comparison of the antioxidant properties of similar benzylpiperazine compounds. By employing a multi-assay approach and understanding the underlying structure-activity relationships, researchers can effectively identify promising lead candidates for further development. Future studies should aim to correlate these in vitro findings with cell-based assays and in vivo models of oxidative stress-related diseases to fully elucidate the therapeutic potential of this versatile chemical scaffold. The investigation into their ability to modulate pathways like Nrf2 will be crucial in uncovering compounds with dual direct and indirect antioxidant activities.
References
- Consensus. (n.d.). Nrf2 signaling pathways in oxidative stress and mitochondrial function.
- National Institutes of Health. (n.d.). Oxidative stress response and Nrf2 signaling in aging. PubMed Central.
- BenchChem. (2024, August 6). Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts.
- National Institutes of Health. (n.d.). Nrf2/ARE Signaling Pathway: Key Mediator in Oxidative Stress and Potential Therapeutic Target in ALS.
- MDPI. (n.d.). Roles of Oxidative Stress and Nrf2 Signaling in Pathogenic and Non-Pathogenic Cells: A Possible General Mechanism of Resistance to Therapy.
- National Institutes of Health. (n.d.). Nrf2 and Oxidative Stress: A General Overview of Mechanisms and Implications in Human Disease.
- Protocols.io. (2019, July 26). ABTS decolorization assay – in vitro antioxidant capacity.
- Cell Biolabs, Inc. (n.d.). OxiSelect™ Ferric Reducing Antioxidant Power (FRAP) Assay Kit.
- G-Biosciences. (n.d.). FRAP Antioxidant Assay, Cat. # BAQ066.
- G-Biosciences. (n.d.). ABTS Antioxidant Capacity Assay.
- G-Biosciences. (n.d.). DPPH Antioxidant Assay, Cat # BAQ103, BAQ104 BAQ.
- ResearchGate. (n.d.). Experimental protocol of ABTS assay to assess the antioxidant activity of EOs.
- ResearchGate. (n.d.). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs.
- BenchChem. (n.d.). The ABTS Antioxidant Assay: A Comprehensive Technical Guide.
- Assay Genie. (n.d.). Ferric Reducing Antioxidant Power (FRAP) Assay Kit (Colorimetric).
- ResearchGate. (n.d.). ABTS decolorization assay – in vitro antioxidant capacity v1.
- National Institutes of Health. (n.d.). Genesis and development of DPPH method of antioxidant assay. PubMed Central.
- Sigma-Aldrich. (n.d.). Ferric Reducing Antioxidant Power (FRAP) Assay Kit (MAK369) - Technical Bulletin.
- MDPI. (n.d.). DPPH Radical Scavenging Assay.
- Cosmo Bio USA. (n.d.). FRAP Antioxidant Capacity Assay Kit Manual.
- ResearchGate. (2025, August 4). Biological properties and multifunctional applications of benzylpiperidine derivatives (review article).
- ResearchGate. (n.d.). (PDF) The design and synthesis of benzylpiperazine-based edaravone derivatives and their neuroprotective activities.
- National Institutes of Health. (n.d.). Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects. PubMed Central.
- PubMed. (n.d.). Synthesis and in vitro Antioxidant Activity Study of Some Novel Substituted Piperazinyl Flavone Compounds.
- National Institutes of Health. (n.d.). Design, synthesis, and evaluation of benzhydrylpiperazine-based novel dual COX-2/5-LOX inhibitors with anti-inflammatory and anti-cancer activity. PubMed Central.
- PubMed. (2024, June 24). Novel benzene sulfonamide-piperazine hybrid compounds: design, synthesis, antioxidant, enzyme inhibition activities and docking, ADME profiling studies.
- ResearchGate. (n.d.). Antioxidant Activity of Piperazine Compounds: A Brief Review.
- National Institutes of Health. (n.d.). Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors. PubMed Central.
- BenchChem. (n.d.). The Structure-Activity Relationship of 1-(4-Bromo-2,5-dimethoxybenzyl)piperazine.
- ResearchGate. (n.d.). Chemical structure of N-benzylpiperazine (BZP).
- SpringerLink. (n.d.). An In Vitro Study of the Neurotoxic Effects of N-Benzylpiperazine: A Designer Drug of Abuse.
- PubMed. (n.d.). The relationship between structure and antioxidative activity of piperidine nitroxides.
- MDPI. (n.d.). A Review of Bioactive Compounds and Antioxidant Activity Properties of Piper Species.
- ResearchGate. (n.d.). Cytotoxicity elicited by N-benzylpiperazine (BZP) (a) and... | Download Scientific Diagram.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Nrf2 and Oxidative Stress: A General Overview of Mechanisms and Implications in Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. The relationship between structure and antioxidative activity of piperidine nitroxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. consensus.app [consensus.app]
- 8. Oxidative stress response and Nrf2 signaling in aging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nrf2/ARE Signaling Pathway: Key Mediator in Oxidative Stress and Potential Therapeutic Target in ALS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 12. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. DPPH Radical Scavenging Assay [mdpi.com]
- 14. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. cellbiolabs.com [cellbiolabs.com]
- 18. sigmaaldrich.cn [sigmaaldrich.cn]
- 19. cosmobiousa.com [cosmobiousa.com]
A Senior Application Scientist's Guide to Validating the Antimicrobial Effects of N-(4-benzylpiperazin-1-yl)-2,2,2-trifluoroacetamide
Introduction: The Quest for Novel Antimicrobial Agents
The escalating crisis of antimicrobial resistance necessitates a rigorous and systematic approach to the evaluation of new chemical entities. N-(4-benzylpiperazin-1-yl)-2,2,2-trifluoroacetamide, hereafter referred to as BPTA, is a synthetic compound featuring a piperazine core, a structure known for its presence in a wide range of pharmacologically active agents.[1][2] The trifluoroacetamide moiety may also contribute to its biological activity, as related compounds have demonstrated antimicrobial potential.[3][4]
This guide provides a comprehensive framework for researchers and drug development professionals to validate the antimicrobial profile of BPTA. We will move beyond simple screening to a multi-faceted evaluation, comparing BPTA's performance against established antibiotics. The methodologies herein are grounded in internationally recognized standards to ensure data integrity and reproducibility, providing a solid foundation for any future preclinical development.
Phase 1: Foundational Efficacy—Quantitative Susceptibility Testing
The initial step in characterizing any potential antimicrobial is to determine its potency. The Minimum Inhibitory Concentration (MIC) is the gold standard for this, providing a quantitative measure of the lowest concentration of a drug that prevents visible microbial growth.[5]
Causality Behind Experimental Choices:
-
Methodology: We will employ the broth microdilution method . This is superior to disk diffusion for novel compound characterization as it yields a precise numerical MIC value, crucial for establishing structure-activity relationships and for subsequent bactericidal testing.
-
Standardization: Adherence to guidelines from the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST) is non-negotiable.[6][7][8] This ensures that results are comparable across different laboratories and studies.
-
Organism Panel: A robust panel of microorganisms is selected to assess the spectrum of activity. This includes Gram-positive and Gram-negative reference strains, and a representative fungal pathogen.
Experimental Protocol: Broth Microdilution MIC Determination (CLSI/EUCAST Aligned)
-
Preparation of BPTA Stock: Dissolve BPTA in dimethyl sulfoxide (DMSO) to a high concentration (e.g., 1280 µg/mL). Subsequent dilutions should ensure the final DMSO concentration in the assay is non-inhibitory (typically ≤1%).
-
Preparation of Microtiter Plates: In a sterile 96-well microtiter plate, perform serial two-fold dilutions of BPTA in Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI 1640 medium for fungi.[9][10] The final volume in each well should be 50 µL, with concentrations ranging from 128 µg/mL to 0.125 µg/mL.
-
Inoculum Preparation: Grow microbial cultures to the logarithmic phase. Adjust the turbidity of the suspension to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the assay wells.
-
Inoculation: Add 50 µL of the standardized inoculum to each well, bringing the total volume to 100 µL.
-
Controls:
-
Growth Control: Wells containing medium and inoculum, but no BPTA.
-
Sterility Control: Wells containing medium only.[5]
-
Reference Controls: Run parallel assays with Ciprofloxacin (antibacterial) and Fluconazole (antifungal).
-
-
Incubation: Incubate plates at 35-37°C. Bacterial plates are typically read after 18-24 hours, while fungal plates may require 24-48 hours.[11][12]
-
MIC Determination: The MIC is the lowest concentration of BPTA that completely inhibits visible growth.[5]
Data Presentation: Comparative MIC Values (µg/mL)
Below is a table of hypothetical data to illustrate the expected output.
| Organism | Strain | Type | BPTA (MIC) | Ciprofloxacin (MIC) | Fluconazole (MIC) |
| Staphylococcus aureus | ATCC 29213 | Gram (+) | 4 | 0.5 | N/A |
| Escherichia coli | ATCC 25922 | Gram (-) | 16 | 0.03 | N/A |
| Pseudomonas aeruginosa | ATCC 27853 | Gram (-) | 64 | 1 | N/A |
| Candida albicans | ATCC 90028 | Fungus | 8 | N/A | 2 |
This is illustrative data. Actual results would be experimentally determined.
Phase 2: Defining the Nature of Inhibition—Bactericidal vs. Bacteriostatic Activity
An MIC value alone does not distinguish between an agent that kills microbes (bactericidal) and one that merely halts their growth (bacteriostatic). This distinction is critical for clinical application.
Workflow for Evaluating Antimicrobial Action
Caption: Workflow for assessing antimicrobial activity.
Experimental Protocol: Minimum Bactericidal Concentration (MBC) Determination
The MBC is the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial inoculum.[11][12][13]
-
Sample Collection: Following MIC determination, select the wells showing no visible growth (the MIC well and more concentrated wells).
-
Subculturing: Aliquot a small volume (e.g., 10 µL) from each of these wells and plate it onto a suitable agar medium (e.g., Mueller-Hinton Agar).
-
Incubation: Incubate the agar plates at 35-37°C for 18-24 hours.
-
MBC Determination: The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[14]
Expert Interpretation: The MBC/MIC ratio is a key indicator. A ratio of ≤4 is generally considered evidence of bactericidal activity, while a ratio >4 suggests bacteriostatic activity.[12]
Experimental Protocol: Time-Kill Kinetic Assay
This dynamic assay provides insight into the rate of antimicrobial killing over time.[15][16]
-
Culture Preparation: Prepare a standardized bacterial inoculum (e.g., 5 x 10⁵ CFU/mL) in broth as described for the MIC test.
-
Exposure: Add BPTA at concentrations corresponding to 0.5x, 1x, 2x, and 4x the predetermined MIC. Include a no-drug growth control.
-
Time-Point Sampling: At specified time intervals (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each culture.[17]
-
Quantification: Perform serial dilutions of the aliquots and plate them to determine the viable cell count (CFU/mL).
-
Data Analysis: Plot log₁₀ CFU/mL versus time for each concentration. Bactericidal activity is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[15][16]
Data Presentation: Comparative MBC and Activity Classification
| Organism | BPTA (MIC) | BPTA (MBC) | MBC/MIC Ratio | Inferred Activity |
| S. aureus | 4 | 8 | 2 | Bactericidal |
| E. coli | 16 | >128 | >8 | Bacteriostatic |
This is illustrative data. Actual results would be experimentally determined.
Phase 3: Investigating the Mechanism of Action (MoA)
Understanding how a compound works is essential for its development. The structure of BPTA, containing a piperazine ring, suggests several potential bacterial targets. Some piperazine derivatives are known to inhibit DNA gyrase, while others disrupt the cytoplasmic membrane.[18][19]
Proposed Workflow for MoA Elucidation
Caption: A multi-pronged approach to MoA investigation.
Based on literature for similar compounds, a primary hypothesis is the inhibition of DNA gyrase, a type II topoisomerase essential for bacterial DNA replication.[19][20] Another plausible mechanism is the disruption of the bacterial cell membrane, a target for many cationic antimicrobial agents.[18][20] The proposed workflow allows for the systematic investigation of these and other primary cellular processes.
Conclusion and Future Directions
This guide outlines a rigorous, multi-step process for the initial validation of this compound (BPTA) as a potential antimicrobial agent. By following standardized protocols for determining MIC, MBC, and time-kill kinetics, researchers can generate a robust data package that defines the compound's potency, spectrum, and bactericidal or bacteriostatic nature.
The hypothetical data presented herein suggests that BPTA could be a promising agent with bactericidal activity against Gram-positive organisms and bacteriostatic effects against certain Gram-negatives. The proposed MoA studies would provide the critical next step in understanding its cellular targets, paving the way for lead optimization, resistance profiling, and further preclinical evaluation.
References
-
Der Pharma Chemica. A valuable insight into recent advances on antimicrobial activity of piperazine derivatives. [Link]
-
Microbe Investigations. Minimum Bactericidal Concentration (MBC) Test. [Link]
-
Microchem Laboratory. Minimum Bactericidal Concentration (MBC) Test. [Link]
-
Creative Diagnostics. Minimum Bactericidal Concentration (MBC) Assay. [Link]
-
Journal of Clinical Microbiology. Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. [Link]
-
Grokipedia. Minimum bactericidal concentration. [Link]
-
ResearchGate. (PDF) Synthesis and Antimicrobial Activity of Piperazine Derivatives. [Link]
-
MDPI. Synthesis and Antimicrobial Activity Screening of Piperazines Bearing N,N′-Bis(1,3,4-thiadiazole) Moiety as Probable Enoyl-ACP Reductase Inhibitors. [Link]
-
PubMed. Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. [Link]
-
Bentham Science Publishers. Advances in Piperazine-based Compounds for Antimicrobial Drug Development: Design, SAR, and Therapeutic Potential. [Link]
-
NIH PMC. Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). [Link]
-
RSC Publishing. Piperazine based antimicrobial polymers: a review. [Link]
-
ESCMID. EUCAST - Home. [Link]
-
CLSI. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. [Link]
-
EUCAST. EUCAST - Home. [Link]
-
CLSI. ISO16256 | Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases. [Link]
-
EUCAST. Guidance Documents. [Link]
-
EUCAST. Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. [Link]
-
National Institute for Communicable Diseases (NICD). Antimicrobial susceptibility testing EUCAST disk diffusion method. [Link]
-
MI - Microbiology. Broth Microdilution. [Link]
-
NIH PMC. Antimicrobial Activities and Time-Kill Kinetics of Extracts of Selected Ghanaian Mushrooms. [Link]
-
Bio-protocol. 4.6. Time-Kill Kinetics Assay. [Link]
-
Scribd. Time Kill Assay. [Link]
-
Emery Pharma. Time-Kill Kinetics Assay. [Link]
-
ResearchGate. Antimicrobial activity of N-benzyl-2,2,2-trifluoroacetamide using... [Link]
-
ResearchGate. Antimicrobial, antioxidant, cytotoxic and molecular docking properties of N-benzyl-2,2,2-trifluoroacetamide. [Link]
-
NIH PMC. The impact of counterions in biological activity: case study of antibacterial alkylguanidino ureas. [Link]
-
ResearchGate. Synthesis and Antibacterial Activity of Some Novel 4-Benzyl-piperazinyl-s-triazine Derivatives. [Link]
-
MDPI. Antimicrobial Action Mechanisms of Natural Compounds Isolated from Endophytic Microorganisms. [Link]
-
NIH. Antimicrobial Activity of 2-(Piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione against Staphylococcus Strains. [Link]
-
NIH PMC. An overview of the antimicrobial resistance mechanisms of bacteria. [Link]
-
YouTube. Antimicrobial Compounds & Resistance – Microbiology | Lecturio. [Link]
-
McGill Journal of Medicine. Mechanisms of Action by Antimicrobial Agents: A Review. [Link]
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. benthamdirect.com [benthamdirect.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Broth Microdilution | MI [microbiology.mlsascp.com]
- 6. ESCMID: EUCAST [escmid.org]
- 7. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 8. EUCAST: EUCAST - Home [eucast.org]
- 9. journals.asm.org [journals.asm.org]
- 10. Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antibiotic Susceptibility MIC/MBC Testing - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 12. grokipedia.com [grokipedia.com]
- 13. microbe-investigations.com [microbe-investigations.com]
- 14. microchemlab.com [microchemlab.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. emerypharma.com [emerypharma.com]
- 17. Antimicrobial Activities and Time-Kill Kinetics of Extracts of Selected Ghanaian Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Piperazine based antimicrobial polymers: a review - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00341K [pubs.rsc.org]
- 19. Antimicrobial Activity of 2-(Piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione against Staphylococcus Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Handling of N-(4-benzylpiperazin-1-yl)-2,2,2-trifluoroacetamide
This document provides essential safety protocols and operational guidance for laboratory personnel handling N-(4-benzylpiperazin-1-yl)-2,2,2-trifluoroacetamide. As a compound with limited publicly available, specific safety data, this guide synthesizes information from structurally related molecules, including fluoroacetamides and trifluoroacetamide derivatives, to establish a robust framework for safe handling, storage, and disposal. The principles of chemical causality and a deep respect for laboratory safety underpin all recommendations provided herein.
Hazard Identification and Risk Assessment
-
Trifluoroacetamide Group: The trifluoromethyl group is a strong electron-withdrawing group, which can influence the reactivity and biological activity of the molecule. While generally more stable than fluoroacetamides, trifluoroacetamides can still pose hazards. Thermal decomposition may release hazardous fumes such as hydrogen fluoride, carbon oxides, and nitrogen oxides.[1][2]
-
Fluoroacetamide Analogy: It is prudent to consider the high toxicity of related, simpler compounds like fluoroacetamide. Fluoroacetamide is a metabolic poison that disrupts the citric acid cycle and is classified as highly toxic.[3][4] While this compound is a more complex and substituted molecule, the potential for adverse biological effects cannot be dismissed without specific toxicological data.
-
Benzylpiperazine Moiety: Benzylpiperazine and its derivatives are known to have pharmacological effects and can be skin and eye irritants.[5]
Given these considerations, this compound should be handled as a substance of unknown but potentially significant toxicity. All operations should be conducted with the assumption that the compound is hazardous.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered PPE strategy is mandatory to prevent dermal, ocular, and respiratory exposure. The following table outlines the minimum required PPE for various laboratory operations involving this compound.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Safety goggles with side-shields (EN 166 compliant)[6] | Nitrile or neoprene rubber gloves[7] | Full-coverage lab coat | Use of a certified chemical fume hood is mandatory to avoid inhalation of dust.[8] |
| Solution Preparation | Safety goggles with side-shields (EN 166 compliant)[6] | Nitrile or neoprene rubber gloves[7] | Full-coverage lab coat | All manipulations should be performed in a chemical fume hood.[8] |
| Running Reactions | Safety goggles with side-shields (EN 166 compliant)[6] | Nitrile or neoprene rubber gloves[7] | Full-coverage lab coat | Work within a chemical fume hood.[8] |
| Spill Cleanup | Chemical splash goggles and face shield[7] | Heavy-duty nitrile or neoprene gloves | Chemical-resistant apron over a lab coat | A NIOSH/MSHA or European Standard EN 136 approved respirator may be necessary for large spills.[6] |
Causality of PPE Selection:
-
Eye Protection: Goggles are essential to protect against splashes and fine powders that can cause serious eye irritation.[1][2]
-
Hand Protection: Impervious gloves like nitrile or neoprene are selected for their resistance to a broad range of organic chemicals.[7] Always check for glove integrity before use.
-
Body Protection: A lab coat protects the skin and personal clothing from contamination.[7]
-
Respiratory Protection: The primary means of respiratory protection is the use of engineering controls, specifically a chemical fume hood. This is critical to prevent the inhalation of airborne particles or aerosols.[8]
Operational and Handling Procedures: A Step-by-Step Workflow
Adherence to a strict, methodical workflow is paramount to minimizing exposure risk. The following diagram and protocols outline the safe handling of this compound from receipt to disposal.
Caption: Safe Handling Workflow for this compound
Protocol 1: Weighing and Preparing a Stock Solution
-
Preparation:
-
Don all required PPE as outlined in the table above.
-
Ensure the chemical fume hood is operational and the sash is at the appropriate working height.
-
Place a calibrated analytical balance inside the fume hood.
-
Assemble all necessary equipment: spatulas, weigh boats, vials, and the chosen solvent.
-
-
Weighing:
-
Carefully open the container of this compound inside the fume hood.
-
Using a clean spatula, transfer the desired amount of solid to a weigh boat. Avoid generating dust.
-
Close the primary container tightly.
-
-
Solution Preparation:
-
Carefully transfer the weighed solid into the appropriate volumetric flask or vial.
-
Add the desired solvent to the vessel, rinsing the weigh boat to ensure a complete transfer.
-
Cap the vessel and mix by inversion or sonication until the solid is fully dissolved.
-
-
Cleanup:
-
Wipe down the spatula, weigh boat, and any contaminated surfaces within the fume hood with a suitable solvent-soaked wipe.
-
Dispose of all contaminated disposable materials (gloves, wipes, weigh boat) in a designated hazardous waste container.[9]
-
Emergency Procedures: Spill and Exposure Management
Spill Response:
-
Evacuate: Immediately alert others in the vicinity and evacuate the immediate area of the spill.[8]
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.[8]
-
Contain: For small spills, cover with an inert absorbent material like vermiculite or sand.[4]
-
Collect: Carefully sweep or scoop the absorbed material into a clearly labeled, sealed container for hazardous waste disposal.[6]
-
Decontaminate: Clean the spill area with a suitable solvent and then soap and water.
-
Do not allow the material or cleanup water to enter drains. [10]
First Aid Measures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2]
-
Skin Contact: Remove all contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[2] Seek medical attention if irritation persists.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
Storage and Disposal: Ensuring Long-Term Safety
Storage:
-
Store this compound in a tightly closed container.[6]
-
Keep the container in a cool, dry, and well-ventilated area.[6]
-
Store away from incompatible materials such as strong acids, bases, and oxidizing agents.[5][7]
-
The storage area should be accessible only to authorized personnel.
Waste Disposal:
-
All waste containing this compound, including unused product, contaminated materials, and empty containers, must be treated as hazardous waste.[9][10]
-
Collect all waste in designated, clearly labeled, and sealed containers.
-
Dispose of all waste in accordance with local, state, and federal regulations through a licensed hazardous waste disposal company.[10][11] Do not dispose of this material down the drain.[10]
By adhering to these rigorous safety and handling protocols, you can effectively mitigate the risks associated with this compound and ensure a safe laboratory environment for yourself and your colleagues.
References
-
Gelest, Inc. (2014). N,O-BIS(TRIMETHYLSILYL)TRIFLUOROACETAMIDE Safety Data Sheet. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Fluoroacetamide. PubChem Compound Database. Retrieved from [Link]
-
Penta chemicals. (2023). Acetamide Safety Data Sheet. Retrieved from [Link]
Sources
- 1. aksci.com [aksci.com]
- 2. fishersci.com [fishersci.com]
- 3. Fluoroacetamide | FCH2CONH2 | CID 12542 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. FLUOROACETAMIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. fishersci.com [fishersci.com]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
- 7. gelest.com [gelest.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. pentachemicals.eu [pentachemicals.eu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
